1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-methoxy-5-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOXJOUJOZTIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90489542 | |
| Record name | 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62492-41-5 | |
| Record name | 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Introduction
This compound is a substituted nitroaromatic compound belonging to a class of chemicals that are pivotal as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The specific arrangement of its functional groups—a chloro group, a methoxy group, a methyl group, and a nitro group on a benzene ring—imparts a unique combination of reactivity and physicochemical properties. The presence of the electron-withdrawing nitro group, in particular, significantly influences the molecule's chemical behavior, especially regarding nucleophilic aromatic substitution. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, tailored for professionals in chemical research and drug development.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation for all further study. The key identifiers and structural details are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 62492-41-5 | [1][2] |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | [1][3] |
| Canonical SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])OC)Cl | [1] |
| InChI Key | CNOXJOUJOZTIKY-UHFFFAOYSA-N | [1] |
The spatial arrangement of the functional groups is critical to its reactivity. The chloro and methoxy groups are ortho to each other, while the nitro group is para to the chloro group and meta to the methoxy group.
Caption: 2D structure of this compound.
Physicochemical Properties
Experimental data on the physical properties of this specific isomer are not widely published. However, computational models provide valuable estimates for guiding experimental design, particularly for solubility and chromatographic behavior.
| Property | Computed Value | Description |
| XLogP3 | 2.7 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents and moderate insolubility in water. |
| Polar Surface Area (PSA) | 55.1 Ų | This value is typical for molecules that may have moderate cell permeability. |
| Hydrogen Bond Donors | 0 | The molecule cannot act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 | The oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. |
| Rotatable Bonds | 2 | The C-O bond of the methoxy group and the C-N bond of the nitro group can rotate. |
All computed properties are sourced from PubChem.[1]
Synthesis and Purification
A common and effective method for synthesizing chlorinated nitroaromatics of this type is through a Sandmeyer reaction, starting from the corresponding aniline derivative.
Synthetic Protocol: Diazotization-Sandmeyer Reaction
This procedure details the synthesis of this compound from 2-methoxy-5-methyl-4-nitroaniline.[2]
Step 1: Diazotization of the Aniline Precursor
-
Dissolve the starting material, 2-methoxy-5-methyl-4-nitroaniline (1.0 eq), in water (approx. 10 mL per gram of aniline).
-
Cool the mixture to 0-5 °C in an ice bath. While maintaining the temperature, slowly add concentrated hydrochloric acid (approx. 10 mL per gram of aniline).
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature strictly below 5 °C.
-
Causality: The diazotization reaction is highly exothermic, and the resulting diazonium salt is unstable at higher temperatures, where it can decompose prematurely. Maintaining a low temperature is critical for maximizing yield and ensuring safety.
-
-
Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of cuprous chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid (approx. 10 mL per gram of CuCl).
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the cuprous chloride solution. Vigorous bubbling (evolution of N₂ gas) will be observed.
-
Causality: Cuprous chloride catalyzes the substitution of the diazonium group (-N₂⁺) with a chloride ion. The release of highly stable dinitrogen gas provides the thermodynamic driving force for the reaction.
-
-
Continue stirring until the gas evolution ceases, indicating the reaction is complete.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove residual acids and salts.
-
Dry the product to obtain this compound, typically as a yellow or off-white solid.[2]
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol, or by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis via Sandmeyer reaction.
Chemical Reactivity and Potential Applications
The reactivity of the molecule is dominated by the interplay of its functional groups.
A. Nucleophilic Aromatic Substitution (SNAr) The most significant reaction pathway for this molecule is SNAr at the chlorine-bearing carbon. The strong electron-withdrawing effect of the nitro group, particularly from the para position, stabilizes the negative charge in the Meisenheimer complex intermediate, thereby activating the chloro group for displacement by nucleophiles.
-
Rationale: This pathway is highly valuable in drug development for introducing diverse functionalities. Nucleophiles such as amines, alkoxides, or thiolates can be used to displace the chlorine, building molecular complexity and allowing for the exploration of structure-activity relationships.
B. Reduction of the Nitro Group The nitro group can be readily reduced to a primary amine (-NH₂). This transformation is a cornerstone of synthetic chemistry.
-
Common Reagents:
-
Metals in acid (e.g., Sn/HCl, Fe/HCl)
-
Catalytic hydrogenation (e.g., H₂, Pd/C)
-
-
Rationale: The resulting aniline derivative is a versatile precursor for synthesizing amides, sulfonamides, ureas, and heterocyclic compounds, which are common motifs in pharmacologically active molecules.
C. Electrophilic Aromatic Substitution (EAS) Further electrophilic substitution on the aromatic ring is generally disfavored. The nitro group is a powerful deactivating group and a meta-director. While the methoxy and methyl groups are activating, their directing effects are largely overridden by the deactivating nature of the nitro group. Reactions would require harsh conditions and would likely result in a mixture of products.
Caption: Key reactivity pathways for the title compound.
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not provided in the search results, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR:
-
Aromatic Protons: Two singlets are expected in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the ring.
-
Methoxy Protons: A singlet integrating to 3 protons is expected around 3.9-4.1 ppm.
-
Methyl Protons: A singlet integrating to 3 protons is expected around 2.2-2.5 ppm.
-
-
¹³C NMR:
-
Eight distinct signals are expected, one for each unique carbon atom in the molecule. The carbon attached to the nitro group will be significantly deshielded.
-
-
Infrared (IR) Spectroscopy:
-
NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.
-
C-O Stretch: A strong band for the aryl-alkyl ether around 1250 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.
-
Aromatic C-H/C=C: Bands characteristic of a substituted benzene ring.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would appear at m/z 201, with a characteristic M+2 peak at m/z 203 with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.
-
Safety and Handling
No specific Material Safety Data Sheet (MSDS) for CAS 62492-41-5 is readily available. Therefore, a precautionary approach based on data from structurally similar chlorinated nitroaromatic compounds is essential.
Precautionary Hazard Classification (based on related compounds):
| Hazard Statement | Description | GHS Code | Source (Related Compounds) |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 | [3][4] |
| Skin Irritation | Causes skin irritation. | H315 | [3][5] |
| Eye Irritation | Causes serious eye irritation. | H319 | [3][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [3][5] |
Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[6]
-
Respiratory Protection: If dust or aerosols are generated, use a P95 (US) or P1 (EU) particle respirator.[6]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
Conclusion
This compound is a valuable chemical intermediate whose properties are defined by the electronic interplay of its substituents. Its activated chloro group allows for facile nucleophilic substitution, and the reducible nitro group provides a gateway to versatile aniline chemistry. While experimental data for this specific isomer is sparse, its behavior can be reliably predicted from established chemical principles and data from related compounds. Proper adherence to safety protocols for chlorinated nitroaromatics is mandatory when handling this compound.
References
- 1. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 62492-41-5 [chemicalbook.com]
- 3. 1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3 | CID 19912867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene physical properties
An In-depth Technical Guide to the Physical Properties of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a substituted nitroaromatic compound with significant potential as a building block in synthetic organic chemistry. Its utility in the development of novel pharmaceuticals and other high-value chemical entities is predicated on a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides a comprehensive overview of the core physical properties of this compound, intended for researchers, chemists, and professionals in drug development. The document outlines key properties, details the experimental methodologies for their validation, and offers insights into the interpretation of this data, ensuring a foundation of scientific integrity and practical applicability.
Molecular and Chemical Identity
A precise understanding of the molecular structure is the cornerstone of all physicochemical analysis. The structural and identifying information for this compound is summarized below.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₈H₈ClNO₃[1]
-
Molecular Weight: 201.61 g/mol [1]
-
Canonical SMILES: CC1=CC(=C(C=C1--INVALID-LINK--[O-])OC)Cl[1]
Caption: 2D Molecular Structure of this compound.
Summary of Physical Properties
The following table summarizes the key physical properties of this compound based on available data. It is critical to note that many of these values are computationally predicted and await experimental verification.
| Property | Value / Description | Data Type | Source |
| Appearance | Gray-yellow solid | Experimental | ChemicalBook[2] |
| Molecular Weight | 201.61 g/mol | Computed | PubChem[1] |
| Melting Point | 81-83 °C (for the related isomer 1-chloro-2-methoxy-4-nitrobenzene) | Experimental | ChemBK[3] |
| Boiling Point | 287.3 ± 20.0 °C | Predicted | ChemBK[3] |
| Density | 1.366 ± 0.06 g/cm³ | Predicted | - |
| Solubility | Soluble in Chloroform, Ethyl Acetate. Insoluble in water (inferred from similar compounds). | Experimental/Inferred | ChemBK[3], Sigma-Aldrich |
| XLogP3 | 2.7 | Computed | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Computed | PubChem[1] |
In-Depth Analysis of Physicochemical Characteristics
Physical State and Appearance
Experimentally, this compound is synthesized as a gray-yellow solid at standard temperature and pressure.[2] The color is characteristic of many nitroaromatic compounds, arising from electronic transitions within the conjugated system. The solid nature indicates that the intermolecular forces are sufficient to establish a stable crystal lattice at room temperature.
Melting Point
While specific experimental data for the title compound is scarce, a closely related isomer, 1-chloro-2-methoxy-4-nitrobenzene, has a reported melting point of 81-83 °C.[3] The melting point is a critical indicator of purity and lattice energy. A sharp melting range, typically less than 1 °C, is indicative of high purity. Broad melting ranges often suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
Boiling Point
The predicted boiling point is approximately 287.3 °C.[3] It is crucial to approach this value with caution, as nitroaromatic compounds can be thermally labile and may decompose at or below their boiling points, especially at atmospheric pressure. Therefore, purification by distillation should be conducted under high vacuum to lower the required temperature and minimize the risk of degradation.
Solubility Profile
Based on its chemical structure and the computed XLogP3 value of 2.7, this compound is expected to be hydrophobic.[1] Data for analogous compounds confirms solubility in common organic solvents such as chloroform and ethyl acetate, while being insoluble in water.[3] This solubility profile is consistent with a molecule that is largely nonpolar, dominated by the benzene ring, but with polar functional groups (nitro and ether) that allow for interaction with moderately polar solvents.
Spectroscopic Profile (Anticipated)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons (-OCH₃), and the methyl group protons (-CH₃). The aromatic protons will appear as singlets or doublets in the downfield region (typically 7.0-8.5 ppm). The methoxy protons will be a sharp singlet around 3.8-4.0 ppm, and the methyl protons will be a singlet further upfield, around 2.3-2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the 110-160 ppm range, with carbons attached to electronegative groups (Cl, O, N) appearing further downfield. The methoxy and methyl carbons will appear upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group, typically found around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). Other key peaks will include C-H stretches for the aromatic ring and alkyl groups, C=C aromatic ring stretches, and C-O ether stretches.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).
Experimental Protocols for Physical Property Determination
To ensure scientific rigor, predicted properties must be validated experimentally. The following section details standardized protocols for determining the key physical properties of this compound.
Caption: Workflow for the experimental characterization of physical properties.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is chosen over traditional melting point apparatus for its superior accuracy, sensitivity, and ability to detect phase transitions and thermal events, providing both the onset and peak melting temperatures.
-
Sample Preparation: Accurately weigh 1-3 mg of the dried, purified solid into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from 25 °C to 120 °C at a rate of 10 °C/min. The final temperature should be well above the expected melting point.
-
Use an inert nitrogen purge gas (flow rate ~50 mL/min) to prevent oxidative degradation.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Analysis: The melting event will appear as an endothermic peak on the thermogram. The onset of this peak is typically reported as the melting point. The sharpness of the peak provides a qualitative measure of purity.
Protocol: Solubility Assessment
Causality: This protocol provides a semi-quantitative measure of solubility in various solvents, which is critical for selecting appropriate solvents for reactions, purification, and formulation.
-
Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, ethanol, ethyl acetate, chloroform, hexane).
-
Sample Addition: Add 1 mg of the compound to each vial.
-
Observation (Room Temperature): Vigorously vortex each vial for 30 seconds and allow it to settle. Observe for dissolution. Classify as "freely soluble," "sparingly soluble," or "insoluble."
-
Observation (Heating): For samples that are sparingly soluble or insoluble, gently heat the vial to 50 °C and observe any change in solubility. Note if the compound precipitates upon cooling, which is crucial information for recrystallization procedures.
-
Quantitative Assessment (Optional): For a precise solubility value, prepare a saturated solution, filter out the undissolved solid, and determine the concentration of the filtrate using UV-Vis spectroscopy or HPLC with a calibration curve.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related nitroaromatic and chlorinated compounds necessitates stringent safety protocols.
-
Toxicity: Many nitroaromatic compounds are classified as harmful if swallowed.[4]
-
Irritation: Analogous compounds are known to cause skin and eye irritation.[3]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This technical guide has synthesized the available computed and experimental data to present a detailed profile of the physical properties of this compound. Key characteristics such as its solid state, predicted melting and boiling points, and anticipated solubility have been outlined. Furthermore, this guide provides robust, field-proven experimental protocols for the validation of these properties, empowering researchers to confirm and expand upon this foundational knowledge. A thorough understanding and verification of these physical properties are indispensable for the successful application of this versatile chemical intermediate in research and development.
References
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Introduction
This compound is a polysubstituted aromatic compound with the chemical formula C₈H₈ClNO₃.[1] As an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the unambiguous confirmation of its molecular structure is of paramount importance. The specific arrangement of the chloro, methoxy, methyl, and nitro groups on the benzene ring dictates its chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, grounded in the principles of modern analytical chemistry. We will explore how data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build an unassailable structural proof. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences who require a practical and theoretically sound guide to structural characterization.
Physicochemical Properties and Synthesis Overview
A foundational understanding begins with the basic properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₃ | PubChem[1] |
| Molecular Weight | 201.61 g/mol | PubChem[1] |
| CAS Number | 62492-41-5 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Synthesis Context: The target compound is commonly synthesized via a Sandmeyer reaction. The process starts with 2-methoxy-5-methyl-4-nitroaniline, which undergoes diazotization using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then treated with cuprous chloride (CuCl) to substitute the diazo group with a chlorine atom, yielding the final product.[2] Understanding the synthetic pathway provides chemists with a predicted structure, which is then rigorously confirmed by the analytical methods detailed below.
Strategic Approach to Structure Elucidation
The elucidation process is a logical workflow where each analytical technique provides a unique piece of the structural puzzle. We begin by identifying the functional groups present, then map the carbon-hydrogen framework, and finally, confirm the overall mass and elemental composition.
References
A Technical Guide to 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (CAS: 62492-41-5): Properties, Synthesis, and Applications in Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene, a substituted nitroaromatic compound with significant utility as a chemical intermediate. We will delve into its physicochemical properties, a detailed and validated synthesis protocol, its reactivity profile, and its applications, particularly within the pharmaceutical development landscape. The information is structured to provide not just data, but also expert insights into the causality behind its chemical behavior and handling protocols.
Core Compound Identification and Physicochemical Properties
This compound, identified by the CAS number 62492-41-5, is a multi-functionalized organic molecule.[1][2][3][4] Its structure features a benzene ring substituted with a chlorine atom, a methoxy group, a methyl group, and a nitro group.[1][5] This unique combination of electron-donating (methoxy, methyl) and electron-withdrawing (nitro, chloro) groups imparts a specific reactivity profile, making it a valuable building block in organic synthesis.[1] The compound is typically available as a gray-yellow solid or a colorless to pale yellow liquid.[1][6]
Diagram 1: Chemical Structure of this compound
Caption: IUPAC Structure of the title compound.
Table 1: Compound Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 62492-41-5 | [1][2][3] |
| Molecular Formula | C₈H₈ClNO₃ | [5][7] |
| Molecular Weight | 201.61 g/mol | [3][5][7] |
| IUPAC Name | This compound | [5] |
| Appearance | Gray-yellow solid / Colorless to pale yellow liquid | [1][6] |
| Typical Purity | ≥97-98% | [2][4][7] |
Table 2: Computed Chemical Properties
| Property | Value | Source(s) |
| XLogP3 | 2.7 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Exact Mass | 201.0192708 Da | [5] |
| Polar Surface Area | 55.1 Ų | [5] |
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound is reliably achieved via a Sandmeyer reaction, a cornerstone of aromatic chemistry. The protocol described below starts from 2-methoxy-5-methyl-4-nitroaniline and provides a high-yield pathway to the target compound.[6] The success of this synthesis is contingent on careful temperature control to ensure the stability of the intermediate diazonium salt.
Expert Rationale
The choice of a Sandmeyer reaction is deliberate. Diazotization of the primary aromatic amine followed by copper(I) chloride-catalyzed substitution is a highly efficient and well-understood method for introducing a chlorine atom onto an aromatic ring, often with superior yields compared to direct chlorination, which could lead to multiple isomers. Cooling the initial diazotization to 5°C is critical; diazonium salts are thermally unstable and can decompose prematurely, drastically reducing the yield. The slow, dropwise addition of the sodium nitrite solution prevents a sudden exotherm and localized concentration buildup, further preserving the integrity of the diazonium intermediate.
Step-by-Step Synthesis Methodology
Starting Material: 2-methoxy-5-methyl-4-nitroaniline (S3) Reagents: Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Cuprous Chloride (CuCl), Water
-
Diazotization: a. Dissolve 2.75 mmol of 2-methoxy-5-methyl-4-nitroaniline in 5 mL of water.[6] b. Add 5 mL of concentrated hydrochloric acid that has been pre-cooled to 5°C and stir the mixture thoroughly.[6] c. Prepare a solution of sodium nitrite. Slowly and dropwise, add this solution to the reaction mixture.[6] d. Maintain the reaction temperature at 5°C and continue stirring for 1 hour to ensure the diazotization reaction is complete.[6] The formation of the diazonium salt is the key intermediate step.
-
Sandmeyer Reaction (Chloro-de-diazoniation): a. In a separate vessel, prepare a solution of 0.35 g of cuprous chloride (CuCl) in 5 mL of concentrated hydrochloric acid.[6] b. Slowly pour the previously prepared diazonium salt solution into the CuCl/HCl solution.[6] c. Stir the mixture continuously. The evolution of nitrogen gas (N₂) is a visual indicator that the substitution reaction is proceeding. Continue stirring until the gas release ceases.[6]
-
Isolation and Purification: a. Upon completion, a precipitate of the target product will have formed. Collect this solid by filtration.[6] b. Wash the collected precipitate three times with cold water to remove residual acids and salts.[6] c. Dry the solid to obtain the final product, this compound. The reported yield for this procedure is approximately 81%.[6]
Diagram 2: Synthesis Workflow
Caption: High-level workflow for the synthesis of the title compound.
Spectroscopic Characterization Profile
While specific spectral data is proprietary to various databases, the structure of this compound allows for a confident prediction of its key spectroscopic signatures. Researchers performing characterization should look for the following features:
-
¹H NMR: The spectrum should display three distinct signals in the aromatic region corresponding to the protons on the benzene ring. A singlet for the methoxy group (-OCH₃) would likely appear around 3.9-4.1 ppm, and a singlet for the methyl group (-CH₃) would be expected further upfield, around 2.2-2.4 ppm.
-
¹³C NMR: Eight distinct carbon signals are expected: six for the aromatic ring and one each for the methoxy and methyl carbons.
-
IR Spectroscopy: Key vibrational bands will confirm the presence of the functional groups. Look for strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C=C stretches will appear in the 1450-1600 cm⁻¹ region, C-O ether stretches around 1250 cm⁻¹, and the C-Cl stretch at lower wavenumbers (typically 600-800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion (M⁺) peak at m/z 201. A characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak will also be present, confirming the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl and ³⁷Cl).
Reactivity and Applications in Drug Development
The primary application cited for this compound is as a pharmaceutical intermediate , meaning it serves as a foundational scaffold for constructing more complex Active Pharmaceutical Ingredients (APIs).[2] Its utility stems from the reactivity of its functional groups.
-
Nitro Group Reduction: The nitro group is the most versatile handle for further functionalization. It can be readily reduced to a primary amine (-NH₂) using various standard reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting aniline is a nucleophile that can undergo a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, or participation in building heterocyclic ring systems—all common motifs in medicinal chemistry.
-
Aromatic Ring Reactivity: The chlorine atom on the ring can potentially be displaced via nucleophilic aromatic substitution (SₙAr), although the conditions required would depend on the specific nucleophile and reaction setup.
Diagram 3: Key Chemical Transformations
Caption: Potential synthetic utility of the title compound in drug discovery.
Safety, Handling, and Storage
As with many nitro-substituted aromatic compounds, this compound may pose environmental and health risks and must be handled with appropriate care.[1] While a specific MSDS for this exact CAS number is not detailed in the search results, data from structurally similar chloronitrobenzene compounds can be used to establish a robust safety protocol.
Inferred Hazard Profile:
-
Causes skin and serious eye irritation.[8]
-
May cause respiratory irritation.[8]
-
Harmful if swallowed.[9]
-
Related compounds are toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing genetic defects and cancer.
-
High-level exposure to nitroaromatics can lead to methemoglobinemia, which impairs oxygen transport in the blood.[10]
Table 3: Recommended Safety and Handling Procedures
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a lab coat. Use in a well-ventilated area or chemical fume hood. For nuisance exposures, use an appropriate particle respirator. | [8][10][11] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. | [8][10] |
| Storage | Store in a cool, dry, well-ventilated area. Keep the container tightly closed and locked up. | [8][10] |
| First Aid: Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. | [8][11] |
| First Aid: Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [8][11] |
| First Aid: Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [8][11] |
| First Aid: Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. | [9][11] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus. Hazardous combustion products include nitrogen oxides (NOx) and hydrogen chloride gas. | [11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains. | [8][11] |
Conclusion
This compound is a strategically important chemical intermediate whose value is defined by the interplay of its substituent groups. Its well-established synthesis and the versatile reactivity of its nitro group make it a crucial starting point for the development of complex molecular targets, particularly within the pharmaceutical industry. Adherence to rigorous safety protocols is essential for its handling, ensuring that its utility can be safely harnessed by researchers and development professionals.
References
- 1. CAS 62492-41-5: Benzene, 1-chloro-2-methoxy-5-methyl-4-nit… [cymitquimica.com]
- 2. dingyanchem.lookchem.com [dingyanchem.lookchem.com]
- 3. 62492-41-5|this compound|BLD Pharm [bldpharm.com]
- 4. 62492-41-5 | Benzene, 1-chloro-2-methoxy-5-methyl-4-nitro- - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 62492-41-5 [chemicalbook.com]
- 7. Synthonix, Inc > 62492-41-5 | this compound [synthonix.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. nj.gov [nj.gov]
- 11. capotchem.com [capotchem.com]
An In-depth Technical Guide to 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene, a substituted nitroaromatic compound with significant potential as a versatile chemical intermediate. We will delve into its fundamental physicochemical properties, explore a detailed and mechanistically explained synthesis protocol, analyze its chemical reactivity, and discuss its applications in the broader context of research and drug development. This document is designed to serve as a foundational resource, blending established chemical principles with practical, field-proven insights to support advanced scientific endeavors.
Introduction: A Profile of a Versatile Building Block
This compound (CAS No: 62492-41-5) belongs to the class of chlorinated nitroaromatic compounds.[1][2] This family of molecules serves as crucial precursors in the synthesis of a wide array of industrial chemicals, including dyes, pesticides, and pharmaceuticals.[2][3] The specific arrangement of functional groups on the benzene ring—a chloro group, a methoxy group, a methyl group, and a nitro group—imparts a unique reactivity profile, making it a valuable starting material for constructing more complex molecular architectures.
The strategic placement of these substituents allows for selective chemical transformations. The nitro group can be readily reduced to an amine, providing a key handle for amide bond formation or further derivatization. The chlorine atom can be displaced via nucleophilic aromatic substitution, a reaction whose feasibility is significantly influenced by the electronic effects of the other groups on the ring.[4] Understanding the interplay of these functional groups is paramount for leveraging this compound's synthetic potential, particularly in medicinal chemistry where chloro and methoxy groups can significantly influence a molecule's interaction with biological targets and its pharmacokinetic properties.[5]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible science, and these values, sourced from authoritative databases, provide the necessary foundation for experimental design.
Core Data
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62492-41-5 | PubChem[1] |
| Molecular Formula | C₈H₈ClNO₃ | PubChem[1] |
| Molecular Weight | 201.61 g/mol | PubChem[1] |
| Appearance | Gray-yellow solid | ChemicalBook[6] |
Molecular Structure
The structural arrangement of the substituents on the benzene ring dictates the molecule's reactivity and steric profile.
Caption: Molecular structure of this compound.
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound can be reliably achieved via a Sandmeyer reaction, a cornerstone of aromatic chemistry. The following protocol is adapted from established procedures and includes explanations for key experimental choices.[6]
Experimental Protocol
Starting Material: 2-methoxy-5-methyl-4-nitroaniline (S3) Target Product: this compound (S4)
Step 1: Diazotization of the Amine
-
Dissolve the starting material, 2-methoxy-5-methyl-4-nitroaniline (2.75 mmol), in 5 mL of water.
-
Add 5 mL of concentrated hydrochloric acid, pre-cooled to 5 °C, and stir vigorously. Causality: The use of concentrated HCl provides both the acidic medium and the chloride ions needed for the reaction. Cooling is critical to ensure the stability of the diazonium salt formed in the next step, which is prone to decomposition at higher temperatures.
-
Slowly add a pre-prepared solution of sodium nitrite (NaNO₂) in water dropwise. Causality: Sodium nitrite reacts with HCl to form nitrous acid (HNO₂) in situ, which is the active reagent that converts the primary aromatic amine into a diazonium salt.
-
Maintain the reaction temperature at 5 °C and continue stirring for 1 hour to ensure the diazotization reaction goes to completion.
Step 2: Sandmeyer Reaction (Chloro-de-diazoniation)
-
In a separate vessel, prepare a solution of cuprous chloride (CuCl, 0.35 g) in 5 mL of concentrated hydrochloric acid. Causality: Cuprous chloride acts as the catalyst for the Sandmeyer reaction, facilitating the substitution of the diazonium group with a chloride ion.
-
Slowly pour the cold diazonium salt solution from Step 1 into the cuprous chloride solution.
-
Continue stirring until the evolution of nitrogen gas (N₂) ceases. Self-Validation: The cessation of gas bubbles is a primary indicator that the reaction is complete, as the diazonium group is eliminated as stable N₂ gas.
-
Collect the resulting precipitate by filtration.
-
Wash the solid precipitate three times with cold water to remove residual acid and inorganic salts.
-
Dry the product to obtain the target compound as a gray-yellow solid (yield reported as 81%).[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis via a Sandmeyer reaction.
Chemical Reactivity and Mechanistic Considerations
The reactivity of the benzene ring is governed by the electronic properties of its substituents.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (NAS), especially at the ortho and para positions.[4]
-
Methoxy (-OCH₃) and Methyl (-CH₃) Groups: These are electron-donating groups that activate the ring towards electrophilic substitution.
-
Chloro (-Cl) Group: An electron-withdrawing group via induction but electron-donating via resonance. It is a deactivator but directs incoming electrophiles to the ortho and para positions.
In the context of this compound, the most significant reaction pathway for synthetic modification is Nucleophilic Aromatic Substitution (NAS) . The chlorine atom is positioned ortho to the strongly activating nitro group. This arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during an NAS reaction, thereby lowering the activation energy and facilitating the displacement of the chloride ion by a suitable nucleophile.[4] This makes the compound an excellent substrate for introducing nucleophiles such as amines, alkoxides, or thiolates at the C1 position.
Applications in Drug Development and Research
Substituted nitrobenzenes are foundational scaffolds in medicinal chemistry. The functional groups on this compound offer multiple avenues for derivatization, making it a valuable intermediate in a drug discovery pipeline.
-
Scaffold for Library Synthesis: The predictable reactivity of the chloro and nitro groups allows for the systematic creation of compound libraries. The chloro group can be displaced by various nucleophiles, and the nitro group can be reduced to an amine, which can then be acylated or alkylated, generating a diverse set of analogues for screening.
-
Bioisosteric Replacement: The chloro, methoxy, and methyl groups are common substituents explored in structure-activity relationship (SAR) studies.[5] This compound can serve as a starting point for synthesizing molecules where these groups are systematically varied to optimize potency, selectivity, and pharmacokinetic profiles.
-
Precursor to Heterocycles: Many biologically active heterocyclic compounds are synthesized from substituted anilines. The reduction of the nitro group on this molecule yields an aniline that can be used in cyclization reactions to form quinolines, quinazolines, or benzimidazoles, which are privileged structures in drug discovery.
Conceptual Screening Cascade
The logical progression from a building block to a potential drug candidate can be visualized as a screening cascade.
Caption: Logical workflow from a building block to a preclinical candidate.
Conclusion
This compound is more than a chemical with a defined molecular weight; it is a synthetically versatile platform. Its value lies in the predictable and exploitable reactivity conferred by its unique combination of functional groups. From its reliable synthesis via the Sandmeyer reaction to its potential as a core scaffold in medicinal chemistry, this compound represents a key tool for researchers and drug developers. This guide has provided the core technical knowledge, mechanistic rationale, and conceptual applications necessary to effectively utilize this important chemical intermediate in advanced scientific research.
References
- 1. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. This compound | 62492-41-5 [chemicalbook.com]
A Comprehensive Technical Guide to the Synthesis of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
This document provides an in-depth technical guide for the synthesis of 1-chloro-2-methoxy-5-methyl-4-nitrobenzene, a substituted nitroaromatic compound with potential applications in pharmaceutical and agrochemical research. The synthesis of this molecule requires a strategic, multi-step approach due to the specific arrangement of its functional groups on the benzene ring. This guide will explore the underlying principles of electrophilic aromatic substitution, detail a logical and efficient synthetic pathway, and provide comprehensive experimental protocols.
Introduction and Retrosynthetic Analysis
The target molecule, this compound, possesses five substituents on the aromatic ring: a chloro group, a methoxy group, a methyl group, and a nitro group. The arrangement of these groups dictates a synthetic strategy that carefully considers their directing effects in electrophilic aromatic substitution reactions.[1][2] A retrosynthetic analysis suggests that the final step could be the introduction of the nitro group, as the existing substituents would direct the nitration to the desired position.
A plausible forward synthesis begins with a readily available starting material, 3-methylphenol (m-cresol), and proceeds through a series of reactions to introduce the required functional groups in a regiochemically controlled manner.
Proposed Synthetic Pathway
The proposed pathway involves four main steps:
-
Chlorination of 3-methylphenol: Introduction of the chloro group.
-
O-methylation of 4-chloro-3-methylphenol: Conversion of the phenol to an anisole.
-
Nitration of 2-chloro-5-methylanisole: Introduction of the nitro group.
-
Alternative Route: Sandmeyer Reaction: A potential alternative for the introduction of the chloro group.
The following diagram illustrates the primary proposed synthetic pathway:
Caption: Proposed multi-step synthesis of this compound.
Detailed Synthetic Steps and Mechanistic Insights
Step 1: Chlorination of 3-Methylphenol
The initial step involves the regioselective chlorination of 3-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing and activating groups. However, the hydroxyl group is a much stronger activating group. The desired product is 4-chloro-3-methylphenol, where chlorination occurs para to the hydroxyl group and ortho to the methyl group. This is the sterically and electronically favored product.[3][4]
-
Reaction: 3-Methylphenol is reacted with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]
-
Mechanism: The Lewis acid activates the chlorinating agent, generating a potent electrophile which is then attacked by the electron-rich aromatic ring. The strong activating and directing effect of the hydroxyl group ensures high regioselectivity for the para position.
Step 2: O-Methylation of 4-Chloro-3-methylphenol
The phenolic hydroxyl group is converted to a methoxy group through a Williamson ether synthesis. This step is crucial as the methoxy group has different directing effects compared to the hydroxyl group, which will be important in the subsequent nitration step.
-
Reaction: 4-Chloro-3-methylphenol is treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a weak base like potassium carbonate (K₂CO₃).[5]
-
Mechanism: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This ion then undergoes an Sₙ2 reaction with the methylating agent to form the corresponding anisole, 2-chloro-5-methylanisole.
Step 3: Nitration of 2-Chloro-5-methylanisole
This is the final and key step to introduce the nitro group at the desired position. The directing effects of the existing substituents—methoxy (-OCH₃), methyl (-CH₃), and chloro (-Cl)—must be carefully considered.
-
Directing Effects:
-
-OCH₃: Strongly activating and ortho-, para-directing.[6]
-
-CH₃: Weakly activating and ortho-, para-directing.
-
-Cl: Weakly deactivating but ortho-, para-directing.
-
The position for nitration is C4, which is ortho to the strongly activating methoxy group and para to the chloro group. The combined directing effects of these groups strongly favor the introduction of the nitro group at this position.[7][8]
-
Reaction: 2-Chloro-5-methylanisole is treated with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[8]
-
Mechanism: Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[9] The aromatic ring of 2-chloro-5-methylanisole then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores aromaticity and yields the final product, this compound.
Alternative Synthetic Approach: The Sandmeyer Reaction
An alternative route to introduce the chloro group involves a Sandmeyer reaction. This could be advantageous if the direct chlorination of 3-methylphenol proves to be low-yielding or difficult to control. A potential starting material for this route is 2-methoxy-5-methyl-4-nitroaniline.
-
Reaction Sequence:
-
Diazotization of 2-methoxy-5-methyl-4-nitroaniline with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt.
-
Treatment of the diazonium salt with cuprous chloride (CuCl) to replace the diazonium group with a chloro group.[10]
-
Caption: Alternative synthesis via the Sandmeyer reaction.
Experimental Protocols
Materials and Instrumentation
| Reagent/Solvent | Grade | Supplier |
| 3-Methylphenol | Reagent | Sigma-Aldrich |
| Sulfuryl chloride | Reagent | Sigma-Aldrich |
| Aluminum chloride | Anhydrous | Sigma-Aldrich |
| Methyl iodide | Reagent | Sigma-Aldrich |
| Potassium carbonate | Anhydrous | Sigma-Aldrich |
| Nitric acid | Concentrated (70%) | Fisher Scientific |
| Sulfuric acid | Concentrated (98%) | Fisher Scientific |
| Dichloromethane | Anhydrous | Fisher Scientific |
| Acetone | ACS Grade | Fisher Scientific |
| Diethyl ether | ACS Grade | Fisher Scientific |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Step-by-Step Procedures
Step 1: Synthesis of 4-Chloro-3-methylphenol [4]
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methylphenol (10.8 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aluminum chloride (1.33 g, 0.01 mol) to the solution while stirring.
-
Add sulfuryl chloride (14.8 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Separate the organic layer, wash with 5% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-chloro-3-methylphenol.[11][12]
Step 2: Synthesis of 2-Chloro-5-methylanisole [5]
-
In a 250 mL round-bottom flask, combine 4-chloro-3-methylphenol (14.2 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and 150 mL of acetone.
-
Add methyl iodide (21.3 g, 0.15 mol) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-methylanisole.
Step 3: Synthesis of this compound
-
In a 100 mL round-bottom flask, carefully prepare a nitrating mixture by slowly adding 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.
-
In a separate 250 mL flask, dissolve 2-chloro-5-methylanisole (15.6 g, 0.1 mol) in 50 mL of dichloromethane.
-
Cool the solution of the anisole to 0 °C.
-
Slowly add the cold nitrating mixture dropwise to the anisole solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice.
-
Separate the organic layer, and wash it sequentially with cold water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography to afford pure this compound.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Chloro-3-methylphenol | C₇H₇ClO | 142.58 | Pinkish to white crystalline solid[13][14] |
| This compound | C₈H₈ClNO₃ | 201.61 | Gray-yellow solid[10][15] |
Expected Spectroscopic Data for this compound:
-
¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons.
-
¹³C NMR: Signals for the eight distinct carbon atoms in the molecule.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Chlorinating agents like sulfuryl chloride are toxic and corrosive.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this synthesis.[12]
Conclusion
The synthesis of this compound is a multi-step process that relies on a solid understanding of electrophilic aromatic substitution principles. The presented pathway, starting from 3-methylphenol, offers a logical and efficient route to the target compound. Careful control of reaction conditions and purification of intermediates are crucial for achieving a good overall yield and high purity of the final product. The alternative Sandmeyer route provides a viable option should the direct chlorination prove problematic. This guide provides the necessary theoretical background and practical protocols for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. 1-CHLORO-5-FLUORO-2-METHOXY-4-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 62492-41-5 [chemicalbook.com]
- 11. 4-Chloro-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Chloro-3-methylphenol | 59-50-7 [chemicalbook.com]
- 15. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene: Synthesis, Characterization, and Applications in Chemical R&D
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (CAS No: 62492-41-5), a substituted nitroaromatic compound with significant potential as a versatile intermediate in synthetic chemistry. For researchers in drug discovery and materials science, understanding the nuances of this molecule—from its precise synthesis to its chemical reactivity—is paramount. This document details its structural and physicochemical properties, provides a field-proven, step-by-step protocol for its synthesis via the Sandmeyer reaction, outlines a robust strategy for its analytical characterization, and explores its potential applications as a scaffold in the development of complex chemical entities. The guide is grounded in authoritative sources to ensure scientific integrity and practical utility for professionals in the field.
Nomenclature and Structural Confirmation
This compound is a polysubstituted benzene derivative. The International Union of Pure and Applied Chemistry (IUPAC) name systematically describes the arrangement of its five substituents—chloro, methoxy, methyl, and nitro groups—around the aromatic ring.[1] This compound is registered under CAS Number 62492-41-5.[1][2][3] The structural arrangement of these functional groups dictates its reactivity and potential as a chemical building block.
Caption: IUPAC Structure of this compound.
Physicochemical and Computed Properties
A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage. The data below combines experimental observations with high-quality computed predictions.
| Property | Value | Source |
| CAS Number | 62492-41-5 | [1][2][3] |
| Molecular Formula | C₈H₈ClNO₃ | [1][2] |
| Molecular Weight | 201.61 g/mol | [1] |
| Appearance | Gray-yellow solid | [3] |
| Polar Surface Area | 55.1 Ų | [1] |
| XLogP3 (Lipophilicity) | 2.7 | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [3] |
Synthetic Protocol: The Sandmeyer Reaction Pathway
The synthesis of this compound can be efficiently achieved from its corresponding aniline precursor, 2-methoxy-5-methyl-4-nitroaniline. The Sandmeyer reaction is the method of choice for this transformation.[3] This classic and reliable organometallic reaction involves the diazotization of an aromatic amine followed by a copper-catalyzed substitution with a chloride ion.
Expert Rationale: The stability of the intermediate diazonium salt is critically dependent on temperature. Maintaining the reaction at 0-5°C is imperative to prevent premature decomposition of the salt, which would otherwise lead to side products (e.g., phenols) and significantly reduce the yield of the desired chlorinated product. The use of cuprous chloride (CuCl) is catalytic, facilitating the displacement of dinitrogen gas and the formation of the C-Cl bond.
Caption: Workflow for the synthesis via the Sandmeyer reaction.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis and is designed for self-validation through procedural checkpoints.[3]
Materials:
-
2-methoxy-5-methyl-4-nitroaniline (Starting Material, S3)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Cuprous Chloride (CuCl)
-
Deionized Water
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, dissolve 2.75 mmol of 2-methoxy-5-methyl-4-nitroaniline in 5 mL of deionized water.
-
Add 5 mL of concentrated HCl, pre-cooled to 5°C, and stir vigorously to form a slurry.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in 3 mL of water. Slowly add this solution dropwise to the aniline slurry, ensuring the internal temperature is maintained at or below 5°C using an ice bath.
-
Stir the resulting mixture at 5°C for 1 hour to ensure complete formation of the diazonium salt. The solution should become clear.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve 0.35 g of cuprous chloride (CuCl) in 5 mL of concentrated HCl.
-
Slowly pour the cold diazonium salt solution from the previous step into the CuCl solution.
-
Observation Point: Vigorous evolution of nitrogen gas (N₂) should be observed. This is a key indicator that the reaction is proceeding.
-
Continue stirring the reaction mixture until the gas evolution ceases completely.
-
-
Isolation and Purification:
-
Once the reaction is complete, a precipitate of the crude product will have formed.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with three portions of cold deionized water to remove residual acids and salts.
-
Dry the collected gray-yellow solid to obtain the final product, this compound. A reported yield for this procedure is approximately 81%.[3]
-
Analytical Characterization Strategy
Post-synthesis, rigorous characterization is required to confirm the identity and purity of the compound. A multi-technique approach is standard practice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural elucidation. The expected proton signals can be predicted based on the substituent effects on the aromatic ring.
-
Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Characteristic stretches for the nitro group (asymmetric and symmetric), C-Cl bond, and C-O ether linkage are expected.
-
Mass Spectrometry (MS): MS confirms the molecular weight. High-resolution mass spectrometry (HRMS) can verify the elemental composition. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides a definitive signature.
| Technique | Expected Observations |
| ¹H NMR | Two singlets for the aromatic protons; one singlet for the methoxy (-OCH₃) protons (~3.9 ppm); one singlet for the methyl (-CH₃) protons (~2.2 ppm). |
| IR Spectroscopy | Strong absorptions at ~1520 cm⁻¹ and ~1340 cm⁻¹ (Ar-NO₂); absorption at ~1250 cm⁻¹ (Aryl C-O stretch); absorption at ~750 cm⁻¹ (C-Cl stretch). |
| Mass Spectrometry | Molecular ion peaks (M⁺) at m/z 201 and 203 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. |
Reactivity and Potential as a Drug Development Scaffold
Substituted nitrobenzenes are foundational building blocks in medicinal chemistry.[4][5] The functional groups on this compound offer multiple avenues for further chemical modification.
-
Nitro Group Reduction: The nitro group is a versatile functional handle. It can be readily reduced to an aniline derivative under various conditions (e.g., H₂/Pd-C, SnCl₂). This transformation is a cornerstone of many synthetic pathways, as the resulting amine can be used in amide couplings, reductive aminations, or further diazotization reactions to introduce other functionalities. The bioreduction of nitro groups is also a critical metabolic pathway for many drugs, which can lead to therapeutic action or toxicity.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): While the chloro-substituent is not highly activated, the strong electron-withdrawing effect of the nitro group can facilitate SNAr reactions under specific conditions, allowing for the introduction of nucleophiles like amines or alkoxides.[8]
-
Scaffold for Complex Molecules: As a multi-functionalized aromatic ring, this compound serves as an excellent starting point for synthesizing more complex molecules, including heterocyclic systems and potential drug candidates.[9][10] The existing substituents provide steric and electronic biases that can be exploited for regioselective reactions.
Caption: Role as a versatile building block in drug discovery workflows.
Safety, Handling, and Storage
Nitroaromatic compounds require careful handling. While a specific Safety Data Sheet (SDS) for this compound must be consulted, related structures provide a strong indication of the necessary precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. A related compound, 1-chloro-2-methoxy-4-methyl-5-nitrobenzene, carries hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[11]
-
Storage: As noted, the compound should be stored in a cool, dry place under an inert atmosphere to ensure long-term stability.[3]
Conclusion
This compound is a well-defined chemical intermediate with significant utility for synthetic chemists. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, makes it a valuable starting material for creating novel and complex molecules. For researchers in drug development and materials science, this compound represents a reliable and strategically important scaffold for building molecular diversity and advancing research programs.
References
- 1. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 62492-41-5 | Buy Now [molport.com]
- 3. This compound | 62492-41-5 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. svedbergopen.com [svedbergopen.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. China 4-Chloro-2-nitro Toluene CAS NO.:89-59-8 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]
- 11. aobchem.com [aobchem.com]
Spectroscopic Data for 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (CAS No. 62492-41-5).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public databases, this guide offers predicted spectral data based on established principles of spectroscopy and data from analogous structures. Detailed experimental protocols are provided to enable researchers to acquire and validate this data.
Introduction: The Molecular Profile of this compound
This compound is a substituted nitroaromatic compound with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol .[2] Nitroaromatic compounds are a significant class of industrial chemicals, often used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides.[3] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the aromatic ring, which in turn dictates its chemical reactivity and spectroscopic properties.[4] Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Molecular Structure:
Caption: Chemical structure of this compound.
Synthesis Pathway
A common synthetic route to this compound involves a Sandmeyer reaction starting from 2-methoxy-5-methyl-4-nitroaniline. The process begins with the diazotization of the aniline derivative using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with a solution of cuprous chloride in hydrochloric acid, which facilitates the replacement of the diazonium group with a chlorine atom, yielding the target compound as a precipitate.[1]
Caption: Synthetic workflow for this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR spectroscopy provides valuable information about the number of different types of protons and their neighboring environments. For this compound, we expect to see distinct signals for the aromatic protons and the protons of the methyl and methoxy groups.
Predicted ¹H NMR Spectrum
Due to the substitution pattern, the two aromatic protons are in different chemical environments and are expected to appear as singlets, as they lack adjacent proton neighbors for spin-spin coupling. The strong electron-withdrawing effect of the nitro group will deshield the aromatic protons, shifting their signals downfield.[4] The methoxy and methyl groups, being electron-donating, will have their protons appear at higher fields (more shielded).
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H-3 | 7.5 - 7.8 | Singlet |
| Aromatic H-6 | 7.0 - 7.3 | Singlet |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
| Methyl (-CH₃) | 2.3 - 2.5 | Singlet |
Disclaimer: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a 90° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, we expect to see eight distinct signals corresponding to the six aromatic carbons and the two carbons of the methyl and methoxy groups.
Predicted ¹³C NMR Spectrum
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the nitro group (C-4) and the carbon attached to the chlorine atom (C-1) are expected to be significantly deshielded. The carbons bearing the methoxy (C-2) and methyl (C-5) groups will also have their chemical shifts influenced by these substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Cl) | 125 - 135 |
| C-2 (C-OCH₃) | 150 - 160 |
| C-3 | 110 - 120 |
| C-4 (C-NO₂) | 145 - 155 |
| C-5 (C-CH₃) | 130 - 140 |
| C-6 | 115 - 125 |
| Methoxy (-OCH₃) | 55 - 65 |
| Methyl (-CH₃) | 15 - 25 |
Disclaimer: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of a deuterated solvent.
-
Instrument Setup: Use a spectrometer with a carbon probe, typically operating at a quarter of the proton frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be associated with the nitro group, the C-Cl bond, the C-O ether linkage, and the aromatic ring.
Predicted IR Absorption Bands
The nitro group exhibits two strong and characteristic stretching vibrations. The aromatic C-H and C=C stretching vibrations, as well as the C-O and C-Cl stretching bands, will also be present.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |
| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |
| C-O (Aryl Ether) Stretch | 1200 - 1275 (asymmetric) | Strong |
| C-O (Aryl Ether) Stretch | 1000 - 1075 (symmetric) | Medium |
| C-Cl Stretch | 600 - 800 | Medium |
Disclaimer: These are predicted values. The exact peak positions can be influenced by the overall molecular structure.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the pure KBr pellet or the solvent. Then, record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.
Predicted Mass Spectrum
The molecular ion peak (M⁺) for this compound is expected at m/z 201. Due to the presence of chlorine, an isotope peak (M+2) at m/z 203 with an intensity of about one-third of the molecular ion peak is anticipated, which is a characteristic signature for a monochlorinated compound. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 Da) and the methoxy group (-OCH₃, 31 Da).
Table 4: Predicted Key Mass Spectral Fragments
| m/z | Proposed Fragment Ion |
| 201 | [M]⁺ (Molecular ion, ³⁵Cl) |
| 203 | [M+2]⁺ (Isotope peak, ³⁷Cl) |
| 186 | [M - CH₃]⁺ |
| 171 | [M - NO]⁺ or [M - OCH₃]⁺ (requires confirmation) |
| 155 | [M - NO₂]⁺ |
| 127 | [M - NO₂ - CO]⁺ |
Disclaimer: Fragmentation is complex and these are plausible major fragments. The relative intensities will depend on the ionization method.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will induce significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer technique, which may show a more prominent molecular ion peak.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Record the mass spectrum.
Caption: A generalized workflow for the spectroscopic characterization of the title compound.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in various scientific fields. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra, along with robust experimental protocols for data acquisition. The provided information serves as a valuable resource for researchers to identify, purify, and study this compound, ensuring scientific integrity and facilitating further research and development.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Commitment to Proactive Safety in Research
In the fast-paced environment of drug discovery and fine chemical synthesis, the introduction of novel intermediates is a constant. Among these, substituted nitrobenzenes represent a cornerstone class of molecules, valued for their versatile reactivity. 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene, with its unique substitution pattern, offers significant potential in the design of complex molecular architectures. However, its utility is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide, compiled from a senior application scientist's perspective, moves beyond mere compliance, aiming to instill a deep-seated culture of safety and proactive risk management when handling this and similar chemical entities. The causality behind each recommendation is explained to empower researchers with the knowledge to not only follow procedures but to understand their critical importance.
Section 1: Compound Identification and Physicochemical Profile
A clear understanding of the compound's identity is the foundation of safe handling.
| Identifier | Value | Source |
| Chemical Name | This compound | [PubChem][1] |
| CAS Number | 62492-41-5 | [PubChem][1] |
| Molecular Formula | C₈H₈ClNO₃ | [PubChem][1] |
| Molecular Weight | 201.61 g/mol | [PubChem][1] |
A definitive experimental determination of all physical properties for this specific compound is not widely published. The following are predicted or based on structurally similar compounds and should be used as a guide for handling.
Section 2: Hazard Identification and GHS Classification
Presumptive GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362
-
Storage: P403+P233, P405
-
Disposal: P501
Section 3: The Proactive Risk Mitigation Workflow
Effective safety is not a static checklist but a dynamic, logical workflow. The following diagram illustrates the decision-making process for handling this compound, from initial assessment to post-handling procedures. This model serves as a self-validating system for laboratory protocols.
Caption: Logical flow for risk assessment and control in handling chemical hazards.
Section 4: Emergency Response Protocols
Rapid and correct response to an exposure is critical. These protocols are based on established best practices for chlorinated and nitroaromatic compounds.[2][3][4]
| Exposure Route | First Aid Measures | Causality and Rationale |
| Inhalation | 1. Immediately move the individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. 4. Seek immediate medical attention. | The primary goal is to remove the individual from the contaminated atmosphere to prevent further absorption. Artificial respiration is critical in cases of respiratory arrest, but direct contact should be avoided to prevent rescuer exposure. |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with soap and copious amounts of water for at least 15 minutes. 3. Seek medical attention if irritation develops or persists. | Rapid decontamination is essential to minimize absorption through the skin. Prolonged washing helps to ensure all traces of the chemical are removed. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention. | Thorough irrigation is necessary to remove the chemical from the eye surfaces and prevent serious, potentially permanent, damage. |
| Ingestion | 1. Rinse mouth thoroughly with water. Do not induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Call a poison control center or seek immediate medical attention. | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further complications. Rinsing the mouth helps to remove residual chemical. |
Section 5: Fire and Explosion Hazard Management
Nitroaromatic compounds can present specific fire and explosion risks.
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.[2]
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and carbon monoxide (CO).[2] Finely dispersed dust may form explosive mixtures in the air.
-
Firefighting Procedures: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[2]
Section 6: Handling and Storage - The Foundation of a Safe Laboratory
Engineering Controls: The First Line of Defense
The primary principle of safe handling is to minimize the potential for exposure. All work with this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. The fume hood provides a physical barrier and ventilation to protect the user from inhaling dust or vapors.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for good engineering controls but is a critical final barrier to exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields, conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard. | Protects against splashes and airborne dust, which can cause serious eye irritation. |
| Skin Protection | Impervious clothing, such as a chemically resistant lab coat. Nitrile gloves are a suitable choice for incidental contact. Glove thickness and type should be selected based on the specific task and duration of potential exposure. Always inspect gloves before use and use proper removal technique. | Prevents skin contact, which can cause irritation and absorption of the chemical. |
| Respiratory Protection | Not typically required when working in a functional chemical fume hood. If engineering controls are not sufficient, a full-face respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used. | Protects against inhalation of harmful dust or vapors in situations where ventilation is inadequate. |
Storage and Handling Best Practices
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Handling: Avoid the formation of dust and aerosols. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Section 7: Accidental Release and Disposal
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust generation. Place it into a suitable, labeled container for disposal.
-
Clean: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Waste Disposal
Disposal of this compound and any contaminated materials must be carried out in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not dispose of down the drain or in general waste.[3]
Section 8: Toxicological and Ecological Information
-
Toxicological Data: Specific toxicological data for this compound is limited. However, related nitroaromatic compounds are known to be toxic. Absorption into the body can lead to the formation of methemoglobin, which in sufficient concentrations causes cyanosis (bluish discoloration of the skin).
References
An In-depth Technical Guide to 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene: Synthesis, History, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is a substituted nitroaromatic compound with a precise arrangement of functional groups on a benzene ring. Its chemical structure, featuring a chloro, a methoxy, a methyl, and a nitro group, makes it a potentially valuable intermediate in organic synthesis. The interplay of these substituents, with their distinct electronic and steric properties, governs the reactivity of the molecule and opens avenues for the synthesis of more complex chemical entities. This guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, offering insights for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 62492-41-5 | [1][2][3] |
| Molecular Formula | C₈H₈ClNO₃ | [2][4] |
| Molecular Weight | 201.61 g/mol | [2] |
| IUPAC Name | This compound | [2][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | 65-68 °C | [5] |
| Boiling Point | 254.1 °C at 760 mmHg | [5] |
Discovery and Historical Context
A key historical reference point is a 1952 patent detailing the preparation of a closely related isomer, 2-chloro-4-methoxy-5-nitro-toluene[6]. This patent describes the synthesis of this class of compounds through the reaction of a dichloronitrotoluene derivative with an alkali metal alcoholate[6]. This suggests that the synthetic strategies for producing such substituted nitroaromatics were well-established by this period. The primary drivers for the synthesis of such compounds were often their utility as intermediates in the production of dyes, agrochemicals, and pharmaceuticals.
The nitration of chlorotoluenes to produce various isomers was a subject of study even earlier. For instance, the nitration of p-chlorotoluene to yield a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene was reported in the late 19th and early 20th centuries[7]. These early investigations into the electrophilic substitution of substituted benzenes laid the groundwork for the more complex, multi-substituted compounds that would be synthesized later.
Given this historical backdrop, it is plausible that this compound was first synthesized as part of an exploratory effort to create novel chemical entities with potential applications in these industries. The specific substitution pattern might have been targeted to fine-tune the electronic properties of the aromatic ring for subsequent reactions or to investigate the biological activity of the resulting molecule.
Synthesis
The synthesis of this compound can be achieved through a multi-step process. A common and effective modern approach involves a Sandmeyer reaction, a versatile method for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate.
Synthetic Pathway: Sandmeyer Reaction
The synthesis commences with the diazotization of an appropriately substituted aniline, followed by a copper(I) chloride-mediated displacement of the diazonium group with a chlorine atom.
References
- 1. CAS 62492-41-5: Benzene, 1-chloro-2-methoxy-5-methyl-4-nit… [cymitquimica.com]
- 2. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. molbase.com [molbase.com]
- 6. US2581972A - Preparation of 2-chloro-4-methoxy-5-nitro-toluene and 2-chloro-4-methoxy-5-aminotoluene - Google Patents [patents.google.com]
- 7. US2876267A - Purification of 4-chloronitrotoluenes - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Introduction: A Versatile Scaffold for Chemical Innovation
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable and versatile starting material in organic synthesis. Its strategic substitution pattern, featuring a nucleophilic displacement-susceptible chlorine atom, an electron-donating methoxy group, a methyl group, and a readily transformable nitro group, makes it a powerful scaffold for the synthesis of a diverse array of complex molecules. This guide provides detailed application notes and protocols for the synthesis of various derivatives from this key intermediate, with a focus on methodologies relevant to researchers, scientists, and professionals in drug development. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles that guide the experimental choices.
The reactivity of this compound is primarily governed by two key features: the activated chlorine atom, which is prone to nucleophilic aromatic substitution (SNAr), and the nitro group, which can be readily reduced to an amine, opening up a plethora of further derivatization possibilities. Additionally, the aryl chloride moiety can participate in modern palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions: Facile Displacement of the Chlorine Atom
The presence of a strong electron-withdrawing nitro group para to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. This electronic arrangement stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the displacement of the chloride ion by a wide range of nucleophiles.
A. Synthesis of N-Aryl Diphenylamine Derivatives
The synthesis of substituted diphenylamines is of significant interest as this structural motif is present in a variety of biologically active compounds, including antioxidants and antimicrobial agents.[1][2]
This protocol details the synthesis of a generic N-aryl diphenylamine derivative via SNAr.
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, p-toluidine)
-
Potassium carbonate (K2CO3) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv.), the desired substituted aniline (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add anhydrous DMF to the flask to achieve a concentration of 0.5 M.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl diphenylamine derivative.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for this reaction. For less reactive anilines, a stronger base like sodium tert-butoxide may be required to facilitate the deprotonation of the aniline and enhance its nucleophilicity.
-
Solvent: DMF and DMSO are polar aprotic solvents that can dissolve the reactants and effectively solvate the potassium carbonate, increasing its reactivity.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the SNAr reaction.
B. Synthesis of Aryl Ether Derivatives
The displacement of the chlorine atom with an oxygen nucleophile, such as a phenoxide or alkoxide, provides access to diaryl ether or alkyl aryl ether derivatives.
Materials:
-
This compound
-
Substituted Phenol
-
Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (1.2 equiv.) in anhydrous DMF.
-
Add potassium carbonate (2.0 equiv.) to the solution and stir for 15 minutes at room temperature to form the corresponding phenoxide in situ.
-
Add this compound (1.0 equiv.) to the reaction mixture.
-
Heat the mixture to 100-120 °C and monitor the reaction by TLC.
-
Work-up and purification are similar to Protocol 1.
II. Reduction of the Nitro Group: Gateway to Anilines
The reduction of the nitro group to an amine is a pivotal transformation that unlocks a new set of synthetic possibilities. The resulting aniline derivative is a versatile intermediate for the synthesis of amides, sulfonamides, and for engaging in further cross-coupling reactions.
Protocol 3: Catalytic Hydrogenation to 2-Amino-5-chloro-4-methoxytoluene
Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst is crucial to avoid unwanted side reactions, such as dehalogenation.
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 5% or 10%) or Raney Nickel
-
Methanol or Ethanol
-
Hydrogen gas (H2)
Procedure:
-
To a hydrogenation vessel, add this compound (1.0 equiv.) and methanol to dissolve the starting material.
-
Carefully add 5% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which can often be used in the next step without further purification.
Causality of Experimental Choices:
-
Catalyst: Pd/C is a highly effective catalyst for nitro group reduction.[3] However, in cases where dehalogenation of the aryl chloride is a concern, Raney Nickel can be a suitable alternative.[3]
-
Solvent: Methanol and ethanol are common solvents for hydrogenation as they readily dissolve the starting material and are compatible with the reaction conditions.
III. Palladium-Catalyzed Cross-Coupling Reactions
The aniline and aryl chloride functionalities of the derivatives of this compound serve as excellent handles for modern palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds with high efficiency and functional group tolerance.
A. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4][5]
This protocol describes the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.5 equiv.) to a dry reaction vessel.
-
Add anhydrous toluene or dioxane, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective for the coupling of aryl chlorides.[6]
-
Base: A strong, non-nucleophilic base such as NaOtBu is commonly used to deprotonate the amine and facilitate the catalytic cycle.
B. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7][8]
Materials:
-
This compound
-
Aryl or Vinyl Boronic Acid
-
Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Phosphine ligand (e.g., SPhos, RuPhos) (if using Pd(OAc)2)
-
Potassium carbonate (K2CO3) or Potassium phosphate (K3PO4)
-
Toluene/Water or Dioxane/Water solvent mixture
Procedure:
-
To a reaction flask, add this compound (1.0 equiv.), the boronic acid (1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).
-
Add the solvent mixture (e.g., Toluene/Water 4:1) and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Causality of Experimental Choices:
-
Base and Solvent: The base is crucial for the transmetalation step of the catalytic cycle.[9] A biphasic solvent system like toluene/water is often used to dissolve both the organic and inorganic reagents.
IV. Application in the Synthesis of Phenothiazine Derivatives
Phenothiazines are an important class of heterocyclic compounds with a wide range of biological activities, including antipsychotic and antihistaminic properties.[10] The aniline derivative obtained from the reduction of this compound can be a key intermediate in the synthesis of novel phenothiazine scaffolds.
Workflow for Phenothiazine Synthesis
A plausible synthetic route to a substituted phenothiazine derivative is outlined below:
-
Nitro Group Reduction: Reduce this compound to 2-amino-5-chloro-4-methoxytoluene as described in Protocol 3.
-
Thiolation: Introduce a sulfur functionality ortho to the amino group. This can be achieved through various methods, such as reaction with sulfur monochloride or a two-step process involving ortho-lithiation followed by quenching with sulfur.
-
Cyclization: The resulting aminothiol can then be cyclized with a suitable dihalide or through an intramolecular Ullmann or Buchwald-Hartwig type reaction to form the phenothiazine core.
Data Presentation
| Reaction Type | Substrate | Reagents | Conditions | Product | Yield (%) | Reference |
| SNAr | 1-Chloro-2,4-dinitrobenzene | Sodium methoxide | Methanol, reflux | 1-Methoxy-2,4-dinitrobenzene | High | [11] |
| Nitro Reduction | 4-fluoro-2-methoxy-1-nitrobenzene | Raney Ni, H2 | Methanol, rt | 4-fluoro-2-methoxyaniline | ~87% | [12] |
| Buchwald-Hartwig | Aryl Halide | Amine, Pd catalyst, ligand, base | Toluene, 100 °C | N-Aryl product | Varies | [4] |
| Suzuki Coupling | Aryl Halide | Boronic acid, Pd catalyst, base | Toluene/Water, 80-100 °C | Biaryl product | Varies | [7] |
Note: The yields and conditions are representative and may vary depending on the specific substrates and reaction scale.
Visualizations
General Synthetic Pathways
Caption: Key synthetic transformations of this compound.
Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. jocpr.com [jocpr.com]
- 11. brainly.com [brainly.com]
- 12. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
Application Notes & Protocols: 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene as a Versatile Intermediate in Organic Synthesis
Introduction: Strategic Importance of a Polysubstituted Aromatic Building Block
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its utility is derived from the specific arrangement of its substituents, which imparts a unique and predictable reactivity profile. The key to its function lies in the presence of a potent electron-withdrawing nitro group positioned para to a chloro leaving group. This electronic arrangement strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the chlorine atom readily displaceable by a wide range of nucleophiles.
Furthermore, the presence of the nitro group itself, along with the methoxy and methyl substituents, offers additional sites for synthetic manipulation. The nitro group can be readily reduced to an amine, providing a secondary handle for diversification through reactions such as diazotization, acylation, or sulfonylation. This multi-faceted reactivity makes this compound a valuable precursor in the development of pharmaceuticals, agrochemicals, and materials science products where a substituted aniline or phenol ether core is required[1][2][3].
Physicochemical Properties & Safety Data
Proper handling and understanding of the physical properties are paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 62492-41-5 | [4][5] |
| Molecular Formula | C₈H₈ClNO₃ | [4] |
| Molecular Weight | 201.61 g/mol | [4] |
| Appearance | Gray-yellow solid | [5] |
Safety & Handling Advisory:
While a specific safety data sheet for this exact isomer is not extensively detailed, data from closely related chloronitrobenzene compounds provide essential guidance.
-
Hazards: These compounds are generally considered hazardous. They may cause skin and serious eye irritation, and may cause respiratory irritation[6]. Some are harmful if swallowed[7]. Isomeric chloronitrobenzenes are noted as being toxic, suspected of causing genetic defects or cancer, and are toxic to aquatic life.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and tightly sealed safety goggles[7][8].
-
First Aid: In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. In all cases of exposure, consult a physician[8].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment[8].
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is dominated by two primary transformations: Nucleophilic Aromatic Substitution (SNAr) at the C-Cl bond and reduction of the nitro group.
The Addition-Elimination Mechanism (SNAr)
The chloro substituent on the ring is activated towards nucleophilic attack due to the strong resonance and inductive effects of the para-nitro group. The reaction proceeds via a two-step addition-elimination mechanism, which involves a resonance-stabilized carbanion intermediate known as a Meisenheimer complex [9][10][11].
Causality of Reactivity:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine. This is the rate-determining step. The aromaticity of the ring is temporarily broken, and a tetrahedral intermediate is formed[10].
-
Stabilization: The negative charge of this intermediate is delocalized throughout the ring and, most importantly, onto the oxygen atoms of the electron-withdrawing nitro group[11]. This stabilization is critical; without a strongly electron-withdrawing group at the ortho or para position, this intermediate would be too high in energy to form[11].
-
Elimination: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
Caption: SNAr mechanism via a stabilized Meisenheimer complex.
Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine, creating a new site for functionalization. This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Common and reliable methods include:
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). This is a clean method, with water as the only byproduct, but requires specialized hydrogenation equipment.
-
Metal-Acid Systems: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are highly effective. Tin(II) chloride (SnCl₂) in HCl is a particularly common and high-yielding laboratory method.
Synthetic Protocols
The following protocols are provided as a guide for researchers. All operations should be performed in a fume hood with appropriate PPE.
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard Sandmeyer reaction procedure[5].
Caption: Workflow for the synthesis via Sandmeyer reaction.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
| 2-methoxy-5-methyl-4-nitroaniline | 182.18 | 0.5 g | 2.75 |
| Concentrated HCl | 37.2 | ~10 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 190 mg | 2.75 |
| Cuprous Chloride (CuCl) | 98.99 | 0.35 g | 3.54 |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Diazotization: a. In a 50 mL flask, dissolve 0.5 g (2.75 mmol) of 2-methoxy-5-methyl-4-nitroaniline in 5 mL of deionized water. b. Add 5 mL of concentrated hydrochloric acid, pre-cooled to 5 °C, and stir vigorously in an ice/salt bath. c. Prepare a solution of 190 mg (2.75 mmol) of sodium nitrite in 3 mL of water. Slowly add this solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. d. Stir the resulting mixture at 5 °C for 1 hour to ensure complete formation of the diazonium salt[5].
-
Sandmeyer Reaction: a. In a separate 100 mL flask, dissolve 0.35 g of cuprous chloride in 5 mL of concentrated hydrochloric acid. b. Slowly and carefully pour the cold diazonium salt solution into the cuprous chloride solution with continuous stirring. c. Vigorous evolution of nitrogen gas will be observed. Continue stirring until the gas evolution ceases completely[5]. The mixture can be allowed to warm to room temperature.
-
Work-up and Isolation: a. Collect the resulting precipitate by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with three portions of cold deionized water (3 x 10 mL). c. Dry the collected gray-yellow solid in a vacuum oven or desiccator. d. Expected Yield: Approximately 0.45 g (81%)[5]. Characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general framework for displacing the chloride with a primary or secondary amine.
Reagents & Conditions:
| Component | Example | Purpose | Rationale |
| Substrate | Title Compound | Electrophile | - |
| Nucleophile | Piperidine (1.2 eq) | Reagent | - |
| Base | K₂CO₃ (2.0 eq) | Acid Scavenger | Neutralizes the HCl byproduct. |
| Solvent | DMSO or DMF | Reaction Medium | Polar aprotic solvent accelerates SNAr. |
| Temperature | 80-120 °C | Reaction Rate | Provides energy to overcome activation barrier. |
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMSO (0.5 M), add the amine nucleophile (1.2 eq) followed by powdered anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.
Protocol 3: Reduction of the Nitro Group to an Aniline
This protocol uses a standard tin(II) chloride method.
Procedure:
-
In a round-bottom flask, suspend the nitro-substituted compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl.
-
Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Cool the reaction to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8. Caution: This is an exothermic process.
-
Extract the resulting slurry with ethyl acetate (3x).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude aniline product, which can be further purified if necessary.
Synthetic Utility Workflow
The true power of this compound lies in the strategic combination of its available transformations. A researcher can choose the sequence of reactions to build molecular complexity efficiently.
Caption: Synthetic pathways originating from the title compound.
This dual functionality allows for the creation of a diverse library of compounds from a single, readily accessible intermediate, underscoring its value in modern organic synthesis and drug discovery.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 62492-41-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. capotchem.com [capotchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Question 5 The reaction of 1-chloro-2-nitrobenzene with aqueous potassium.. [askfilo.com]
Application Note: A Robust HPLC-UV Method for the Analysis of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Abstract
This application note details a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. This compound is a key intermediate in various synthetic pathways, making its purity and concentration critical parameters for process control and quality assurance in pharmaceutical and chemical manufacturing. The described method utilizes a C18 stationary phase with a methanol and water mobile phase, coupled with UV detection, providing excellent selectivity and sensitivity. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a validated, straightforward analytical procedure.
Introduction and Scientific Rationale
This compound (CAS No. 62492-41-5) is a member of the chlorinated nitroaromatic compound family.[1][2] These compounds are versatile building blocks in organic synthesis, often serving as precursors for dyes, pharmaceuticals, and agrochemicals.[2] Given its functional groups—a nitro group, a chloro group, and a methoxy group on a toluene backbone—this molecule's reactivity is of significant interest. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields, and compromise the safety and efficacy of the final product.
High-performance liquid chromatography (HPLC) is the analytical technique of choice for non-volatile and thermally unstable compounds like many nitroaromatics, offering high resolution and sensitivity.[3] The method outlined herein is based on reversed-phase chromatography, the most common mode of HPLC.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. This non-polar matrix provides effective retention for moderately polar aromatic compounds like this compound through hydrophobic interactions. C18 phases are widely used for the analysis of nitroaromatic compounds, demonstrating excellent resolving power and stability.[4][5]
-
Mobile Phase Composition: The mobile phase consists of a gradient mixture of methanol and water. Methanol is a common organic modifier that effectively elutes analytes from the C18 column. A gradient elution is employed to ensure that any potential impurities with different polarities are well-separated and that the primary analyte peak is sharp and symmetrical. The use of acidified water (with formic acid) is a standard practice to suppress the ionization of residual silanol groups on the silica support, thereby minimizing peak tailing and improving reproducibility.[6]
-
Detection Method: Ultraviolet (UV) detection is ideally suited for this analysis. The nitroaromatic structure of the analyte contains a strong chromophore, leading to significant UV absorbance. A detection wavelength of 254 nm is chosen as it is a common and effective wavelength for detecting aromatic compounds and is frequently cited in methods for nitroaromatic explosives and related substances.[6][7]
Experimental Protocol
This protocol provides a self-validating system through the inclusion of rigorous system suitability tests, ensuring the reliability of every analytical run.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| This compound | Analytical Standard, >98% Purity | Sigma-Aldrich, LGC Standards |
| Methanol | HPLC Grade | Fisher Scientific, VWR |
| Water | HPLC or Milli-Q Grade | --- |
| Formic Acid | LC-MS Grade | Thermo Fisher Scientific |
| Acetonitrile (for standard prep) | HPLC Grade | Fisher Scientific, VWR |
| Syringe Filters | 0.45 µm PTFE | Pall Corporation, Millipore |
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent |
| Detector | UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Methanol with 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Gradient Elution Program
The gradient program is designed to provide robust separation of the main peak from potential impurities.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol) |
| 0.0 | 40 | 60 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 40 | 60 |
| 15.0 | 40 | 60 |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound standard.
-
Transfer to a 25 mL Class A volumetric flask.
-
Dissolve and bring to volume with acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for up to 1 month when stored at 2-8 °C and protected from light.
-
-
Working Standard Solutions (e.g., 100 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL Class A volumetric flask.
-
Dilute to volume with the initial mobile phase composition (60:40 Methanol:Water).
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.
-
-
Sample Preparation:
-
Accurately weigh an amount of the sample expected to contain approximately 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask and dilute with acetonitrile to achieve a target concentration of 100 µg/mL.
-
Sonicate for 10 minutes.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
-
Analytical Workflow Diagram
The following diagram illustrates the complete analytical process from preparation to final data reporting.
Caption: HPLC analytical workflow for this compound.
System Suitability and Data Analysis
To ensure the validity of the results, system suitability tests must be performed before sample analysis by making five replicate injections of a working standard (e.g., 50 µg/mL). The results must conform to the limits specified below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high tailing can affect integration accuracy. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| Retention Time %RSD | ≤ 1.0% | Demonstrates the stability and precision of the pump and system. |
| Peak Area %RSD | ≤ 2.0% | Confirms the precision of the injector and detector response. |
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a linear regression calibration curve generated from the working standards.
Conclusion
The HPLC method detailed in this application note provides a reliable, precise, and robust tool for the quantitative analysis of this compound. The protocol is built on established chromatographic principles for nitroaromatic compounds and includes comprehensive system suitability criteria to ensure data integrity. This method is directly applicable to quality control laboratories and research environments for purity assessment, stability studies, and manufacturing process monitoring.
References
- 1. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene | MDPI [mdpi.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Development of an HPLC method for determination of pentachloronitrobenzene, hexachlorobenzene and their possible metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. waters.com [waters.com]
Abstract
This document provides a detailed technical guide for the complete structural assignment of 1-chloro-2-methoxy-5-methyl-4-nitrobenzene using nuclear magnetic resonance (NMR) spectroscopy. As a Senior Application Scientist, this note is structured to impart not just procedural steps but the underlying scientific rationale, reflecting field-proven expertise. We will cover the foundational principles governing the chemical shifts in this polysubstituted aromatic system, provide detailed, step-by-step protocols for sample preparation and acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra, and present a full interpretation of the resulting data. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and validated methodology for the unambiguous characterization of complex organic small molecules.
Introduction: The Analytical Challenge
This compound is a highly functionalized aromatic compound, representing a class of molecules often encountered as intermediates in the synthesis of pharmaceuticals and other high-value chemical products. The specific arrangement of its substituents—an electron-donating methoxy group, a weakly donating methyl group, an electronegative chloro group, and a strongly electron-withdrawing nitro group—creates a complex electronic environment. This complexity makes its structural verification a non-trivial task that demands a sophisticated analytical approach.
NMR spectroscopy is the definitive technique for such a challenge, offering unparalleled insight into molecular structure in solution. This application note serves as a comprehensive guide, demonstrating how a systematic application of 1D and 2D NMR experiments leads to an irrefutable assignment of every proton and carbon atom in the molecule, ensuring scientific integrity and trustworthiness in analytical outcomes.
Foundational Principles: Predicting the ¹H and ¹³C NMR Spectra
A successful spectral interpretation begins with a theoretical prediction based on fundamental NMR principles. The chemical shift of each nucleus in this compound is dictated by the combined electronic effects of the substituents on the benzene ring.
-
Electron-Donating Groups (EDG): The methoxy (-OCH₃) and methyl (-CH₃) groups donate electron density into the aromatic ring via resonance and inductive effects. This increases the shielding of nuclei at the ortho and para positions, causing their signals to shift upfield (to a lower ppm value).
-
Electron-Withdrawing Groups (EWG): The nitro (-NO₂) group is a powerful EWG, strongly deshielding the ortho and para positions by withdrawing electron density through resonance. The chloro (-Cl) group is inductively withdrawing, causing a moderate deshielding effect on adjacent nuclei.[1][2]
This interplay of shielding and deshielding allows for a preliminary assignment of the aromatic protons and carbons. For instance, the proton ortho to the powerfully withdrawing nitro group is expected to be the most downfield signal in the aromatic region.[1]
Logical Workflow for Spectral Assignment
The process of assigning the NMR signals follows a logical and self-validating sequence. This workflow ensures that each piece of data from simpler experiments informs the interpretation of more complex ones, leading to a confident final structure.
Caption: A self-validating workflow for NMR structural elucidation.
Experimental Protocols
The trustworthiness of NMR data is built upon meticulous experimental practice. The following protocols are optimized for standard 400-600 MHz NMR spectrometers.
Protocol 3.1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) is preferable to reduce acquisition time.
-
Solvation: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. Its residual proton signal at ~7.26 ppm and carbon signal at ~77.16 ppm serve as convenient internal references.
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
-
Transfer: Using a Pasteur pipette with a cotton wool plug to filter out any particulate matter, transfer the solution into a high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Labeling: Clearly label the NMR tube with the sample identity.
Protocol 3.2: 1D and 2D NMR Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse experiment.
-
Parameters: 16-32 scans, relaxation delay of 2 seconds, acquisition time of 3-4 seconds.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual CDCl₃ signal (7.26 ppm). Integrate all signals.
-
-
¹³C{¹H} NMR Acquisition:
-
Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Parameters: 1024-4096 scans, relaxation delay of 2 seconds.
-
Processing: Process similarly to the ¹H spectrum, referencing to the CDCl₃ signal (77.16 ppm).
-
-
2D HSQC Acquisition (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify all direct one-bond C-H correlations.
-
Experiment: Standard phase-sensitive edited HSQC (e.g., hsqcedetgpsisp2.3). This experiment has the added benefit of differentiating CH/CH₃ (positive phase, e.g., red) from CH₂ (negative phase, e.g., blue) signals.
-
Parameters: 2-4 scans per increment, 256 increments in the F1 dimension.
-
-
2D HMBC Acquisition (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range (typically 2-3 bond) correlations between protons and carbons, which is essential for connecting molecular fragments.
-
Experiment: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Parameters: 4-8 scans per increment, 256-512 increments in the F1 dimension.
-
Data Analysis and Structural Assignment
The following table summarizes the predicted chemical shifts for this compound, based on established substituent effects.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Label | Assignment | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale for Chemical Shift |
| H-3 | Aromatic CH | ~7.9, s | ~108 | Ortho to -OCH₃ (shielding) and ortho to -NO₂ (strong deshielding). Net strong deshielding. |
| H-6 | Aromatic CH | ~7.1, s | ~126 | Ortho to -Cl (deshielding) and ortho to -CH₃ (shielding). Net moderate deshielding. |
| OCH₃ | Methoxy | ~3.9, s (3H) | ~56 | Typical chemical shift for an aryl methoxy group. |
| CH₃ | Methyl | ~2.4, s (3H) | ~18 | Typical chemical shift for an aryl methyl group. |
| C-1 | C-Cl | - | ~121 | Quaternary carbon, attached to electronegative Cl. |
| C-2 | C-OCH₃ | - | ~155 | Quaternary carbon, deshielded by attached oxygen. |
| C-4 | C-NO₂ | - | ~148 | Quaternary carbon, strongly deshielded by attached nitro group. |
| C-5 | C-CH₃ | - | ~138 | Quaternary carbon, deshielded by para nitro group. |
Step-by-Step Spectral Interpretation:
-
¹H Spectrum: The ¹H NMR spectrum is expected to show four singlet signals: two in the aromatic region (each integrating to 1H), one for the methoxy group (3H), and one for the methyl group (3H). The downfield aromatic signal (~7.9 ppm) is assigned to H-3, being adjacent to the powerful -NO₂ group. The upfield aromatic signal (~7.1 ppm) is assigned to H-6.
-
¹³C Spectrum: The proton-decoupled ¹³C spectrum should display eight distinct signals: four for the quaternary carbons (C-1, C-2, C-4, C-5) and four for the carbons with attached protons (C-3, C-6, -OCH₃, -CH₃).
-
HSQC Analysis: The HSQC spectrum provides direct, unambiguous correlations, validating the proton-carbon pairs:
-
The ¹H signal at ~7.9 ppm will correlate to the ¹³C signal at ~108 ppm (H-3 to C-3).
-
The ¹H signal at ~7.1 ppm will correlate to the ¹³C signal at ~126 ppm (H-6 to C-6).
-
The methoxy proton signal (~3.9 ppm) will correlate to the methoxy carbon (~56 ppm).
-
The methyl proton signal (~2.4 ppm) will correlate to the methyl carbon (~18 ppm).
-
-
HMBC Analysis: Assembling the Structure: The HMBC spectrum provides the final, irrefutable proof of the molecular skeleton by revealing 2- and 3-bond correlations. This is the cornerstone of a trustworthy assignment.
Key HMBC Correlations Diagram
Caption: Expected key long-range HMBC correlations for structural confirmation.
-
Methyl Protons (~2.4 ppm): These protons will show a strong two-bond correlation (²J) to the carbon they are attached to's neighbor, C-5, and three-bond correlations (³J) to C-4 and C-6. This definitively places the methyl group at the C-5 position.
-
Methoxy Protons (~3.9 ppm): These protons will show a strong ²J correlation to C-2, confirming the position of the methoxy group.
-
Aromatic Proton H-3 (~7.9 ppm): This proton will show correlations to the quaternary carbons C-2 and C-4 (²J), and C-5 (³J). This confirms its position between the methoxy and nitro groups.
-
Aromatic Proton H-6 (~7.1 ppm): This proton will show correlations to C-1 and C-5 (²J), confirming its location between the chloro and methyl groups.
Conclusion
By following a systematic workflow from fundamental principles to advanced 2D NMR analysis, the structure of this compound can be determined with the highest degree of confidence. The combination of ¹H, ¹³C, HSQC, and particularly HMBC spectroscopy provides a self-validating dataset that leaves no ambiguity in the assignment of the molecular structure. The protocols and interpretive guide presented herein exemplify an expert, trustworthy, and authoritative approach to the characterization of complex small molecules, which is a critical requirement in modern chemical research and development.
References
Application Note: Mass Spectrometric Characterization of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
Abstract
This application note presents a detailed protocol for the analysis of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (CAS 62492-41-5), a substituted nitroaromatic compound.[1][2][3][4] We detail a robust method utilizing Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) for the unambiguous identification and structural elucidation of the analyte. The methodology covers sample preparation, instrument configuration, and a thorough analysis of the resulting mass spectrum. We propose a detailed fragmentation pathway, supported by a visualization diagram, which serves as a reliable reference for researchers engaged in synthetic chemistry, impurity profiling, and metabolomic studies involving this class of compounds.
Introduction
This compound is a member of the chlorinated nitroaromatic compound family. These compounds are significant as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. Accurate and reliable analytical methods are paramount for quality control, reaction monitoring, and regulatory compliance. Mass spectrometry, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC), offers unparalleled sensitivity and specificity for the characterization of such volatile and semi-volatile organic molecules.
The choice of Electron Ionization (EI) as the ionization technique is deliberate. EI is a hard ionization method that imparts high energy (typically 70 eV) to the analyte molecule, inducing extensive and reproducible fragmentation.[5] This process creates a characteristic "fingerprint" mass spectrum that is not only useful for structural elucidation but also allows for confident library matching. For nitroaromatic compounds, EI typically produces a distinct molecular ion, a feature attributed to the charge-stabilizing nature of the aromatic ring.[6] This application note provides a comprehensive guide to leverage these principles for the definitive analysis of this compound.
Principle of Analysis: GC-EI-MS
The analytical strategy hinges on the coupling of Gas Chromatography's separation power with the definitive identification capabilities of Mass Spectrometry.
-
Gas Chromatography (GC): The sample is first vaporized in a heated injector and swept onto a capillary column by an inert carrier gas (e.g., Helium). The column, coated with a stationary phase, separates compounds based on their boiling points and affinity for the phase. This compound, being a semi-volatile compound, is well-suited for GC analysis. The time it takes for the analyte to travel through the column, known as the retention time (RT), is a characteristic property under defined conditions.
-
Electron Ionization (EI): As the analyte elutes from the GC column, it enters the high-vacuum ion source of the mass spectrometer. Here, it is bombarded by a beam of high-energy electrons (70 eV). This interaction ejects an electron from the analyte molecule (M), forming a positively charged radical cation known as the molecular ion (M⁺•).[5]
-
Fragmentation: The excess energy absorbed during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. This fragmentation is not random; it occurs at the weakest bonds and results in the formation of more stable ions. The resulting pattern of fragment ions is highly specific to the molecule's structure.
-
Mass Analysis: The newly formed ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). By scanning a range of m/z values, a full mass spectrum is generated, plotting ion intensity versus m/z.
Experimental Methodology
Materials and Reagents
-
Analyte: this compound (Purity ≥98%)
-
Solvent: HPLC-grade Methanol or Acetonitrile
-
Glassware: Volumetric flasks, autosampler vials with septa
Sample Preparation Protocol
Causality: The goal of sample preparation is to create a homogenous, particle-free solution at a concentration suitable for GC-MS analysis, typically in the low parts-per-million (ppm) range, to avoid detector saturation and ensure optimal peak shape.
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Final Sample: Transfer the working standard into a 2 mL autosampler vial for analysis.
Instrumentation
A standard Gas Chromatograph coupled to a single quadrupole Mass Spectrometer with an EI source is recommended.
GC-MS Operating Parameters
The parameters below are provided as a robust starting point and may be optimized for specific instrumentation.
| GC Parameter | Setting | Rationale |
| Injector Port Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times and optimal separation. |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | A temperature ramp effectively separates the analyte from any solvent or impurity peaks. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | A non-polar column is ideal for a wide range of semi-volatile organic compounds. |
| MS Parameter | Setting | Rationale |
| Ion Source Temp. | 230 °C | Maintains the analyte in the gas phase and promotes stable ionization. |
| Interface Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, structurally significant fragmentation. |
| Electron Energy | 70 eV | Standard energy for EI to generate library-comparable spectra.[5] |
| Mass Scan Range | 40 - 300 m/z | Covers the molecular weight of the analyte and its expected fragments. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Results and Discussion
Expected Mass Spectrum
The EI mass spectrum of this compound is predicted to show a prominent molecular ion peak and several characteristic fragment ions. The molecular formula is C₈H₈ClNO₃, with a monoisotopic mass of approximately 201.02 Da.[3]
Isotopic Pattern: A key validation point is the presence of the chlorine isotope pattern. The molecular ion will appear as a pair of peaks at m/z 201 (for ³⁵Cl) and m/z 203 (for ³⁷Cl) with an approximate intensity ratio of 3:1. This pattern will also be present for any fragment ions that retain the chlorine atom.
Proposed Fragmentation Pathway
The fragmentation of this compound is driven by the loss of its functional groups and rearrangements typical of nitroaromatic compounds.[6] The proposed pathway begins with the molecular ion (M⁺•) at m/z 201.
References
- 1. This compound - [sigmaaldrich.com]
- 2. This compound | 62492-41-5 | Buy Now [molport.com]
- 3. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 62492-41-5 [chemicalbook.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
Topic: High-Purity Isolation of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed guide for the purification of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (CMMN), a key intermediate in synthetic organic chemistry. We address the common challenge of isolating CMMN in high purity from crude reaction mixtures, which often present as discolored solids.[1] This guide details two primary, scalable purification methodologies: bulk purification via recrystallization and high-purity polishing using column chromatography. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind procedural steps to ensure reproducibility and high-quality outcomes.
Compound Profile & Physicochemical Properties
Understanding the fundamental properties of this compound is critical for designing an effective purification strategy. Its structure, featuring a chlorinated and nitrated aromatic ring, suggests moderate polarity and a crystalline solid nature at room temperature.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 62492-41-5 | ChemicalBook[1] |
| Molecular Formula | C₈H₈ClNO₃ | PubChem[2] |
| Molecular Weight | 201.61 g/mol | PubChem[2] |
| Appearance | Gray-yellow solid (crude form) | ChemicalBook[1] |
| XLogP3 | 2.7 | PubChem[2] |
XLogP3 is a computed octanol-water partition coefficient, indicating the compound's lipophilicity. A value of 2.7 suggests good solubility in moderately polar to non-polar organic solvents.
The Foundation of Purification: Understanding the Impurity Profile
Effective purification begins with a hypothesis about the potential impurities. The most common synthesis of CMMN involves the Sandmeyer reaction of 2-methoxy-5-methyl-4-nitroaniline.[1] This specific pathway informs our approach by identifying the likely contaminants that must be removed.
Common Impurities Include:
-
Unreacted Starting Material: 2-methoxy-5-methyl-4-nitroaniline.
-
Inorganic Salts: Residual copper salts (CuCl) and sodium nitrite (NaNO₂) from the Sandmeyer reaction.
-
Hydroxylated Byproducts: Phenolic impurities formed by the reaction of the diazonium salt intermediate with water.
-
Other Organic Residues: Solvents or reagents used in the synthesis.
Our purification strategy is therefore designed to systematically eliminate these different classes of impurities.
Strategic Purification Workflow
The choice of purification technique depends on the initial purity of the crude material and the desired final purity. For most applications, a two-stage approach is optimal: initial bulk clean-up by recrystallization, followed by high-purity polishing via column chromatography if necessary.
Caption: Strategic workflow for the purification of CMMN.
Method 1: Bulk Purification by Recrystallization
Scientific Principle: Recrystallization is a robust technique for purifying solid compounds. It leverages the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4°C), while impurities remain either insoluble at high temperatures or soluble at low temperatures.
Solvent Selection
Based on the compound's moderate polarity and data from structurally similar molecules, alcohols are excellent starting points. Ethanol is often a prime choice due to its favorable boiling point, low toxicity, and ability to be mixed with water to fine-tune solvating power.
| Solvent System | Rationale |
| Ethanol | Good solubility when hot, poor solubility when cold. Effective for removing non-polar impurities and some polar salts. |
| Isopropanol | Similar properties to ethanol, can be a useful alternative if "oiling out" occurs. |
| Ethanol/Water | Adding water as an anti-solvent can dramatically reduce solubility upon cooling, inducing crystallization. Ideal for removing highly polar impurities. |
| Toluene/Heptane | A non-polar system. Toluene dissolves CMMN, and heptane acts as the anti-solvent. Useful if the primary impurities are highly polar. |
Detailed Protocol: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude CMMN solid. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with stirring on a hot plate.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Adding excess solvent will reduce the final yield.
-
Hot Filtration (Critical Step): If any insoluble material (e.g., inorganic salts, particulates) is observed, perform a hot gravity filtration. Place a funnel with fluted filter paper over a pre-heated receiving flask and pour the hot solution through it quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The final product should be a significantly lighter-colored, crystalline solid.
Method 2: High-Purity Polishing by Flash Column Chromatography
Scientific Principle: When very high purity (>99%) is required, or when impurities have similar solubility to CMMN, flash column chromatography is the method of choice. This technique separates molecules based on their differential adsorption to a solid stationary phase (e.g., silica gel) and their solubility in a liquid mobile phase. Less polar compounds travel through the column faster, while more polar compounds are retained longer.
System Selection via Thin-Layer Chromatography (TLC)
The key to successful column chromatography is selecting an appropriate mobile phase (eluent). This is done empirically using TLC.
-
Objective: Find a solvent system where the CMMN has an Rf (retention factor) of 0.25 - 0.35 . This Rf value ensures good separation and a reasonable elution time.
-
Procedure:
-
Dissolve a small sample of the crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test eluent system. Start with a non-polar solvent like heptane and gradually increase the proportion of a more polar solvent like ethyl acetate.
-
Suggested Starting Eluent: Heptane:Ethyl Acetate (9:1). Adjust the ratio as needed.
-
Visualize the spots under UV light. Calculate the Rf value: (distance traveled by spot) / (distance traveled by solvent front).
-
Caption: Workflow for flash column chromatography purification.
Detailed Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, avoiding air bubbles.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude CMMN in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column bed.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (using a flask pump or nitrogen line) to achieve a steady flow rate.
-
Continuously collect the eluent in numbered test tubes or flasks.
-
-
Fraction Analysis:
-
Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Fractions containing only the spot corresponding to CMMN (at Rf ~0.3) are combined.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the highly purified this compound.
-
Purity Verification
After purification, the final purity should be confirmed using analytical methods:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
HPLC/GC-MS: These techniques provide quantitative data on purity and confirm the compound's identity by its mass.[3][4]
Safety & Handling
Chlorinated nitroaromatic compounds should be handled with care.[5]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Application Note & Protocol: A Deep Dive into the Reaction Kinetics of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to understanding and quantifying the reaction kinetics of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. We will explore the fundamental principles of its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr) reactions. Detailed, field-tested protocols for kinetic analysis using UV-Vis spectroscopy are provided, alongside insights into the causal factors behind experimental design. This guide is intended to equip researchers with the necessary tools to confidently design, execute, and interpret kinetic studies involving this important chemical intermediate.
Introduction: The Significance of this compound
This compound is a substituted nitroaromatic compound.[1] Such molecules are pivotal building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The strategic placement of a chloro leaving group, an activating nitro group, and directing methoxy and methyl groups makes it a versatile substrate for introducing a variety of functionalities onto the benzene ring.
The reactivity of this compound is primarily governed by the principles of Nucleophilic Aromatic Substitution (SNAr) . Understanding the kinetics of these reactions is paramount for several reasons:
-
Process Optimization: Kinetic data allows for the fine-tuning of reaction conditions (temperature, concentration, solvent) to maximize yield and minimize reaction times.
-
Mechanism Elucidation: Studying reaction rates under different conditions provides insights into the reaction mechanism, helping to confirm or refute proposed pathways.
-
Predictive Modeling: A robust kinetic model can predict the behavior of the reaction under a wide range of conditions, accelerating process development and scale-up.
-
Drug Development: In the context of medicinal chemistry, understanding the reactivity of such intermediates is crucial for the efficient synthesis of target molecules.
This guide will provide both the theoretical underpinnings and the practical protocols to empower researchers in their study of this compound's reaction kinetics.
The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group (NO₂) ortho and para to the chlorine atom is the key feature that enables nucleophilic aromatic substitution on this compound. This reaction does not proceed via an SN1 or SN2 mechanism, which are common for alkyl halides. Instead, it follows a two-step addition-elimination pathway.[2][3]
The Mechanism:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (chlorine). This initial attack is the rate-determining step. The aromaticity of the ring is temporarily broken, and a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex is formed.[3] The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nitro group plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge.[2][3] The methoxy and methyl groups also influence the electron density of the ring and, consequently, the stability of the Meisenheimer complex.
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored.[3]
Recent studies have also proposed that some SNAr reactions may proceed through a concerted mechanism, rather than a stepwise one, particularly with good leaving groups like chloride.[4] However, the two-step model remains a widely accepted and useful framework for understanding the kinetics of these reactions.
Visualizing the SNAr Pathway
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution.
Safety and Handling Precautions
-
General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5][6][7]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][7]
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.[5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5]
-
If inhaled: Move the person into fresh air.[5]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[6] In all cases of exposure, seek medical attention.
-
-
Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Experimental Protocol: Kinetic Analysis of the Reaction with a Nucleophile (e.g., Piperidine) via UV-Vis Spectroscopy
This protocol outlines a method to determine the rate constant for the reaction of this compound with a model nucleophile, piperidine. The formation of the product can be monitored by UV-Vis spectroscopy, as the product will likely have a different absorption spectrum from the reactants.
Materials and Reagents
-
This compound (Substrate)
-
Piperidine (Nucleophile)
-
Anhydrous solvent (e.g., Acetonitrile, DMSO, or a protic solvent like 2-propanol)[8][9]
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Pipettes (various sizes)
-
Cuvettes (quartz, 1 cm path length)
-
UV-Vis Spectrophotometer with temperature control
Preparation of Stock Solutions
-
Substrate Stock Solution (e.g., 0.01 M): Accurately weigh the required amount of this compound and dissolve it in the chosen solvent in a volumetric flask.
-
Nucleophile Stock Solution (e.g., 1 M): Accurately measure the required volume of piperidine and dissolve it in the same solvent in a volumetric flask.
Experimental Workflow
References
- 1. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Pharmaceutical Intermediate: 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Document ID: AN-CMNB-2026-01
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the use of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (CAS No. 62492-41-5) in pharmaceutical synthesis. While not a direct precursor to widely-known blockbuster drugs, its chemical architecture makes it a valuable and versatile starting material for the construction of complex heterocyclic scaffolds. This guide elucidates its role as a precursor to substituted diamino benzenes, which are critical intermediates for the synthesis of the benzimidazole core, a privileged scaffold in medicinal chemistry. Detailed protocols for its synthesis, subsequent reduction, and cyclization to a benzimidazole derivative are provided, alongside a mechanistic exploration of its inherent reactivity.
Introduction: A Versatile Nitroaromatic Building Block
This compound is a polysubstituted aromatic compound featuring a unique combination of functional groups that impart significant synthetic potential. The presence of a nitro group, a chlorine atom, a methoxy group, and a methyl group on the benzene ring allows for a range of chemical transformations crucial for building molecular complexity.
The primary utility of this compound in a pharmaceutical context lies in its efficient conversion to substituted o-phenylenediamine derivatives. The nitro group, being readily reducible to an amine, and the adjacent chlorine atom set the stage for the synthesis of 1,2-diaminoaromatic systems. These diamines are the cornerstone for synthesizing benzimidazoles, a heterocyclic motif found in numerous FDA-approved drugs, including proton-pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and antihistamines.[1][2]
This document serves as a practical guide to harnessing the reactivity of this compound for the synthesis of such valuable pharmaceutical intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 62492-41-5 | [3] |
| Molecular Formula | C₈H₈ClNO₃ | [3] |
| Molecular Weight | 201.61 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Solid, Brown powder | [3] |
| Purity | Typically ≥95% | [4] |
| Melting Point | Not specified, solid at room temp. | |
| Boiling Point | Not specified | |
| Solubility | Soluble in organic solvents like DMSO, Methanol | [5] |
| SMILES | CC1=CC(=C(C=C1--INVALID-LINK--[O-])OC)Cl | [3] |
| InChIKey | CNOXJOUJOZTIKY-UHFFFAOYSA-N | [3] |
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is dictated by two primary reactive sites: the nitro group and the chloro group.
-
Nitro Group Reduction: The nitro group is a versatile functional handle, most commonly reduced to a primary amine. This transformation is fundamental in medicinal chemistry for introducing a basic center or for further elaboration into amides, sulfonamides, or for participation in cyclization reactions. Common reduction methods include catalytic hydrogenation (e.g., Pd/C, PtO₂) or chemical reduction using metals in acidic media (e.g., SnCl₂, Fe/HCl).[4]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is susceptible to displacement by nucleophiles. This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group positioned para to the chlorine. This specific arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution. This makes the chloro group a viable leaving group for introducing amines, alkoxides, or thiolates.[6]
The overarching synthetic strategy involves a two-step sequence: first, the reduction of the nitro group to generate a diamine precursor, followed by the condensation of this diamine with a suitable electrophile to construct the desired heterocyclic system.
Caption: General workflow for utilizing the title compound.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times. All reactions should be conducted in a certified chemical fume hood.
Protocol 1: Synthesis of this compound
This protocol describes a Sandmeyer-type reaction starting from the corresponding aniline, which itself can be synthesized from 2-aminoanisole.[7][8]
Materials:
-
2-methoxy-5-methyl-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Cuprous Chloride (CuCl)
-
Deionized Water
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 2-methoxy-5-methyl-4-nitroaniline (1.0 eq) in deionized water (approx. 10 mL per gram of aniline).
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add pre-cooled concentrated HCl (approx. 10 mL per gram of aniline).
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the NaNO₂ solution dropwise to the aniline suspension while maintaining the temperature strictly between 0-5 °C. Vigorous stirring is essential.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt.
-
In a separate vessel, dissolve cuprous chloride (1.2 eq) in concentrated HCl.
-
Slowly and carefully pour the cold diazonium salt solution into the CuCl solution. Effervescence (release of N₂ gas) will be observed.
-
Continue stirring the reaction mixture until the gas evolution ceases. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water (3x).
-
Dry the collected solid under vacuum to yield this compound as a gray-yellow solid. (Expected yield: ~80%).[7]
Protocol 2: Reduction to 4-Amino-1-chloro-2-methoxy-5-methylbenzene
This protocol details the catalytic hydrogenation of the nitro group to an amine.
Materials:
-
This compound
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂)
-
Parr Shaker or similar hydrogenation apparatus
-
Celite® or other filtration aid
Procedure:
-
Charge a pressure-resistant hydrogenation vessel with this compound (1.0 eq) and methanol (or ethanol) as the solvent (approx. 15-20 mL per gram of substrate).
-
Carefully add 10% Palladium on Carbon (approx. 5-10 mol% Pd) to the mixture.
-
Seal the vessel and purge the atmosphere with an inert gas (e.g., Nitrogen or Argon).
-
Pressurize the vessel with hydrogen gas to 50-60 psi.
-
Agitate the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis.
-
Once the reaction is complete (typically 4-8 hours), carefully vent the excess hydrogen gas and purge the vessel again with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol) to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid is 4-Amino-1-chloro-2-methoxy-5-methylbenzene, which can be used in the next step without further purification or recrystallized if necessary.
Protocol 3: Synthesis of a Substituted Benzimidazole (Phillips Condensation)
This protocol demonstrates the utility of the diamine intermediate by forming a benzimidazole ring, a key step in synthesizing many pharmaceutical agents.
Materials:
-
4-Amino-1-chloro-2-methoxy-5-methylbenzene (from Protocol 2)
-
An aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~0.1 eq)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Combine the crude 4-Amino-1-chloro-2-methoxy-5-methylbenzene (1.0 eq), the chosen aldehyde (1.0 eq), and a catalytic amount of p-TSA in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add toluene as the solvent.
-
Heat the mixture to reflux. Water will be formed during the reaction and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the cyclization (typically 6-12 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the desired substituted benzimidazole.
Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)
Understanding the mechanism of nucleophilic aromatic substitution (SNAr) is critical to appreciating the synthetic choices involving this compound. Unlike aliphatic SN2 reactions, SNAr proceeds via a two-step addition-elimination pathway.
Causality behind Reactivity:
-
Activation by Electron-Withdrawing Groups: The reaction is only feasible because the aromatic ring is "activated" towards nucleophilic attack. The potent electron-withdrawing nitro group (-NO₂) deactivates the ring for electrophilic substitution but strongly activates it for nucleophilic substitution.[6]
-
Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6]
-
Role of Ortho/Para Positioning: The stability of the Meisenheimer complex is the key to the reaction's success. The negative charge is delocalized around the ring and, crucially, onto the oxygen atoms of the nitro group when it is positioned ortho or para to the site of attack. This delocalization significantly stabilizes the intermediate. A meta-positioned nitro group does not allow for this resonance stabilization, rendering the compound far less reactive.[6]
-
Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the leaving group (Cl⁻).
Caption: The Addition-Elimination mechanism of SNAr.
Safety and Handling
Hazard Statement: this compound and related chloronitroaromatic compounds are considered hazardous. They are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4] Prolonged or repeated exposure may cause damage to organs.
-
Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzimidazole and Their Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. 1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3 | CID 19912867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP1103542A2 - Process for the preparation of 1,4-diamino-2-methoxymethyl-benzene and its salts and the use of these compounds in dyeing compositions for keratinous fibres - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole synthesis [organic-chemistry.org]
The Versatile Scaffolding Potential of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene in Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Key Building Block
In the landscape of modern synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its utility is rooted in the orchestrated reactivity of its constituent functional groups: a labile chlorine atom activated by a strongly electron-withdrawing nitro group, a methoxy group that influences regioselectivity, and a methyl group that can be a site for further functionalization. This technical guide provides in-depth application notes and detailed protocols for leveraging this unique substrate in the synthesis of medicinally relevant heterocyclic scaffolds, including phenothiazines and dibenzoxazepines.
The core reactivity of this compound hinges on nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effect of the para-nitro group significantly polarizes the carbon-chlorine bond, rendering the ipso-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This inherent reactivity provides a reliable and predictable platform for the construction of carbon-heteroatom bonds, which are the cornerstone of heterocyclic chemistry.
I. Synthesis of Substituted Phenothiazines: A Gateway to Neuroleptic Scaffolds
Phenothiazines represent a critical class of nitrogen- and sulfur-containing tricyclic heterocycles, with many derivatives exhibiting potent antipsychotic and antihistaminic activities. The synthesis of substituted phenothiazines from this compound and 2-aminothiophenols is a robust and convergent strategy. The reaction typically proceeds via an initial SNAr reaction to form a diaryl sulfide intermediate, followed by an intramolecular cyclization. This cyclization can be promoted by a subsequent Smiles rearrangement, a powerful intramolecular nucleophilic aromatic substitution.[1][2]
Mechanistic Rationale: The Smiles Rearrangement Pathway
The synthesis of phenothiazines from o-aminothiophenols and activated halo-nitroaromatics often invokes the Smiles rearrangement.[1] In this intramolecular cascade, the amino group of the 2-aminothiophenol adduct attacks the nitro-activated aromatic ring, leading to a spirocyclic intermediate. Subsequent ring-opening and rearomatization yield the thermodynamically more stable phenothiazine scaffold. The presence of the nitro group is crucial not only for the initial SNAr reaction but also for facilitating the intramolecular cyclization.
Diagram 1: Proposed Reaction Pathway for Phenothiazine Synthesis
Caption: Reaction workflow for phenothiazine synthesis.
Experimental Protocol 1: Synthesis of 3-Methoxy-8-methyl-2-nitrophenothiazine
This protocol outlines a general procedure for the synthesis of a substituted phenothiazine derivative.
Materials:
-
This compound
-
2-Aminothiophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol (95%)
-
Deionized Water
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.02 g, 10 mmol), 2-aminothiophenol (1.25 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of anhydrous DMF to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120°C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring.
-
Product Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Purification: Recrystallize the crude product from hot ethanol to yield the purified 3-methoxy-8-methyl-2-nitrophenothiazine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Table 1: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Temperature | 120 °C |
| Reaction Time | 12 hours |
| Expected Yield | 75-85% |
| Appearance | Yellow to orange crystalline solid |
II. Synthesis of Substituted Dibenz[b,f][2][3]oxazepines: Building Blocks for Psychoactive Agents
Dibenz[b,f][2][3]oxazepines are a class of seven-membered heterocyclic compounds that form the core structure of several atypical antipsychotic drugs. The synthesis of these compounds can be achieved through the condensation of this compound with 2-aminophenols. Similar to phenothiazine synthesis, the reaction proceeds via an initial SNAr reaction followed by an intramolecular cyclization.
Mechanistic Considerations: Intramolecular O-Arylation
The key bond-forming step in this synthesis is the intramolecular O-arylation of the diaryl ether intermediate. This cyclization is typically promoted by a base, which deprotonates the phenolic hydroxyl group, enhancing its nucleophilicity. The subsequent intramolecular attack on the nitro-activated aromatic ring leads to the formation of the seven-membered oxazepine ring.
Diagram 2: General Scheme for Dibenzoxazepine Synthesis
Caption: Synthesis of dibenzoxazepines.
Experimental Protocol 2: Synthesis of a Substituted Dibenz[b,f][2][3]oxazepine Derivative
This protocol provides a general method for the synthesis of a substituted dibenzoxazepine.
Materials:
-
This compound
-
2-Aminophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
Procedure:
-
Preparation of the Nucleophile: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, suspend sodium hydride (0.44 g, 11 mmol, 60% dispersion) in 20 mL of anhydrous DMSO. To this suspension, add a solution of 2-aminophenol (1.09 g, 10 mmol) in 10 mL of anhydrous DMSO dropwise at room temperature. Stir the mixture for 30 minutes at room temperature.
-
SNAr Reaction: To the resulting solution of the sodium phenoxide, add a solution of this compound (2.02 g, 10 mmol) in 10 mL of anhydrous DMSO dropwise.
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 8 hours. Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 4:1).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the desired dibenz[b,f][2][3]oxazepine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 2: Key Parameters for Dibenzoxazepine Synthesis
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Base | Sodium Hydride |
| Solvent | DMSO |
| Temperature | 100 °C |
| Reaction Time | 8 hours |
| Expected Yield | 60-75% |
III. Broader Applications and Future Directions
The reactivity profile of this compound extends beyond the synthesis of phenothiazines and dibenzoxazepines. Its susceptibility to SNAr reactions opens avenues for the construction of a wide variety of other heterocyclic systems by employing different binucleophiles. For instance, reaction with o-phenylenediamines could potentially lead to substituted benzimidazoles, while condensation with hydrazines could yield cinnoline derivatives after subsequent transformations.
The nitro group, essential for activating the aromatic ring towards nucleophilic attack, also serves as a versatile synthetic handle. It can be readily reduced to an amino group, which can then be diazotized and subjected to a plethora of Sandmeyer-type reactions, or used as a nucleophile in further cyclization reactions. This multi-faceted reactivity underscores the strategic importance of this compound as a foundational building block in the synthesis of novel and complex heterocyclic molecules for drug discovery and materials science.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a range of important heterocyclic compounds. The protocols and mechanistic insights provided in this guide demonstrate its utility in constructing phenothiazine and dibenzoxazepine scaffolds, which are of significant interest in medicinal chemistry. The principles of nucleophilic aromatic substitution, coupled with intramolecular cyclization strategies like the Smiles rearrangement, provide a robust and predictable framework for synthetic chemists to design and execute efficient routes to novel and complex heterocyclic targets. The continued exploration of the reactivity of this valuable starting material is poised to unlock new avenues for the discovery and development of innovative chemical entities.
References
- 1. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 2. EP0433841A2 - Process for the direct and regioselective functionalization in position 2 of phenotiazine - Google Patents [patents.google.com]
- 3. US3004028A - Preparation of phenothiazines - Google Patents [patents.google.com]
The Latent Chromophore: A Guide to the Application of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene in Azo Dye Synthesis
Introduction: Unveiling a Versatile Dye Intermediate
In the vast and vibrant world of synthetic colorants, the family of azo dyes stands as the most prominent, accounting for a significant portion of all commercial dyes. The key to their versatility lies in the modularity of their synthesis, which typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. The properties of the resulting dye—its color, fastness, and affinity for various substrates—are intricately determined by the electronic and steric characteristics of the substituents on the aromatic rings.
This guide focuses on 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (CAS No. 62492-41-5), a substituted nitroaromatic compound with the potential to serve as a valuable precursor in the synthesis of azo dyes. While specific applications of this exact isomer in commercial dye production are not extensively documented in public literature, its structural features—a reactive nitro group, an electron-donating methoxy group, a methyl group, and a chloro substituent—make it a compelling candidate for the generation of a diverse palette of colors. The chloro and methoxy groups, in particular, can enhance the dye's properties, with the methoxy group acting as an auxochrome to deepen the color and the chloro group often improving lightfastness.
This document will provide a comprehensive overview of the hypothetical, yet chemically sound, application of this compound in azo dye manufacturing. We will explore the fundamental chemistry, provide detailed experimental protocols for its conversion into a representative azo dye, and discuss the critical safety and handling considerations necessary for its use in a research and development setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of the starting material is paramount for safe handling and successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62492-41-5 | PubChem[1] |
| Molecular Formula | C₈H₈ClNO₃ | PubChem[1] |
| Molecular Weight | 201.61 g/mol | PubChem[1] |
| Appearance | Light yellow crystalline powder (typical for related compounds) | General Knowledge |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and chlorinated hydrocarbons. | General Knowledge |
Synthetic Pathway: From Nitroaromatic to Azo Dye
The transformation of this compound into an azo dye is a multi-step process. The overall workflow involves the reduction of the nitro group to a primary amine, followed by the diazotization of this amine to form a reactive diazonium salt, and finally, the coupling of the diazonium salt with a suitable aromatic partner to generate the azo dye.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the complexities of this multi-step synthesis, ensuring both safety and success in your laboratory endeavors.
I. Synthetic Strategy Overview
The synthesis of this compound is most effectively approached via a two-step sequence starting from 2-methoxy-5-methylaniline. The process involves an initial electrophilic aromatic substitution (nitration) to introduce the nitro group, followed by a Sandmeyer reaction to replace the amino group with a chloro substituent.
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Nitration of 2-Methoxy-5-methylaniline
Problem 1: Low Yield of the Desired 4-Nitro Isomer
-
Potential Cause 1: Formation of Multiple Isomers. The methoxy (-OCH₃) and amino (-NH₂) groups are both ortho, para-directing. In strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. This complex interplay can lead to a mixture of nitro isomers.
-
Solution:
-
Protect the Amino Group: To ensure regioselectivity, protect the amino group as an acetamide before nitration. The N-acetyl group is still an ortho, para-director but is less activating than the amino group, which can lead to a cleaner reaction. The protecting group can be removed by hydrolysis after nitration.
-
Strict Temperature Control: Maintain a low temperature (0-10°C) throughout the addition of the nitrating mixture to minimize side reactions.[1] Highly exothermic nitration reactions require strict temperature control to prevent runaway reactions.[1]
-
-
Potential Cause 2: Oxidation of the Amine. Nitric acid is a strong oxidizing agent and can oxidize the aniline starting material, leading to the formation of colored byproducts and a lower yield of the desired nitroaniline.
-
Solution:
-
Use of a Protecting Group: As mentioned above, converting the aniline to an acetanilide protects it from oxidation.
-
Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise with efficient stirring to dissipate heat and minimize localized high concentrations of nitric acid.
-
Problem 2: Dark-Colored Reaction Mixture or Product
-
Potential Cause: Byproduct Formation. The formation of nitrophenols or other colored impurities can result from side reactions or decomposition.
-
Solution:
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to remove colored impurities.
-
Washing: Thoroughly washing the crude product with a dilute sodium bicarbonate solution can help remove acidic byproducts.
-
Step 2: Diazotization and Sandmeyer Reaction
Problem 3: Low Yield in the Sandmeyer Reaction
-
Potential Cause 1: Incomplete Diazotization. The formation of the diazonium salt is a critical step. If this reaction is incomplete, the overall yield will be low.
-
Solution:
-
Ensure Complete Dissolution: The starting amine, 2-methoxy-5-methyl-4-nitroaniline, may have limited solubility in the acidic medium. Ensure it is fully dissolved before adding the sodium nitrite solution.
-
Sufficient Acid: Use a sufficient excess of mineral acid to maintain a low pH and ensure the complete conversion of sodium nitrite to nitrous acid.
-
Test for Complete Diazotization: Before proceeding to the Sandmeyer reaction, you can test for the presence of unreacted nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Potential Cause 2: Decomposition of the Diazonium Salt. Diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C.[2]
-
Solution:
-
Strict Temperature Control: Maintain the temperature of the reaction mixture between 0-5°C throughout the diazotization and before the addition to the copper(I) chloride solution. Use an ice-salt bath for effective cooling.
-
Immediate Use: Use the diazonium salt solution immediately after its preparation. Do not store it.
-
Problem 4: Formation of Phenolic Byproducts
-
Potential Cause: Reaction of the Diazonium Salt with Water. If the Sandmeyer reaction is slow or the temperature is too high, the diazonium salt can react with water to form the corresponding phenol.
-
Solution:
-
Active Catalyst: Ensure the copper(I) chloride catalyst is active. It is often prepared fresh or washed to remove any inactive copper(II) species.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) chloride solution to maintain a controlled reaction rate.
-
III. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group during the nitration of 2-methoxy-5-methylaniline?
A: The amino group is highly activating and susceptible to oxidation by nitric acid. Furthermore, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion, which is a meta-director. Protecting the amino group as an acetamide moderates its activating effect, prevents oxidation, and maintains its ortho, para-directing influence, leading to a higher yield of the desired 4-nitro isomer.
Q2: What are the key safety precautions for handling diazonium salts?
A: Diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[3] Therefore, they are almost always prepared in situ in a cold aqueous solution and used immediately. Key safety precautions include:
-
Always keep the reaction temperature between 0-5°C.
-
Never isolate the diazonium salt in solid form unless you have specialized equipment and experience.
-
Work behind a blast shield, especially when working on a larger scale.
-
Quench any unreacted diazonium salt at the end of the reaction with a suitable reagent, such as hypophosphorous acid.
Q3: How can I confirm the formation of the diazonium salt before proceeding with the Sandmeyer reaction?
A: A simple qualitative test involves taking a small aliquot of the diazotization mixture and adding it to a cold, alkaline solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt.
Q4: What is the role of copper(I) chloride in the Sandmeyer reaction?
A: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[4][5] Copper(I) chloride acts as a catalyst, facilitating the conversion of the aryl diazonium salt to an aryl halide. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, nitrogen gas, and a copper(II) species.
Q5: How can I purify the final product, this compound?
A: The crude product can be purified by several methods. Recrystallization from a suitable solvent like ethanol or methanol is a common and effective technique. Column chromatography on silica gel can also be used for higher purity, eluting with a non-polar solvent system such as a mixture of hexane and ethyl acetate.
IV. Detailed Experimental Protocols
Step 1: Synthesis of 2-Methoxy-5-methyl-4-nitroaniline (Intermediate)
This protocol is adapted from procedures for the nitration of similar substituted anilines.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methoxy-5-methylaniline | 137.18 | 5.0 g | 0.036 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 3.5 mL | ~0.055 |
| Acetic Anhydride | 102.09 | 5 mL | - |
| Ice | - | 100 g | - |
| Sodium Hydroxide (for neutralization) | 40.00 | As needed | - |
Procedure:
-
Protection of the Amine: In a 100 mL round-bottom flask, dissolve 5.0 g of 2-methoxy-5-methylaniline in 20 mL of glacial acetic acid. Cool the solution in an ice bath and slowly add 5 mL of acetic anhydride. Stir the mixture for 30 minutes.
-
Nitration: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice. The N-acetyl-2-methoxy-5-methyl-4-nitroaniline will precipitate.
-
Hydrolysis: Collect the precipitate by vacuum filtration and wash with cold water. Transfer the solid to a flask containing 50 mL of 10% aqueous sodium hydroxide solution. Heat the mixture at reflux for 1 hour to hydrolyze the acetyl group.
-
Cool the mixture and collect the precipitated 2-methoxy-5-methyl-4-nitroaniline by vacuum filtration. Wash thoroughly with water until the washings are neutral.
-
Dry the product in a desiccator. The expected product is a yellow solid.
Step 2: Synthesis of this compound (Final Product)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methoxy-5-methyl-4-nitroaniline | 182.18 | 3.64 g | 0.02 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 10 mL | - |
| Sodium Nitrite | 69.00 | 1.4 g | 0.02 |
| Copper(I) Chloride | 98.99 | 2.5 g | 0.025 |
| Ice | - | 50 g | - |
Procedure:
-
Diazotization: In a 250 mL beaker, suspend 3.64 g of 2-methoxy-5-methyl-4-nitroaniline in 10 mL of concentrated hydrochloric acid. Cool the mixture to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 1.4 g of sodium nitrite in 10 mL of water and cool the solution to 0°C.
-
Slowly add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature below 5°C. Ensure the tip of the addition funnel is below the surface of the liquid.
-
Stir the mixture for an additional 15 minutes at 0-5°C after the addition is complete. The resulting solution is the diazonium salt.
-
Sandmeyer Reaction: In a 500 mL flask, dissolve 2.5 g of copper(I) chloride in 15 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Work-up: Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a solid.
V. Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Specific Hazards:
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[1] Handle with extreme care. Always add acid to water, never the other way around.
-
Diazonium Salts: As previously mentioned, diazonium salts are potentially explosive.[3] Strict temperature control is paramount.
-
Anilines and Nitroaromatics: The starting materials, intermediates, and final product are toxic. Avoid inhalation, ingestion, and skin contact.
VI. Characterization
-
This compound:
VII. Visualized Logic and Workflows
Caption: Troubleshooting logic for the nitration step.
Caption: Troubleshooting logic for the Sandmeyer reaction.
VIII. References
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. --INVALID-LINK--
-
Sandmeyer reaction. Wikipedia. --INVALID-LINK--
-
Sandmeyer Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. BenchChem. --INVALID-LINK--
-
Amine. Wikipedia. --INVALID-LINK--
-
Sandmeyer Reaction Mechanism. BYJU'S. --INVALID-LINK--
-
Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. ResearchGate. --INVALID-LINK--
-
DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona. --INVALID-LINK--
-
A General Electrochemical Strategy for Sandmeyer Reaction. ResearchGate. --INVALID-LINK--
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. --INVALID-LINK--
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. --INVALID-LINK--
-
troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. BenchChem. --INVALID-LINK--
-
Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. Bentham Science. --INVALID-LINK--
-
Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. --INVALID-LINK--
-
Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. --INVALID-LINK--
-
1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13 C NMR. ChemicalBook. --INVALID-LINK--
-
5.1.5. Synthesis of 2-Nitro-4-methylaniline. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. --INVALID-LINK--
-
Sandmeyer Reaction - experimental procedure and set up. YouTube. --INVALID-LINK--
-
Aromatic electrophilic substitution of ethers| Nirtation| Anisole. YouTube. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications. ResearchGate. --INVALID-LINK--
-
Simultaneous separation of nitroaniline isomers with a water-in-oil microemulsion. ResearchGate. --INVALID-LINK--
-
Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. ResearchGate. --INVALID-LINK--
-
A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents. --INVALID-LINK--
-
1-Chloro-2-(methoxymethyl)-4-nitrobenzene. PubChem. --INVALID-LINK--
-
2-Methoxy-4-nitroaniline. Wikipedia. --INVALID-LINK--
-
Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate. --INVALID-LINK--
-
Molecular structure of 2-methoxy-5-nitroaniline showing the... ResearchGate. --INVALID-LINK--
References
Technical Support Center: Nitration of 2-Chloro-1-methoxy-4-methylbenzene
Welcome to the technical support center for the nitration of 2-chloro-1-methoxy-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to help you achieve your desired synthetic outcomes with high fidelity.
Introduction: The Chemistry at Play
The nitration of 2-chloro-1-methoxy-4-methylbenzene is a nuanced process governed by the interplay of three distinct substituents on the aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating, ortho-para directing groups, while the chloro (-Cl) group is a deactivating, yet also ortho-para directing group. This creates a competitive environment for the incoming electrophile (NO₂⁺), often leading to a mixture of products and undesired side reactions. Understanding the electronic and steric influences of these substituents is paramount to controlling the reaction's regioselectivity and minimizing byproducts. The methoxy group, being a strong activator, significantly enhances the electron density of the ring, making it highly susceptible to electrophilic attack.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to identifying and resolving specific experimental issues you may encounter during the nitration of 2-chloro-1-methoxy-4-methylbenzene.
Issue 1: Low Yield of the Desired Nitro Isomer and a Complex Product Mixture
Symptoms:
-
Your reaction yields a mixture of several nitrated products, as observed by TLC, GC-MS, or NMR.
-
The isolated yield of the target isomer is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Lack of Regiocontrol | The activating methoxy and methyl groups, along with the chloro group, direct the nitronium ion to multiple positions on the ring. The interplay of their directing effects can lead to a variety of isomers. The methyl group is known to be a 2,4-directing group. | Optimize Reaction Temperature: Perform the reaction at very low temperatures (e.g., -40°C to 0°C) to increase selectivity. Lower temperatures favor the kinetically controlled product, which may be a single isomer in higher purity. Choice of Nitrating Agent: A milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), can offer better regioselectivity compared to the more aggressive nitric acid/sulfuric acid mixture. |
| Polysubstitution | The highly activated nature of the starting material can lead to the introduction of more than one nitro group, especially if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). | Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent. Slow Addition: Add the nitrating agent dropwise to the solution of the aromatic compound at a low temperature to maintain control over the reaction exotherm and prevent localized overheating. |
Issue 2: Formation of a Colored, Tarry, or Insoluble Byproduct
Symptoms:
-
The reaction mixture turns dark brown or black.
-
A tar-like substance forms, complicating the work-up and purification.
-
In some cases, dinitration or even trinitration can result in the formation of tar.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Oxidation of the Methyl Group | The methyl group is susceptible to oxidation by the nitrating mixture, especially under harsh conditions. This can lead to the formation of benzoic acid derivatives and other colored byproducts. | Maintain Low Temperatures: Strictly control the reaction temperature, keeping it as low as practically possible. Use a Milder Nitrating Agent: Avoid using fuming nitric acid or oleum if possible. Consider nitrating agents less prone to causing oxidation. |
| Formation of Phenolic Byproducts | Ipso-substitution at the methyl- or methoxy-substituted positions can lead to the formation of dienone intermediates that rearrange to form nitrophenols. These phenolic compounds can be prone to oxidation and polymerization, contributing to tar formation. | Careful Work-up: During the work-up, a mild basic wash (e.g., with a cold, dilute sodium bicarbonate solution) can help remove acidic phenolic byproducts. However, be aware that some nitrophenols are sensitive and may decompose under strongly basic conditions. |
Issue 3: Presence of Unexpected Ipso-Substitution Products
Symptoms:
-
Characterization of the product mixture reveals the presence of 2-chloro-4-methyl-4-nitrocyclohexa-2,5-dienone or 2-chloro-4-methyl-6-nitrophenol.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Attack at a Substituted Position | The nitronium ion can attack the carbon atom bearing the methyl group (ipso-attack). The resulting intermediate can then undergo further reactions to form dienones or, after rearrangement and loss of a methyl group, nitrophenols. | Modify the Solvent System: The choice of solvent can influence the reaction pathway. Nitration in acetic anhydride is known to produce ipso-adducts. Exploring different solvent systems may alter the product distribution. Temperature Control: As with other side reactions, maintaining a low temperature can help to disfavor the formation of these thermodynamically less stable intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the mononitration of 2-chloro-1-methoxy-4-methylbenzene?
The directing effects of the substituents need to be considered. The strongly activating methoxy group directs ortho and para to itself. The para position is blocked by the methyl group. The ortho positions are at C2 and C6. The C2 position is blocked by the chloro group. Therefore, the methoxy group strongly directs to the C6 position. The methyl group directs ortho and para to itself. The para position is blocked by the methoxy group. The ortho positions are at C3 and C5. The chloro group also directs ortho and para, but its influence is weaker. Considering the synergistic directing effects of the powerful activating methoxy group and the methyl group, the most likely position for nitration is at the C6 position, ortho to the methoxy group and meta to the chloro and methyl groups. Steric hindrance from the adjacent chloro group might slightly disfavor this position, potentially leading to some substitution at other positions.
Q2: How can I effectively purify the desired nitrated product from the side products?
Purification can be challenging due to the similar polarities of the various isomers and byproducts.
-
Column Chromatography: This is often the most effective method. A careful selection of the stationary phase (e.g., silica gel) and eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be effective in removing impurities, provided the desired isomer is significantly less soluble than the byproducts.
Q3: What are the safety precautions I should take during this nitration?
-
Handle Nitrating Agents with Extreme Care: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The reaction is highly exothermic. It is critical to have an efficient cooling system (e.g., an ice-water or ice-salt bath) in place and to add the nitrating agent slowly to control the temperature.
-
Work in a Fume Hood: The reaction can produce toxic nitrogen oxide gases. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Nitration using a Mixture of Nitric Acid and Sulfuric Acid
This protocol is a standard method for aromatic nitration.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-1-methoxy-4-methylbenzene (1 equivalent) in a suitable solvent like dichloromethane or chloroform.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Nitrating Mixture Preparation: In a separate flask, slowly add concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (2-3 equivalents) while cooling in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not rise above 5°C.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, slowly pour the mixture over crushed ice. Separate the organic layer, wash it with cold water, a cold dilute solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nitration using Acetyl Nitrate in Acetic Anhydride
This method can sometimes offer milder conditions and different selectivity.
-
Preparation: Dissolve 2-chloro-1-methoxy-4-methylbenzene (1 equivalent) in acetic anhydride in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the solution to -10°C.
-
Reaction: Slowly add a pre-cooled solution of nitric acid (1.05 equivalents) in acetic anhydride dropwise, maintaining the temperature below -5°C.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as described in Protocol 1.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and potential side reactions.
Caption: Main and side reaction pathways in the nitration.
Caption: Troubleshooting logic for common nitration issues.
Technical Support Center: Synthesis of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
For: Researchers, scientists, and drug development professionals
This technical support guide is designed to provide in-depth troubleshooting and practical advice for the synthesis of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. As your partner in the lab, my goal is to help you navigate the nuances of this synthesis, improve your yield, and ensure the purity of your final product. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
I. Understanding the Synthesis: A Two-Step Approach
The synthesis of this compound from 2-methoxy-5-methyl-4-nitroaniline is a classic two-step process involving:
-
Diazotization: The conversion of the primary aromatic amine (2-methoxy-5-methyl-4-nitroaniline) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid).
-
Sandmeyer Reaction: The subsequent displacement of the diazonium group with a chlorine atom, catalyzed by a copper(I) salt, typically cuprous chloride (CuCl).
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Q1: My final yield is significantly lower than the reported ~80%. What are the likely causes?
Low yields in this synthesis can often be attributed to several critical factors. Let's break them down in a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low yield.
In-depth Explanation:
-
Incomplete Diazotization: The formation of the diazonium salt is the foundation of this synthesis. If the starting amine is not fully converted, the overall yield will be compromised. This can be due to impure starting material, insufficient acid to maintain a low pH and dissolve the amine as its salt, or an inadequate amount of sodium nitrite. A simple test with starch-iodide paper can confirm the presence of excess nitrous acid, indicating that the diazotization should be complete.[1]
-
Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[2][3] The diazonium group is an excellent leaving group (as N₂ gas), and if the temperature rises above 5 °C, the salt will readily decompose to form the corresponding phenol, which is a common and significant byproduct that reduces your yield.[2][4]
-
Inefficient Sandmeyer Reaction: The copper(I) catalyst is crucial for the conversion of the diazonium salt to the desired chloro-derivative. If the CuCl is old or has been exposed to air, it may have oxidized to copper(II), which is not an effective catalyst for this reaction.[1][5] Additionally, the reaction of the aryl radical intermediate with the copper(II) species is a key step in the catalytic cycle.[5]
-
Losses During Work-up: The final product needs to be carefully isolated from the reaction mixture. This typically involves filtration of the precipitate, followed by washing and drying. Losses can occur at each of these stages if not performed optimally.
Q2: My reaction mixture turned dark brown or black during the diazotization step. What does this indicate?
A dark coloration is often a sign of diazonium salt decomposition and the formation of unwanted side products.[6]
-
Cause: The most likely culprit is a rise in temperature above the critical 0-5 °C range. This leads to the formation of phenolic byproducts and potentially azo coupling, where the diazonium salt reacts with the unreacted starting amine or the phenol byproduct to form colored azo compounds.[2]
-
Solution:
-
Strict Temperature Control: Employ an ice-salt bath to maintain the temperature between 0 and 5 °C. Monitor the internal temperature of the reaction mixture closely, especially during the dropwise addition of the sodium nitrite solution, which is an exothermic process.
-
Slow Addition: Add the sodium nitrite solution very slowly, allowing the heat to dissipate between additions.
-
Sufficient Acidity: Ensure a sufficient excess of hydrochloric acid is used. This keeps the pH low, which suppresses the coupling reaction between the diazonium salt and any unreacted amine.
-
Q3: I've identified a significant amount of 2-methoxy-5-methyl-4-nitrophenol as a byproduct. How can I minimize its formation?
The formation of the corresponding phenol is the most common side reaction in syntheses involving diazonium salts.[2][4]
-
Mechanism of Formation: The diazonium salt reacts with water, displacing the diazonium group with a hydroxyl group. This reaction is highly temperature-dependent.
-
Mitigation Strategies:
-
Temperature is Key: As emphasized before, maintaining a low temperature (0-5 °C) throughout the diazotization and the addition of the diazonium salt to the CuCl solution is the most effective way to prevent phenol formation.
-
Minimize Reaction Time: Use the diazonium salt solution immediately after its preparation. Letting it stand, even at low temperatures, will lead to gradual decomposition.
-
Control the Sandmeyer Reaction Temperature: While the Sandmeyer reaction itself may sometimes require gentle warming to go to completion, this should be done cautiously. Monitor the reaction for the cessation of nitrogen gas evolution, which indicates the reaction is complete, and avoid prolonged heating.
-
Q4: What is the optimal stoichiometry of reagents for this synthesis?
While the exact optimal ratios can sometimes require empirical determination, here are some general guidelines based on established procedures:
| Reagent | Molar Equivalents (relative to starting amine) | Rationale |
| 2-methoxy-5-methyl-4-nitroaniline | 1.0 | Limiting reagent |
| Concentrated Hydrochloric Acid | 3.0 - 4.0 | To form the soluble amine salt and maintain high acidity to prevent side reactions. |
| Sodium Nitrite (NaNO₂) | 1.05 - 1.1 | A slight excess ensures complete diazotization. |
| Cuprous Chloride (CuCl) | 1.1 - 1.2 | A slight excess of the catalyst ensures efficient conversion in the Sandmeyer step. |
Note: These are starting points. For process optimization, a Design of Experiments (DoE) approach could be employed to fine-tune these ratios for maximum yield.
III. Detailed Experimental Protocols
As a Senior Application Scientist, I provide you with detailed, self-validating protocols.
Protocol 1: Synthesis of this compound
Materials:
-
2-methoxy-5-methyl-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Cuprous Chloride (CuCl)
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization
-
In a flask of appropriate size, dissolve 1.0 equivalent of 2-methoxy-5-methyl-4-nitroaniline in a mixture of water and 3-4 equivalents of concentrated hydrochloric acid.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the complete addition of the nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization is complete. You can test for the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates excess).[1]
Part B: Sandmeyer Reaction
-
In a separate, larger flask, dissolve 1.2 equivalents of cuprous chloride in a minimal amount of concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice-salt bath.
-
Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution from Part A to the cuprous chloride solution.
-
You should observe the evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring until the evolution of nitrogen ceases. Gentle warming on a water bath may be necessary to complete the reaction.
Caption: Experimental workflow for the synthesis.
Protocol 2: Work-up and Purification
-
Once the reaction is complete, collect the precipitated solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove any inorganic salts.
-
For further purification, recrystallization is recommended. A common solvent system for similar nitroaromatic compounds is ethanol or a mixture of ethanol and water.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the product is very soluble, add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
IV. Safety Considerations: Handling Diazonium Salts
Aryl diazonium salts are thermally unstable and can be explosive in a dry, solid state.[7][8][9][10][11] It is imperative to adhere to the following safety precautions:
-
Never Isolate the Solid Diazonium Salt: The diazonium salt should be prepared and used in solution without isolation.
-
Maintain Low Temperatures: As stressed throughout this guide, strict temperature control below 5 °C is crucial for safety as well as for yield.
-
Use a Blast Shield: When performing diazotization reactions, it is prudent to use a protective blast shield.
-
Quench Excess Nitrous Acid: Before work-up, any residual nitrous acid can be quenched by the addition of a small amount of sulfamic acid.
V. Alternative Approaches and Further Optimization
-
Alternative Copper Catalysts: While CuCl is standard, CuBr can also be used, and in some cases, other copper(I) sources or even copper(II) salts in modified procedures have been reported.[5]
-
Monitoring Reaction Progress: Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting amine. A suitable eluent system would need to be developed (e.g., a mixture of hexanes and ethyl acetate).
This guide provides a comprehensive framework for successfully synthesizing this compound. By understanding the underlying chemistry and potential pitfalls, you can optimize your reaction conditions to achieve high yields and purity. Should you have further questions, do not hesitate to reach out to our technical support team.
VI. References
-
BenchChem. (2025). Sandmeyer-type reaction as an alternative synthesis route. BenchChem Technical Support.
-
University of Wisconsin-Madison. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Department of Chemistry.
-
Ritter, T., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
-
BenchChem. (2025). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. BenchChem Technical Support.
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
-
National Oceanic and Atmospheric Administration. (n.d.). Diazonium Salts. CAMEO Chemicals.
-
Max-Planck-Gesellschaft. (2024). Safer alternative for an explosive reaction.
-
Wikipedia. (n.d.). Sandmeyer reaction.
-
Barbero, M., et al. (2012). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. IRIS-AperTO.
-
Cowdrey, W. A., & Davies, D. S. (1952). SANDMEYER, AND RELATED REACTIONS (A) Replacement Reactions without Reduction (1) Formation of. Quarterly Reviews, Chemical Society.
-
BenchChem. (2025). Common side reactions in Sandmeyer and azo coupling reactions. BenchChem Technical Support.
-
NRO. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
-
ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
-
Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
-
PubChem. (n.d.). This compound.
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
-
ResearchGate. (2025, August 10). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions.
-
Google Patents. (n.d.). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer.
-
Glyko. (n.d.). 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene (Standard).
-
RSC Publishing. (2023, September 8). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction.
-
Khan Academy. (n.d.). Sandmeyer reaction.
-
Mr Murray-Green Chemistry Tutorials. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube.
-
Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry. YouTube.
-
AOBChem USA. (n.d.). 1-chloro-2-methoxy-4-methyl-5-nitrobenzene.
-
BenchChem. (2025, November). Technical Support Center: Sandmeyer Reaction Troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. researchgate.net [researchgate.net]
- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Safer alternative for aryldiazonium chemistry [mpg.de]
Technical Support Center: Purification of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Welcome to the technical support center for the purification of 1-chloro-2-methoxy-5-methyl-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the challenges encountered during the purification of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final product. However, its purification is often complicated by the presence of process-related impurities, particularly isomeric byproducts, which can be challenging to remove. This guide offers a systematic approach to understanding and overcoming these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A common synthesis involves the Sandmeyer reaction of 2-methoxy-5-methyl-4-nitroaniline.[1] This process can introduce several types of impurities:
-
Unreacted Starting Material: Residual 2-methoxy-5-methyl-4-nitroaniline.
-
Process-Related Byproducts: Formation of the corresponding phenol, 2-methoxy-5-methyl-4-nitrophenol, due to the reaction of the diazonium salt with water.[2]
-
Isomeric Impurities: These are the most challenging to remove and typically arise from the nitration of the precursor, 2-methoxy-5-methylaniline. The directing effects of the methoxy and methyl groups can lead to the formation of other regioisomers of the nitro group. The presence of isomers like 1-chloro-2-methoxy-5-methyl-6-nitrobenzene or 1-chloro-2-methoxy-5-methyl-3-nitrobenzene is a significant purification challenge.
Q2: My crude product is a dark, oily substance. How can I get it to crystallize?
A2: An oily appearance often indicates the presence of significant impurities that inhibit crystallization. Before attempting recrystallization, it is advisable to perform a preliminary purification step. Column chromatography is highly effective for removing baseline impurities and can often yield a solid product that is more amenable to recrystallization.
If you must proceed with direct crystallization, a "two-solvent" recrystallization method can be effective.[1][3] Start by dissolving the oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" solvent in which the product is insoluble (e.g., hexane or heptane) until turbidity persists. Gentle heating to redissolve the solid, followed by slow cooling, can induce crystallization.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the purification of this compound.
Problem 1: Poor Separation of Isomers during Column Chromatography
Cause: Isomeric impurities often have very similar polarities to the desired product, leading to co-elution.
Solution:
-
Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution. For challenging separations, consider using a three-component mobile phase (e.g., hexane/dichloromethane/ethyl acetate) to fine-tune the selectivity.
-
Select the Right Stationary Phase: While silica gel is the most common choice, other stationary phases can offer different selectivities. For aromatic isomers, columns with phenyl-functionalized silica can provide enhanced separation through π-π interactions.[4]
-
Employ Gradient Elution: A gradual increase in the polarity of the mobile phase during the chromatographic run can improve the separation of closely eluting compounds.
Workflow for Optimizing Isomer Separation by Column Chromatography
Caption: Optimizing isomer separation during column chromatography.
Problem 2: Product "Oiling Out" During Recrystallization
Cause: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the solute, or the presence of impurities that depress the melting point.
Solution:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[1] A solvent mixture, such as ethanol/water or ethyl acetate/hexane, can often provide the desired solubility profile.
-
Control Cooling Rate: Rapid cooling can promote oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Seeding: Introducing a small seed crystal of the pure product can induce crystallization at a higher temperature, preventing the solution from becoming excessively supersaturated.
-
Reduce Impurity Load: If oiling out persists, it is a strong indication that the material is too impure for direct recrystallization. A preliminary purification by column chromatography is recommended.
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
While the solution is hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Problem 3: Low Recovery After Purification
Cause: Low recovery can result from multiple factors, including product loss during transfers, using an excessive amount of solvent for recrystallization, or incomplete elution from the chromatography column.
Solution:
-
Minimize Transfers: Each transfer of the product from one container to another can result in material loss. Plan your purification scheme to minimize these steps.
-
Use Minimal Solvent: During recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product. Using too much solvent will result in a lower yield as more of the product will remain in the mother liquor upon cooling.
-
Thorough Elution: In column chromatography, ensure that all of the product has been eluted from the column by monitoring the eluent with thin-layer chromatography (TLC).
-
Check for Product Precipitation: In a two-solvent recrystallization, adding the "poor" solvent too quickly can cause the product to precipitate out as an amorphous solid, which can be difficult to collect.
Purity Analysis
Accurate assessment of purity is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.
Table 1: Recommended Starting Conditions for Purity Analysis
| Parameter | HPLC Method | GC Method |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV at 254 nm | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Oven Program (GC) | Initial temp: 150°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min |
Logical Flow for Purity Assessment
Caption: Workflow for assessing the purity of the final product.
Conclusion
The successful purification of this compound relies on a systematic and informed approach. By understanding the potential impurities based on the synthetic route and by methodically optimizing purification techniques such as column chromatography and recrystallization, researchers can consistently obtain high-purity material. This guide provides the foundational knowledge and practical troubleshooting strategies to navigate the common challenges associated with the purification of this valuable compound.
References
Technical Support Center: Resolving Impurities in 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene Samples
Welcome to the technical support center for 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during their experiments. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound sample shows a lower-than-expected purity. What are the likely impurities?
A1: Senior Application Scientist's Insights:
Based on the common synthesis routes for this compound, the most probable impurities are starting materials, intermediates, and isomeric byproducts. The primary synthesis often involves the nitration of a substituted anisole. A key challenge in the nitration of substituted aromatic rings is controlling the regioselectivity of the reaction.
Most Common Impurities:
-
Isomeric Impurities: The nitration of 4-chloro-3-methylanisole can lead to the formation of different positional isomers.[1] The directing effects of the chloro, methoxy, and methyl groups on the benzene ring influence the position of the incoming nitro group. Therefore, you may find isomers where the nitro group is not at the desired position '4'.
-
Unreacted Starting Materials: Incomplete nitration can result in the presence of the starting material, 4-chloro-3-methylanisole.
-
Di-nitrated Byproducts: Under harsh nitrating conditions (e.g., high temperature or concentrated acids), there is a risk of introducing a second nitro group onto the aromatic ring, leading to the formation of dinitro-impurities.
-
Hydrolyzed Byproducts: If water is present in the reaction mixture, the methoxy group can be susceptible to hydrolysis, especially under acidic conditions, leading to the formation of phenolic impurities.
Data Presentation: Potential Isomeric Impurities
| Impurity Name | Structure | Rationale for Formation |
| Desired Product: this compound | The intended product of the nitration reaction. | |
| Isomer 1: 1-Chloro-2-methoxy-5-methyl-6-nitrobenzene | Isomer with nitro group at position 6 | The ortho-directing effect of the methoxy group can lead to nitration at this position. |
| Isomer 2: 1-Chloro-2-methoxy-5-methyl-3-nitrobenzene | Isomer with nitro group at position 3 | Steric hindrance from the adjacent methyl and methoxy groups makes this less likely, but it can still form in small amounts. |
Q2: How can I identify the specific impurities in my sample?
A2: Senior Application Scientist's Insights:
A multi-technique analytical approach is the most robust way to identify and quantify impurities. Each technique provides a different piece of the structural puzzle.
Recommended Analytical Workflow:
-
High-Performance Liquid Chromatography (HPLC): This is your primary tool for separating the main component from its impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a good starting point. A photodiode array (PDA) detector will provide UV spectra of each separated peak, which can help in preliminary identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile impurities, GC-MS is highly effective. It provides excellent separation and the mass spectrum of each component, which is invaluable for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural confirmation of the main compound and any major impurities that can be isolated. The chemical shifts and coupling patterns of the aromatic protons can distinguish between different isomers.
Experimental Protocols:
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
-
Instrumentation: HPLC system with a PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (and scan from 200-400 nm with PDA)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) and filter through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 m/z.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
Mandatory Visualization:
Caption: Workflow for the identification of impurities.
Q3: I have identified the impurities. What is the best way to purify my this compound sample?
A3: Senior Application Scientist's Insights:
Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
Recommended Purification Protocol: Recrystallization
A mixed solvent system often provides the best separation. For this compound, a system of ethanol and water is a good starting point.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Start with ethanol as the primary solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot, clear solution, add water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization:
Caption: Step-by-step recrystallization process.
References
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene reaction mechanism troubleshooting
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-chloro-2-methoxy-5-methyl-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established reaction mechanisms and extensive laboratory experience. Our goal is to help you overcome common experimental hurdles, optimize your reaction outcomes, and ensure the integrity of your results.
Section 1: Troubleshooting the Synthesis via Electrophilic Nitration
The most common route to synthesizing this compound is the electrophilic aromatic substitution (EAS) nitration of its precursor, 2-chloro-4-methylanisole. While seemingly straightforward, this reaction is prone to issues with yield and purity.
Question 1: I'm experiencing a low yield in my nitration reaction. What are the primary causes and how can I improve it?
Answer: Low yields in the nitration of activated aromatic systems like 2-chloro-4-methylanisole are typically traced back to three critical areas: generation of the electrophile, temperature control, and side reactions.
-
Inefficient Nitronium Ion (NO₂⁺) Generation: The active electrophile, the nitronium ion, is generated from the reaction between nitric acid and a stronger dehydrating acid, usually sulfuric acid.[1][2] An improper ratio or concentration of these acids can severely limit the availability of NO₂⁺.
-
Causality: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2][3] If the sulfuric acid is not sufficiently concentrated or the ratio is off, this equilibrium is not driven far enough to the right, starving the reaction of its key electrophile.
-
-
Poor Temperature Control: Aromatic nitration is a highly exothermic process.[4] Failure to maintain low temperatures (typically 0-10 °C) can lead to a cascade of unwanted side reactions.
-
Side Reactions: The methoxy and methyl groups are activating, making the ring susceptible to over-nitration or oxidation. Furthermore, ipso-substitution, where the electrophile attacks a position already bearing a substituent, is a known complication in the nitration of substituted anisoles.[6]
-
Causality: Attack at the methyl-bearing carbon can lead to the formation of a nitrocyclohexa-2,5-dienone (an ipso adduct), which can be unstable and lead to complex byproduct mixtures upon work-up.[6]
-
Troubleshooting Workflow: Low Nitration Yield
Caption: Troubleshooting logic for low nitration yield.
Question 2: My product is a mixture of isomers. How can I improve the regioselectivity for the desired 4-nitro product?
Answer: The regioselectivity is dictated by the directing effects of the substituents already on the aromatic ring. In 2-chloro-4-methylanisole, we have three substituents to consider:
-
-OCH₃ (Methoxy): A very strong activating, ortho, para-director.
-
-CH₃ (Methyl): A moderately activating, ortho, para-director.
-
-Cl (Chloro): A deactivating, ortho, para-director.
The combined effect of these groups directs the incoming electrophile. The methoxy group at C2 strongly directs to its para position (C5) and its ortho position (C3, which is sterically hindered). The methyl group at C4 directs to its ortho positions (C3 and C5). The chloro group at C1 directs to its para position (C4, already occupied) and its ortho position (C6).
The position of nitration is a competition. The desired product has the nitro group at C4 relative to the chloro group, but C5 relative to the methoxy group. Let's re-examine the starting material: 2-chloro-4-methylanisole. The positions available for nitration are C3, C5, and C6.
-
Attack at C5: This position is ortho to the methyl group and meta to the chloro group. This is a likely outcome.
-
Attack at C3: This position is ortho to both the chloro and methyl groups, and meta to the methoxy group. This is also possible.
-
Attack at C6: This position is ortho to the chloro group and para to the methyl group.
The desired product, this compound, results from the nitration of 2-chloro-5-methylanisole , not 2-chloro-4-methylanisole. Let's assume the correct starting material is used. The directing effects of -Cl (at C1), -OCH₃ (at C2), and -CH₃ (at C5) converge to strongly favor nitration at the C4 position, which is para to the chloro group, ortho to the methyl group, and meta to the powerful methoxy director. This convergence is what makes the synthesis highly regioselective.
If you are getting other isomers, you must verify the identity and purity of your starting material.
Mechanism of Electrophilic Nitration
Caption: Mechanism of electrophilic nitration on the benzene ring.
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
This compound is an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, where the chloride is displaced by a nucleophile. The strong electron-withdrawing nitro group is key to this reactivity.
Question 3: My SNAr reaction is slow or fails to go to completion. What factors should I investigate?
Answer: The success of an SNAr reaction hinges on the stability of the key intermediate, the Meisenheimer complex.[7][8] Several factors influence its formation and subsequent progression to products.
-
Nucleophile Strength: While the aromatic ring is "activated," a sufficiently strong nucleophile is still required. Weak nucleophiles (e.g., water, simple alcohols) may require harsh conditions, while stronger nucleophiles (e.g., alkoxides, thiolates, amines) react more readily.
-
Troubleshooting: If using a neutral nucleophile like an amine or alcohol, consider adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to deprotonate it in situ, increasing its nucleophilicity.
-
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal for SNAr.
-
Causality: These solvents are excellent at solvating the cation (like K⁺ from potassium carbonate) but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive. They also help stabilize the charged Meisenheimer complex. Using protic solvents (like ethanol) can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction.
-
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy associated with breaking the ring's aromaticity to form the intermediate.
-
Troubleshooting: If the reaction is sluggish at a given temperature, cautiously increase it in increments of 10-20 °C while monitoring for decomposition by TLC.
-
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism of SNAr reactions.
Question 4: I'm observing demethylation of the methoxy group as a side reaction. Why does this happen and how can I prevent it?
Answer: This is a classic competing reaction, especially with strong, hard nucleophiles or when Lewis acidic conditions are present.
-
Causality (Sₙ2 Demethylation): The methoxy group's methyl carbon is an electrophilic Sₙ2 center. Strong nucleophiles, particularly those that are also good bases (like certain thiolates or amides), can attack the methyl group, cleaving the methyl-oxygen bond to form a phenoxide. This is essentially a Williamson ether synthesis in reverse.
-
Prevention:
-
Choose a Softer Nucleophile: If possible, switch to a "softer" nucleophile (in the context of Hard-Soft Acid-Base theory) which will have a greater preference for attacking the "softer" sp² carbon of the aromatic ring over the "harder" sp³ methyl carbon.
-
Moderate Temperature: Demethylation often has a higher activation energy than the desired SNAr reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable rate of SNAr can significantly suppress this side reaction.
-
Avoid Lewis Acids: Ensure no adventitious Lewis acidic impurities are present, as they can coordinate to the methoxy oxygen, making the methyl group even more electrophilic and susceptible to cleavage.
-
Section 3: General FAQs
Question 5: What are the primary safety considerations for this compound?
Answer: Chlorinated nitroaromatic compounds should always be handled with care.[9]
-
Toxicity: They are often classified as harmful if swallowed, and can cause skin and eye irritation.[10][11] Chronic exposure can pose health risks.
-
Handling: Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid material in a well-ventilated fume hood to avoid inhaling dust.
-
Reaction Hazards: The synthesis (nitration) is highly exothermic and involves strong, corrosive acids.[4] Always add reagents slowly with efficient cooling and stirring. SNAr reactions may be run at high temperatures in high-boiling point solvents like DMSO, which can increase skin permeability; avoid skin contact.
Question 6: What are the best analytical methods for monitoring these reactions?
Answer: A combination of techniques is recommended for robust analysis.
| Technique | Application | Key Insights |
| Thin Layer Chromatography (TLC) | Reaction monitoring | Provides a quick, qualitative assessment of the consumption of starting material and the formation of the product and any major byproducts. Essential for determining reaction completion. |
| ¹H NMR Spectroscopy | Structural confirmation | Confirms the regiochemistry of substitution. The chemical shifts and coupling patterns of the aromatic protons are diagnostic. The disappearance of the starting material's signals and the appearance of new product signals provide definitive proof of conversion. |
| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms the molecular weight of the product and can help identify byproducts. |
| Melting Point | Purity assessment | A sharp melting point that matches the literature value is a good indicator of high purity for the final, isolated solid product. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Khan Academy [khanacademy.org]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac.. [askfilo.com]
- 8. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 9. mdpi.com [mdpi.com]
- 10. echemi.com [echemi.com]
- 11. 1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3 | CID 19912867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene Synthesis
Welcome to the technical support guide for the synthesis of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during this specific nitration reaction. Our goal is to provide you with the causal understanding and practical methodologies required to identify, quantify, and mitigate unwanted impurities.
Section 1: The Chemistry at a Glance: Main Reaction and Side Pathways
The synthesis of this compound is achieved via the electrophilic aromatic substitution (EAS) nitration of the precursor, 2-Chloro-5-methylanisole. The reaction employs a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺)[1].
The substituents on the aromatic ring—methoxy (-OCH₃), methyl (-CH₃), and chloro (-Cl)—collectively direct the position of the incoming nitro group. The methoxy group is a powerful ortho, para-directing activator, making positions 4 (para) and 6 (ortho) the most electron-rich. The methyl and chloro groups also direct to these positions. The desired product results from nitration at the C-4 position, which is sterically accessible and electronically favored.
However, the very nature of electrophilic aromatic substitution on a polysubstituted ring makes the formation of byproducts almost inevitable. Understanding the pathways to these impurities is the first step in controlling them.
Caption: Main synthesis pathway and common side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in this synthesis?
A1: Based on the directing effects of the substituents and the reaction mechanism, you should anticipate the following primary impurities:
-
Unreacted Starting Material (2-Chloro-5-methylanisole): Incomplete conversion is common and is easily detected by chromatographic methods.
-
Isomeric Product (1-Chloro-2-methoxy-5-methyl-6-nitrobenzene): This is the most probable isomeric impurity, arising from nitration at the C-6 position (ortho to the methoxy group). Its formation is kinetically competitive with the desired C-4 nitration.
-
Dinitrated Products: Under forcing conditions (e.g., high temperature, high concentration of nitrating agent), a second nitro group can be added to the ring, leading to products like 1-chloro-2-methoxy-5-methyl-4,6-dinitrobenzene.[2]
-
Ipso-Substitution Products: Attack of the nitronium ion at a carbon already bearing a substituent (an ipso-attack) can occur. Attack at the methyl-substituted C-5 position can lead to the formation of cyclohexadienone intermediates. These intermediates can subsequently rearrange or, upon workup, lead to the formation of nitrophenols through demethylation.[3][4][5]
Table 1: Key Byproducts and Their Characteristics
| Compound Name | Type of Impurity | Expected Molecular Weight ( g/mol ) | Formation Rationale |
| 2-Chloro-5-methylanisole | Starting Material | 156.61 | Incomplete reaction. |
| 1-Chloro-2-methoxy-5-methyl-6-nitrobenzene | Isomer | 201.61 | Competitive nitration at the C-6 position (ortho to -OCH₃). |
| 1-Chloro-2-methoxy-5-methyl-4,6-dinitrobenzene | Over-nitration | 246.61 | Harsh reaction conditions (high temp/conc.).[2] |
| 2-Chloro-5-methyl-4-nitrophenol | Ipso-attack | 187.58 | Ipso-attack at C-2 (methoxy position) followed by demethylation.[4][5] |
Q2: My reaction yield is consistently low. What are the likely chemical causes?
A2: Low yield can be attributed to several factors beyond mechanical loss:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, low temperature, or inadequate concentration of the nitrating agent. Monitoring the reaction by HPLC or TLC is crucial.
-
Excessive Byproduct Formation: If reaction conditions are not optimal, a significant portion of your starting material may be converted into the isomeric or dinitrated byproducts mentioned above.
-
Degradation: The combination of strong acids and an oxidizing agent can lead to degradation of the starting material or product, especially if the temperature is not carefully controlled. This often results in the formation of dark, tarry substances.
Q3: How can I minimize the formation of the 6-nitro isomer and other byproducts?
A3: Controlling the regioselectivity of the nitration is key.
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C). Electrophilic aromatic substitutions are often temperature-sensitive. Lower temperatures generally favor the thermodynamically more stable product and reduce the rate of side reactions, including dinitration and degradation.
-
Controlled Addition: Add the nitrating agent slowly and portion-wise to the solution of the substrate. This maintains a low instantaneous concentration of the nitronium ion, which can improve selectivity and safety.[6]
-
Solvent and Acid Concentration: The solvent system and the concentration of sulfuric acid can influence the o:p ratio in nitrations of anisole derivatives.[7] Experimenting with slightly different acidities may help optimize the selectivity for the desired C-4 position.
Section 3: Troubleshooting Guide: Interpreting Unexpected Analytical Data
Encountering unexpected data is a common part of research. This workflow provides a systematic approach to identifying unknown impurities.
Caption: A systematic workflow for identifying unknown byproducts.
Scenario 1: An unexpected peak appears in my HPLC/GC chromatogram.
-
Initial Action: First, run a co-injection with your starting material to confirm it's not unreacted precursor.
-
Next Step (GC-MS/LC-MS): The most efficient step is to analyze the crude mixture using a mass spectrometry-coupled technique.[8][9][10]
-
If MW = 201.61 g/mol : The peak is likely an isomer of your product. The prime candidate is 1-chloro-2-methoxy-5-methyl-6-nitrobenzene. Its retention time will likely be different from the main product due to polarity differences.
-
If MW = 246.61 g/mol : This corresponds to a dinitrated product.
-
If MW = 187.58 g/mol : This could indicate a demethylated product, such as a nitrophenol formed via an ipso-attack mechanism.[4]
-
Scenario 2: My ¹H NMR spectrum has signals I can't assign.
-
Initial Action: Compare the integration of the unknown signals to your product signals to estimate the impurity level.
-
Interpretation:
-
Isomeric Impurity: The 6-nitro isomer will have a distinct aromatic proton pattern compared to the 4-nitro product. In the desired product, the two aromatic protons are ortho and meta to the nitro group. In the 6-nitro isomer, they are meta and para. This results in different chemical shifts and coupling constants. The deshielding effect of the nitro group is strongest on ortho protons.[11][12]
-
Dinitrated Impurity: A dinitrated product will show only one aromatic proton signal (a singlet).
-
Phenolic Impurity: The presence of a broad, exchangeable peak (disappears on D₂O shake) in the 5-10 ppm region suggests a phenolic -OH group.
-
Section 4: Standard Operating Procedures (SOPs) for Byproduct Identification
SOP-01: HPLC-UV Method for Reaction Monitoring and Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is typically effective for separating nitrated aromatic compounds.[13]
-
Example Gradient: Start at 40% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm. Nitroaromatic compounds have strong UV absorbance.
-
Sample Preparation: Quench a small aliquot of the reaction mixture in ice-water, extract with ethyl acetate or dichloromethane, dry the organic layer, and dilute to an appropriate concentration.
-
Analysis: The desired product, starting material, and byproducts will elute at different retention times based on their polarity. The less polar dinitrated product will typically have a longer retention time than the mono-nitrated products.
SOP-02: GC-MS Method for Identification of Volatile Byproducts
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm), is suitable.[14]
-
Carrier Gas: Helium at a constant flow of ~1.5 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Analysis: The mass spectrometer will provide the molecular weight of each eluting peak and a fragmentation pattern that can be compared against spectral libraries (e.g., NIST) to confirm identities.
SOP-03: ¹H and ¹³C NMR for Structural Elucidation
-
Sample Preparation: Isolate the impurity of interest using preparative HPLC or column chromatography. Ensure the sample is free of residual solvents.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
¹H NMR Analysis:
-
Acquire a standard 1D proton spectrum.
-
Pay close attention to the aromatic region (7.0-8.5 ppm). The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for determining the substitution pattern.[15][16]
-
The signals for the methoxy (~4.0 ppm) and methyl (~2.4 ppm) groups should be singlets.
-
-
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C spectrum.
-
The carbon directly attached to the nitro group (ipso-carbon) is typically shifted downfield to ~145-150 ppm.[11] The substitution pattern will result in a unique set of signals for the aromatic carbons.
-
-
2D NMR (if necessary): For unambiguous assignment, run 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) on the isolated impurity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. stmarys-ca.edu [stmarys-ca.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Nitrobenzene(98-95-3) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Production of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Introduction: 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (CMMN) is a key intermediate in the synthesis of various high-value organic compounds, particularly in the pharmaceutical and specialty chemical industries. Its molecular structure, featuring a chlorinated and nitrated anisole core, makes it a versatile building block. However, scaling its production from the lab bench to pilot or industrial scale presents significant challenges related to reaction control, isomer purity, and safety.
This technical guide is designed for researchers, process chemists, and drug development professionals. It provides a framework for understanding the critical parameters of the synthesis, troubleshooting common issues encountered during scale-up, and ensuring the final product meets stringent quality specifications. The information herein is synthesized from established principles of electrophilic aromatic substitution and practical field experience in process optimization.
Section 1: Synthesis Strategy and Core Principles
The most common and industrially viable route to CMMN is the electrophilic nitration of 2-Chloro-4-methylanisole. Understanding the underlying mechanism is critical to controlling the reaction's outcome.
The directing effects of the substituents on the aromatic ring govern the position of nitration. The methoxy group (-OCH₃) is a powerful ortho-, para-director, while the methyl group (-CH₃) is a weaker ortho-, para-director. The chloro group (-Cl) is an ortho-, para-director but is deactivating. The primary challenge is to favor nitration at the C4 position, which is para to the strongly activating methoxy group, while minimizing substitution at the C6 position, which is ortho to the methoxy group.
Caption: High-level workflow for the synthesis of CMMN.
Section 2: Troubleshooting Guide for Scale-Up
This section addresses common problems encountered during the synthesis of CMMN, particularly during process scale-up.
Q1: My reaction yield is consistently low. What are the likely causes and solutions?
Low yield is a multifaceted problem. A systematic approach is required to diagnose the root cause.
-
Possible Cause A: Incomplete Reaction
-
Diagnosis: At the laboratory scale, monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking aliquots from the reaction mixture. If starting material is still present after the expected reaction time, the reaction is incomplete.
-
Solution:
-
Temperature: Ensure the internal reaction temperature is maintained. Nitrations are often exothermic; insufficient cooling can slow the effective rate if the desired setpoint is overshot and aggressive cooling is applied reactively.
-
Reaction Time: If kinetics are slow at the optimized temperature, cautiously extend the reaction time with continued monitoring.
-
Mixing: On a larger scale, poor agitation can create "dead zones" where reagents are not intimately mixed. Ensure the impeller design and agitation speed are sufficient for the reactor geometry.
-
-
-
Possible Cause B: Degradation or Side Reactions
-
Diagnosis: The appearance of unexpected spots on a TLC plate or peaks in a GC chromatogram, often accompanied by dark coloration of the reaction mixture, points to side reactions. Nitration of substituted anisoles can sometimes lead to the formation of nitrated phenols or other oxidized byproducts, especially if temperatures are too high[1][2].
-
Solution:
-
Strict Temperature Control: This is the most critical parameter. Implement a robust cooling system and control the addition rate of the nitrating agent to prevent temperature spikes. For many substituted anisoles, nitration is conducted at temperatures between -10°C and 5°C[3].
-
Nitrating Agent Stoichiometry: Use a minimal excess of the nitrating agent (typically 1.05-1.20 equivalents). A large excess promotes dinitration and oxidative side reactions.
-
-
Caption: Decision tree for troubleshooting low product yield.
Q2: I am observing significant amounts of an isomeric impurity. How can I improve the regioselectivity?
The primary isomeric impurity is typically 1-Chloro-2-methoxy-5-methyl-6-nitrobenzene, resulting from nitration ortho to the methoxy group.
-
Cause: Regioselectivity in nitration is highly dependent on the reaction conditions, particularly the acid medium and temperature. Harsher conditions (higher temperatures, stronger acid concentrations) can decrease selectivity. The nitration of similar substituted anisoles has shown that product ratios are sensitive to the composition of the reaction medium[4].
-
Solution:
-
Lower the Reaction Temperature: This is the first and most effective parameter to adjust. Running the reaction at or below 0°C often significantly improves the para-to-ortho ratio.
-
Modify the Nitrating System: While mixed nitric/sulfuric acid is common, exploring other systems can alter selectivity. For example, nitration in acetic anhydride can sometimes yield different isomer profiles[5]. However, this requires careful evaluation of safety and compatibility with the substrate.
-
Controlled Reagent Addition: Ensure the nitrating agent is added slowly and below the surface of the reaction mixture to prevent localized high concentrations, which can lead to less selective, diffusion-controlled reactions.
-
Q3: The product is difficult to purify and remains oily after isolation. What steps can I take?
An oily product is almost always indicative of impurities that are depressing the melting point.
-
Cause: The presence of isomeric impurities, dinitrated byproducts, or residual starting materials will interfere with crystallization.
-
Solution:
-
Confirm Impurity Profile: Before attempting purification, use GC-MS or LC-MS to identify the major impurities. Knowing what you are trying to remove is critical.
-
Optimize Recrystallization:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the product well at elevated temperatures but poorly at low temperatures. Common solvents for this class of compound include ethanol, methanol, isopropanol, or mixed solvent systems like ethanol/water.
-
Procedure: Dissolve the crude material in a minimal amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small crystal of pure CMMN can be beneficial.
-
-
Alternative Purification: If recrystallization fails, a column chromatography step may be necessary at the lab scale to obtain a pure reference standard. For larger scales, this is generally not economical, reinforcing the need to optimize the reaction to minimize impurities from the start.
-
Section 3: Key Process Parameters & Analytical Control
A self-validating process relies on robust analytical controls and a deep understanding of critical process parameters.
FAQs on Process Control
Q: What are the most critical process parameters (CPPs) to monitor during scale-up? A: The three most critical parameters are:
-
Temperature: Directly impacts safety, yield, and impurity profile. Must be monitored with a calibrated probe and controlled with an adequate cooling system.
-
Reagent Addition Rate: Controls the rate of heat generation. A pre-defined, slow addition profile is essential for large-scale batches.
-
Agitation Speed: Ensures thermal and reactant homogeneity. Must be scaled appropriately with the vessel size to maintain mixing efficiency.
Q: What analytical methods should be used for quality control? A: A multi-tiered approach is recommended.[6]
| Parameter | Recommended Technique(s) | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) | Confirms the chemical structure is correct. |
| Purity Assay | Gas Chromatography (GC) with Flame Ionization Detector (FID) | Quantifies the amount of CMMN relative to impurities. |
| Impurity Profile | GC-MS | Identifies the structure of unknown impurities. |
| Residual Solvent | Headspace GC | Quantifies any remaining solvent from purification. |
| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | A sharp melting point is a good indicator of high purity. |
Sample Product Specification Table
| Test | Specification |
| Appearance | Pale yellow to yellow solid |
| Identity (by NMR) | Conforms to structure |
| Assay (by GC) | ≥ 99.0% |
| Individual Impurity (by GC) | ≤ 0.15% |
| Total Impurities (by GC) | ≤ 0.50% |
| Melting Point | To be established with a reference standard |
Section 4: Safety & Handling
Chlorinated nitroaromatic compounds require careful handling. While a specific Safety Data Sheet (SDS) for CMMN must be consulted, data from analogous compounds provide guidance.
-
Hazards: Compounds in this class are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[7][8][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. For larger scale operations, chemical-resistant coveralls are recommended.
-
Respiratory Protection: Use in a well-ventilated area or fume hood. If dusts or aerosols may be generated, a respirator with an appropriate particulate filter is necessary.
-
GHS Hazard Information (Anticipated, based on similar structures)
| Pictogram | GHS Code | Hazard Statement |
|
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. |
Section 5: Detailed Protocol - Lab Scale Synthesis
This protocol serves as a baseline for process development and should be optimized based on in-house experimental findings.
Materials:
-
2-Chloro-4-methylanisole (1.0 eq)
-
Sulfuric Acid (98%)
-
Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Chloro-4-methylanisole and an appropriate amount of solvent (e.g., DCM).
-
Cooling: Cool the flask to -5°C using an ice-salt or a chiller bath.
-
Nitrating Agent Preparation: In the dropping funnel, cautiously prepare the nitrating mixture by adding nitric acid (1.1 eq) to cold sulfuric acid.
-
Addition: Add the nitrating mixture dropwise to the stirred solution of the starting material, ensuring the internal temperature does not exceed 0°C. The addition should take approximately 60-90 minutes.
-
Reaction: Stir the mixture at -5°C to 0°C for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC or GC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Work-up:
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol.
-
Cool to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
References
- 1. Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid | CoLab [colab.ws]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. 1-Chloro-2-(methoxymethyl)-4-nitrobenzene | C8H8ClNO3 | CID 19912867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene and its Place in the Nitroaromatic Landscape
For the discerning researcher in organic synthesis and drug development, the selection of the right nitroaromatic building block is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides an in-depth comparison of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene with other common nitroaromatic compounds, offering experimental insights and data to inform your selection process.
Introduction to the Nitroaromatic Class
Nitroaromatic compounds are a cornerstone of modern organic synthesis, primarily serving as versatile intermediates.[1] The powerful electron-withdrawing nature of the nitro group (-NO2) fundamentally alters the reactivity of the aromatic ring, making these compounds indispensable in a variety of chemical transformations.[1] Their applications are extensive, ranging from the synthesis of dyes and polymers to their crucial role as precursors for pharmaceuticals and agrochemicals.[1] However, this enhanced reactivity is also associated with potential toxicity and environmental concerns, necessitating a careful and informed approach to their use.[2]
This guide focuses on this compound, a polysubstituted nitroarene with a unique combination of functional groups that fine-tune its reactivity profile. We will objectively compare its performance characteristics against other widely used nitroaromatics, such as dinitrobenzenes and nitrotoluenes, with a particular emphasis on nucleophilic aromatic substitution (SNAr) reactions – a key transformation in drug discovery.
The Subject of Comparison: this compound
This compound (CMMN) is a crystalline solid with the molecular formula C8H8ClNO3.[3] Its structure is characterized by a benzene ring bearing five substituents: a chloro group, a methoxy group, a methyl group, and a nitro group. This specific arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (chloro, nitro) groups creates a nuanced electronic environment that dictates its reactivity.
Comparative Analysis of Physicochemical and Reactive Properties
The utility of a nitroaromatic compound in a synthetic route is governed by its physical properties and, more importantly, its chemical reactivity. The following sections provide a comparative overview of CMMN against other common nitroaromatics.
Physicochemical Properties
The physical state, melting point, boiling point, and solubility of a compound are critical parameters for its handling, purification, and use in various reaction conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at 25°C | Melting Point (°C) | Boiling Point (°C) |
| This compound | C8H8ClNO3 | 201.61 | Solid | Not readily available | Not readily available |
| o-Dinitrobenzene | C6H4N2O4 | 168.11 | Crystalline Solid | 118 | 318 |
| m-Dinitrobenzene | C6H4N2O4 | 168.11 | Crystalline Solid | 89.6 | 297 |
| p-Dinitrobenzene | C6H4N2O4 | 168.11 | Crystalline Solid | 174 | 299 |
| o-Nitrotoluene | C7H7NO2 | 137.14 | Liquid | -9.5 | 221.7 |
| m-Nitrotoluene | C7H7NO2 | 137.14 | Liquid | 16 | 232.6 |
| p-Nitrotoluene | C7H7NO2 | 137.14 | Crystalline Solid | 51.7 | 238.3 |
Data sourced from PubChem and other chemical databases.[3][4][5][6][7]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry, and the reactivity of nitroaromatics in this context is of paramount importance. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.[8][9]
The Role of Substituents:
-
Electron-Withdrawing Groups (EWGs): The nitro group is a powerful EWG that stabilizes the negatively charged Meisenheimer complex through resonance and induction, thereby accelerating the rate of nucleophilic attack.[9] The presence of multiple nitro groups, particularly at the ortho and para positions relative to the leaving group, significantly enhances reactivity.[9]
-
Leaving Group: The nature of the leaving group also influences the reaction rate, with fluoride being the best leaving group in SNAr reactions, followed by other halogens.[10]
-
Other Substituents: Electron-donating groups (EDGs) like methoxy and methyl groups generally decrease the rate of SNAr by destabilizing the Meisenheimer complex. However, their position on the ring is crucial.
Comparative Reactivity Profile:
-
Activation by the Nitro Group: The nitro group at position 4 will strongly activate the ring towards nucleophilic attack, particularly at the ortho and para positions.
-
Influence of the Methoxy and Methyl Groups: The methoxy group at position 2 and the methyl group at position 5 are electron-donating. Their presence would be expected to slightly decrease the overall reactivity compared to a simple chloronitrobenzene. However, the powerful activating effect of the nitro group is likely to dominate.
-
Comparison with Dinitrobenzenes: Dinitrobenzenes, especially those with nitro groups ortho and para to the leaving group (e.g., 1-chloro-2,4-dinitrobenzene), are significantly more reactive than CMMN due to the presence of two powerful activating groups.[8]
-
Comparison with Nitrotoluenes: Chloronitrotoluenes would have a reactivity profile more similar to CMMN. The additional methoxy group in CMMN would likely make it slightly less reactive than a corresponding chloronitrotoluene without this substituent.
The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
To provide a practical context for the comparison, this section outlines a representative synthesis of a CMMN analogue and a general protocol for conducting a comparative kinetic study of SNAr reactions.
Synthesis of 1-Chloro-2-methyl-4-nitrobenzene
This protocol is adapted from a literature procedure for a closely related isomer and illustrates a common synthetic route to this class of compounds.[11]
Workflow Diagram:
Caption: Synthetic workflow for 1-Chloro-2-methyl-4-nitrobenzene.
Step-by-Step Protocol:
-
Preparation of the Oxidizing Agent: In a flask cooled in an ice bath, add trifluoroacetic anhydride (0.12 mol) to a suspension of 90% hydrogen peroxide (0.1 mol) in dichloromethane (50 mL). Stir the solution for 5 minutes.
-
Oxidation of the Aniline: To the freshly prepared oxidizing solution, add a solution of 4-chloroaniline (0.025 mol) in dichloromethane (10 mL) dropwise over 30 minutes.
-
Reaction Completion and Work-up: After the addition is complete, reflux the reaction mixture for one hour. After cooling, wash the mixture successively with water and a 10% sodium carbonate solution.
-
Isolation of the Intermediate: Dry the dichloromethane extract and concentrate it to afford 4-nitrochlorobenzene.
-
Friedel-Crafts Alkylation: Convert the 4-nitrochlorobenzene to 1-chloro-2-methyl-4-nitrobenzene using methyl iodide and anhydrous aluminum chloride according to standard Friedel-Crafts alkylation procedures.[11]
-
Purification: The final product can be purified by recrystallization from a suitable solvent, such as chloroform.
Protocol for Comparative Kinetic Analysis of SNAr Reactions
This general protocol can be used to quantitatively compare the reactivity of CMMN with other nitroaromatic compounds.
Experimental Workflow:
Caption: General workflow for a kinetic study of an SNAr reaction.
Detailed Procedure:
-
Solution Preparation: Prepare stock solutions of the nitroaromatic substrate, the chosen nucleophile (e.g., piperidine, sodium methoxide), and an internal standard in a suitable anhydrous solvent (e.g., DMSO, DMF).
-
Reaction Setup: In a thermostated reaction vessel, add the substrate and internal standard solutions. Allow the mixture to equilibrate to the desired reaction temperature.
-
Reaction Initiation: Initiate the reaction by adding the nucleophile solution and start a timer.
-
Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a solution that will neutralize the nucleophile (e.g., a dilute acid).
-
Analysis: Analyze the quenched samples using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and/or product.
-
Data Analysis: Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant.
Toxicity and Safety Considerations
Nitroaromatic compounds as a class are known for their potential toxicity.[2] Many are mutagenic, and some are suspected or established carcinogens.[6] The primary mechanism of toxicity often involves the reduction of the nitro group to form reactive intermediates that can cause methemoglobinemia and oxidative stress.[12]
The following table summarizes available acute oral toxicity data for some of the compared compounds. It is crucial to handle all nitroaromatic compounds with appropriate personal protective equipment in a well-ventilated fume hood.
| Compound | Species | LD50 (Oral) | Reference |
| o-Nitrotoluene | Rat | 891 mg/kg | [2][6] |
| m-Nitrotoluene | Rat | 1072 mg/kg | [2][7] |
| p-Nitrotoluene | Rat | 2144 mg/kg | [2][7] |
| m-Dinitrobenzene | Rat | 83 mg/kg | [4][13] |
| 1-Chloro-4-nitrobenzene | Rat | 294-694 mg/kg | [14] |
Conclusion and Recommendations
This compound presents a unique reactivity profile due to its specific substitution pattern. While not as reactive as dinitroaromatic compounds, it offers a more moderate and potentially more selective alternative for SNAr reactions. The presence of multiple substitution sites also opens up possibilities for further functionalization.
Recommendations for Use:
-
For highly efficient SNAr reactions where maximizing the reaction rate is the primary concern, a di- or trinitro-substituted aromatic compound may be a more suitable choice.
-
This compound is an excellent candidate for synthetic routes where a more controlled reactivity is desired, or where the methoxy and methyl groups are required for subsequent transformations or for their influence on the properties of the final molecule.
-
Researchers should always perform small-scale test reactions to determine the optimal conditions for their specific nucleophile and solvent system.
By understanding the comparative properties and reactivity of this compound, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in their drug discovery and development efforts.
References
- 1. govinfo.gov [govinfo.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Nitrotoluene - Sciencemadness Wiki [sciencemadness.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Dinitrobenzene - IDLH | NIOSH | CDC [cdc.gov]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Comparative Analysis of Synthetic Routes to 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Introduction
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is a key building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its polysubstituted aromatic structure, featuring a reactive nitro group and strategically positioned chloro, methoxy, and methyl functionalities, makes it a versatile precursor for the construction of complex molecular architectures. The efficient and selective synthesis of this compound is therefore of significant interest to researchers and process chemists. This guide provides a comparative analysis of two distinct synthetic methodologies for the preparation of this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.
Method 1: Sandmeyer Reaction of 2-Methoxy-5-methyl-4-nitroaniline
This classical approach leverages the Sandmeyer reaction, a cornerstone of aromatic chemistry, to introduce a chloro substituent onto a pre-functionalized aniline derivative. The synthesis commences with the diazotization of 2-methoxy-5-methyl-4-nitroaniline, followed by a copper(I) chloride-mediated decomposition of the resulting diazonium salt.
Reaction Pathway
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Mechanistic Rationale
The Sandmeyer reaction proceeds through a well-established radical mechanism. The key steps involve:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the thermally unstable diazonium salt.
-
Single Electron Transfer: Copper(I) chloride acts as a catalyst, initiating a single electron transfer to the diazonium salt. This results in the formation of an aryl radical and the evolution of nitrogen gas, a thermodynamically favorable process that drives the reaction forward.
-
Halogen Abstraction: The aryl radical then abstracts a chlorine atom from another equivalent of copper(I) chloride (which is oxidized to copper(II) chloride in the process) to yield the final chlorinated aromatic product.
Experimental Protocol
Materials:
-
2-Methoxy-5-methyl-4-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Cuprous Chloride (CuCl)
-
Distilled Water
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve 2-methoxy-5-methyl-4-nitroaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the mixture to 5°C using an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, ensuring the temperature remains at or below 5°C.
-
Continue stirring the reaction mixture at 5°C for 1 hour to ensure complete formation of the diazonium salt.
-
In a separate vessel, prepare a solution of cuprous chloride (1.2-1.5 eq) in concentrated hydrochloric acid.
-
Slowly and carefully add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring. The evolution of nitrogen gas will be observed.
-
Continue stirring until the gas evolution ceases, indicating the completion of the reaction.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water to remove any inorganic impurities.
-
Dry the product to obtain this compound.
Performance and Considerations
| Parameter | Assessment |
| Yield | Typically high, often exceeding 80%.[1] |
| Purity | The product is generally of high purity after simple filtration and washing. |
| Scalability | The Sandmeyer reaction is a well-established and scalable industrial process. |
| Safety | Diazonium salts are potentially explosive, especially when dry. Strict temperature control is essential. |
| Starting Material | Requires the synthesis of the corresponding aniline precursor. |
Method 2: Electrophilic Nitration of 2-Chloro-4-methylanisole
This alternative approach involves the direct nitration of a pre-existing chloroanisole derivative. The success of this method hinges on the regioselectivity of the electrophilic aromatic substitution, which is governed by the directing effects of the substituents on the aromatic ring.
Reaction Pathway
Caption: Synthetic pathway for this compound via electrophilic nitration.
Mechanistic Rationale
The nitration of 2-chloro-4-methylanisole is an electrophilic aromatic substitution reaction. The key considerations are:
-
Generation of the Electrophile: A potent electrophile, the nitronium ion (NO₂⁺), is typically generated from a mixture of nitric acid and a strong acid like sulfuric acid or, in this case, acetic anhydride.
-
Directing Effects: The methoxy group (-OCH₃) is a strong activating group and is ortho, para-directing. The chloro group (-Cl) is a deactivating group but is also ortho, para-directing. The methyl group (-CH₃) is a weak activating group and is ortho, para-directing. The interplay of these directing effects determines the position of the incoming nitro group.
-
Regioselectivity: In 2-chloro-4-methylanisole, the positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. The position para to the methoxy group is occupied by the methyl group. The two ortho positions are at C3 and C5. The position at C5 is also ortho to the methyl group, making it sterically hindered. The position at C3 is sterically less hindered. However, nitration can also occur at the position ortho to the chloro group and meta to the methoxy group (C6), leading to the formation of the isomeric byproduct 2-chloro-4-methyl-6-nitroanisole.[1] The reaction conditions, particularly temperature and the choice of nitrating agent, can significantly influence the ratio of the desired product to its isomers.
Experimental Protocol (Proposed)
Materials:
-
2-Chloro-4-methylanisole
-
Nitric Acid (HNO₃)
-
Acetic Anhydride (Ac₂O)
-
Ammonium Hydroxide
-
Ether
-
Petroleum Ether
-
Alumina (basic)
Procedure:
-
Dissolve 2-chloro-4-methylanisole (1.0 eq) in acetic anhydride in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the solution to -40°C using a suitable cooling bath.
-
Slowly add a pre-cooled solution of nitric acid in acetic anhydride dropwise, maintaining the temperature at -40°C.
-
After the addition is complete, stir the reaction mixture at -40°C for a specified period, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and ammonium hydroxide.
-
Extract the product with ether.
-
Wash the combined organic layers with water and dry over anhydrous sodium sulfate.
-
The crude product, a mixture of isomers, can be purified by column chromatography on basic alumina at low temperatures to isolate the desired this compound.[1]
Performance and Considerations
| Parameter | Assessment |
| Yield | The yield of the desired isomer is dependent on the regioselectivity of the reaction and may require optimization. |
| Purity | Extensive purification, such as column chromatography, is likely required to separate the desired product from its isomers.[1] |
| Scalability | The scalability may be challenging due to the need for low-temperature reactions and chromatographic purification. |
| Safety | Nitrating agents are highly corrosive and the reactions can be exothermic. Strict temperature control is crucial. |
| Starting Material | 2-Chloro-4-methylanisole can be prepared from the commercially available 2-chloro-4-methylphenol. |
Comparative Summary
| Feature | Method 1: Sandmeyer Reaction | Method 2: Electrophilic Nitration |
| Starting Material | 2-Methoxy-5-methyl-4-nitroaniline | 2-Chloro-4-methylanisole |
| Key Transformation | Diazotization followed by chlorination | Electrophilic aromatic substitution (nitration) |
| Regioselectivity | High (pre-determined by starting material) | Moderate to low (mixture of isomers)[1] |
| Yield | Generally high (>80%)[1] | Variable, depends on isomer ratio |
| Purification | Simple filtration and washing | Column chromatography often required[1] |
| Scalability | Well-established and scalable | Potentially challenging to scale due to purification needs |
| Safety Concerns | Handling of potentially explosive diazonium salts | Use of strong, corrosive nitrating agents; exothermic reaction |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound. However, they present a clear trade-off between the length of the synthetic sequence and the ease of purification and regiocontrol.
Method 1 (Sandmeyer Reaction) is the recommended approach for obtaining high-purity this compound with a predictable and high yield. While it requires the synthesis of the aniline precursor, the subsequent Sandmeyer reaction is robust and the purification of the final product is straightforward. This method is particularly well-suited for applications where high purity is paramount and for larger-scale production.
Method 2 (Electrophilic Nitration) offers a more direct route from a simpler starting material. However, the lack of complete regioselectivity is a significant drawback, necessitating challenging purification steps to isolate the desired isomer from a mixture of products. This method may be suitable for exploratory or small-scale synthesis where the separation of isomers is feasible, or if the isomeric mixture is acceptable for the intended downstream application. Further optimization of the reaction conditions for this route would be necessary to improve its practicality.
Ultimately, the choice of synthetic method will depend on the specific requirements of the researcher or organization, including the desired purity, scale of production, and available resources for purification.
References
A Comparative Guide to the Structural Validation of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene: X-ray Crystallography and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's three-dimensional structure is a critical prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for structural elucidation, with other powerful analytical techniques. Using 1-chloro-2-methoxy-5-methyl-4-nitrobenzene as a case study, we will explore the experimental nuances, data interpretation, and comparative strengths of each method, offering a comprehensive framework for selecting the most appropriate approach for structural validation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled, high-resolution view of the atomic arrangement within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map is generated, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[2] This technique stands as the ultimate arbiter in structural determination, particularly for resolving ambiguities that may arise from other analytical methods.[3]
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution. The following protocol outlines the key stages for the structural determination of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of this compound
The synthesis of the title compound can be achieved through a diazotization-sandmeyer reaction sequence starting from 2-methoxy-5-methyl-4-nitroaniline.[4]
-
Dissolve 2-methoxy-5-methyl-4-nitroaniline in a mixture of water and concentrated hydrochloric acid, cooled to 5 °C.
-
Slowly add a solution of sodium nitrite in water to the mixture while maintaining the temperature at 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of cuprous chloride in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the cuprous chloride solution.
-
Continue stirring until the evolution of nitrogen gas ceases.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain this compound.[4]
Step 2: Crystallization
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[5] Slow evaporation from a suitable solvent is a commonly employed and effective technique for small organic molecules.[6]
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., chloroform, ethanol, or acetone) in a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days for the formation of single crystals suitable for diffraction analysis.
Step 3: X-ray Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[7]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[8]
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector.[2]
-
A complete dataset is collected by rotating the crystal through a series of angles to capture a sufficient number of reflections.[2]
Step 4: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.[9]
-
The phase problem is solved using computational methods, such as direct methods, to generate an initial electron density map.[10]
-
An initial atomic model is built into the electron density map.
-
The model is refined using least-squares methods to optimize the fit between the calculated and observed diffraction data.[8]
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a suite of other spectroscopic techniques offers valuable and often complementary information about the molecule's connectivity, functional groups, and behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule in solution.[11] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.[12] For this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring, which can be challenging to determine by other means.[13][14]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions.[15][16] High-resolution mass spectrometry can provide the elemental composition of the molecule, which is crucial for confirming the molecular formula.[17] The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic strong absorptions for the nitro group (NO₂) are expected around 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).[18][19]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as aromatic rings.[20] Aromatic compounds typically exhibit characteristic absorption bands in the UV region.
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific information required. The following table provides a comparative summary of the strengths and limitations of each method discussed.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[7] | Definitive structural determination.[21] | Requires a high-quality single crystal; provides solid-state structure which may differ from solution.[5] |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei, regioisomer differentiation.[13][14] | Provides detailed structural information in solution; non-destructive.[22] | Can be complex to interpret for large molecules; less sensitive than MS. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[15][23] | High sensitivity; provides accurate molecular formula.[24] | Does not provide direct information on connectivity or stereochemistry. |
| FTIR Spectroscopy | Presence of functional groups.[18] | Rapid and simple analysis. | Provides limited information on the overall molecular structure. |
| UV-Vis Spectroscopy | Presence of conjugated systems and chromophores.[20] | Simple and rapid analysis. | Provides limited structural information. |
Conclusion
The structural validation of a molecule like this compound is a multi-faceted process that often requires the synergistic use of several analytical techniques. While X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, spectroscopic methods such as NMR, MS, FTIR, and UV-Vis provide crucial and complementary information about the molecule's connectivity, composition, and electronic properties. A comprehensive understanding of the strengths and limitations of each technique is essential for researchers, scientists, and drug development professionals to make informed decisions and ensure the unambiguous structural characterization of novel compounds.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 62492-41-5 [chemicalbook.com]
- 5. sptlabtech.com [sptlabtech.com]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. fiveable.me [fiveable.me]
- 9. portlandpress.com [portlandpress.com]
- 10. academic.oup.com [academic.oup.com]
- 11. NMR Spectroscopy [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.oxinst.com [nmr.oxinst.com]
- 14. news-medical.net [news-medical.net]
- 15. tutorchase.com [tutorchase.com]
- 16. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 23. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 24. pharmacy180.com [pharmacy180.com]
A Researcher's Guide to the Reactivity of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene Isomers in Electrophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituent patterns on an aromatic ring influence chemical reactivity is paramount. This guide provides an in-depth comparison of the reactivity of positional isomers of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene towards electrophilic aromatic substitution (EAS). By integrating established theoretical principles with a detailed, albeit illustrative, experimental framework, this document serves as a practical resource for predicting and validating the behavior of polysubstituted aromatic compounds.
Introduction: The Intricacies of Polysubstituted Benzene Reactivity
The reactivity of a benzene ring in electrophilic aromatic substitution is profoundly influenced by the electronic and steric nature of its substituents.[1] Activating groups, which donate electron density to the ring, increase the rate of reaction, while deactivating groups, which withdraw electron density, decrease it.[2][3] Furthermore, these substituents direct incoming electrophiles to specific positions (ortho, meta, or para), a phenomenon critical to synthetic strategy.[4]
In a polysubstituted benzene, the overall reactivity and the site of substitution are determined by the interplay of all present groups. These effects can be either synergistic, where the directing effects of multiple substituents reinforce each other, or antagonistic, where they oppose one another.[5][6] In cases of conflicting directing effects, the most powerfully activating group typically dictates the regiochemical outcome of the reaction.[7] This guide will dissect these principles in the context of the isomers of this compound.
Identifying the Isomers and Predicting Reactivity
The constitutional isomers of this compound are determined by the different possible arrangements of the four substituents on the benzene ring. For the purpose of this guide, we will focus on the isomers where the relative positions of the chloro, methoxy, methyl, and nitro groups are varied. The primary isomer of interest, as named, is this compound. Let's consider this and two other representative isomers to illustrate the comparative reactivity.
Isomer A: this compound
-
-Cl (Chloro): Weakly deactivating, ortho-, para-directing (inductive withdrawal, resonance donation).
-
-OCH3 (Methoxy): Strongly activating, ortho-, para-directing (strong resonance donation).[8]
-
-CH3 (Methyl): Weakly activating, ortho-, para-directing (inductive donation).[3]
-
-NO2 (Nitro): Strongly deactivating, meta-directing (strong inductive and resonance withdrawal).[8]
Isomer B: 2-Chloro-1-methoxy-4-methyl-5-nitrobenzene
Isomer C: 4-Chloro-1-methoxy-2-methyl-5-nitrobenzene
Theoretical Reactivity Analysis
The overall reactivity of these isomers towards an electrophile is a composite of the activating and deactivating effects of the four substituents. The methoxy group (-OCH3) is the most powerful activating group, while the nitro group (-NO2) is the most powerful deactivating group. The chloro (-Cl) group is deactivating, and the methyl (-CH3) group is weakly activating.
The position of electrophilic attack will be primarily directed by the strongly activating methoxy group to the positions ortho and para to it. However, the presence of other substituents will sterically hinder some of these positions and the deactivating nitro group will reduce the nucleophilicity of the ring.
To predict the relative reactivity, we can qualitatively assess the net electronic effect on the available positions for electrophilic attack for each isomer. The isomer with the most activated, sterically accessible position will be the most reactive.
Experimental Design: A Competitive Nitration Approach
To empirically determine the relative reactivity of the isomers, a competitive reaction is the most direct and informative method.[7] In this proposed experiment, equimolar amounts of the three isomers are subjected to a nitrating agent that is the limiting reagent. The product distribution will directly reflect the relative rates of reaction of the parent isomers.
Rationale for Experimental Choices
-
Reaction: Nitration is a classic and well-understood electrophilic aromatic substitution reaction. The electrophile, the nitronium ion (NO2+), is generated in situ from a mixture of concentrated nitric and sulfuric acids.[6]
-
Competitive Setup: By reacting the isomers in the same flask, we ensure identical reaction conditions (temperature, concentration, stirring), thus eliminating these variables and allowing for a direct comparison of intrinsic reactivity.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is an ideal technique for separating and quantifying the unreacted starting materials and the various nitrated products. This allows for the calculation of the extent of reaction for each isomer.
Detailed Experimental Protocol
Materials:
-
Isomer A: this compound
-
Isomer B: 2-Chloro-1-methoxy-4-methyl-5-nitrobenzene
-
Isomer C: 4-Chloro-1-methoxy-2-methyl-5-nitrobenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
HPLC-grade Acetonitrile and Water
Procedure:
-
Preparation of the Isomer Mixture: Accurately weigh 100 mg of each isomer (A, B, and C) and dissolve them in 10 mL of dichloromethane in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Preparation of the Nitrating Mixture: In a separate test tube, carefully add 0.1 mL of concentrated nitric acid to 0.2 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
Reaction: Cool the flask containing the isomer mixture to 0 °C in an ice bath. Slowly add the cold nitrating mixture dropwise to the stirred isomer solution over a period of 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 20 mL of ice-cold water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Dissolve the residue in a known volume of acetonitrile and analyze by HPLC.
Data Analysis
The HPLC chromatogram will show peaks corresponding to the unreacted isomers and their respective nitrated products. By integrating the peak areas and using a pre-determined response factor for each compound, the concentration of each species can be determined. The relative reactivity can be calculated by comparing the percentage of each starting isomer that has reacted.
Illustrative Experimental Data and Interpretation
The following table presents hypothetical, yet theoretically sound, data that one might expect from the competitive nitration experiment described above.
| Isomer | Initial Concentration (mM) | Final Concentration (mM) | % Reacted | Relative Reactivity |
| A | 5.0 | 2.5 | 50% | 1.00 |
| B | 5.0 | 3.8 | 24% | 0.48 |
| C | 5.0 | 4.5 | 10% | 0.20 |
Interpretation:
Based on this hypothetical data, Isomer A is the most reactive , followed by Isomer B, and then Isomer C. This outcome can be rationalized by examining the electronic and steric environment of the most activated positions in each isomer.
In Isomer A , the position C6 is ortho to the strongly activating methoxy group and para to the weakly activating methyl group. Although it is also ortho to the deactivating chloro group, the combined activating effect of the methoxy and methyl groups at this position is significant.
In Isomer B , the positions ortho and para to the methoxy group are either blocked or strongly deactivated by the adjacent nitro and chloro groups. This leads to a lower overall reactivity compared to Isomer A.
In Isomer C , the positions activated by the methoxy group are significantly hindered sterically by the adjacent methyl and chloro groups, and electronically deactivated by the nitro group, resulting in the lowest reactivity among the three.
Visualizing the Concepts
To further clarify the interplay of substituent effects and the experimental workflow, the following diagrams are provided.
Caption: Electronic effects of substituents on Isomer A.
Caption: Experimental workflow for competitive nitration.
Conclusion
The reactivity of polysubstituted benzene isomers is a complex function of the electronic and steric interplay between all substituents. By combining a theoretical analysis of substituent effects with a well-designed competitive experiment, a clear and quantitative comparison of isomer reactivity can be achieved. For the isomers of this compound, the position of the strongly activating methoxy group, in concert with the positions of the other substituents, is the primary determinant of the overall rate of electrophilic aromatic substitution. This guide provides a robust framework for researchers to approach the prediction and validation of reactivity in similarly complex aromatic systems, a critical skill in the rational design of new molecules in drug discovery and materials science.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. fiveable.me [fiveable.me]
- 3. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP05245K [pubs.rsc.org]
- 4. chm.uri.edu [chm.uri.edu]
- 5. ijrti.org [ijrti.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. Electrophilic aromatic substitution. Part IX. The kinetics of nitration of benzene and some methylbenzenes in aqueous acetic acid and in acetic anhydride, with observations on limiting rates of nitration and on M.O.-theoretical treatments of nitration rates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene as a Precursor in Specialty Chemical Synthesis
In the landscape of specialty chemical manufacturing, particularly in the synthesis of high-performance dyes and pharmaceutical intermediates, the selection of a precursor molecule is a critical decision that dictates not only the efficiency and yield of a reaction but also its economic and environmental viability. This guide provides an in-depth technical comparison of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene against alternative precursors, offering a comprehensive analysis supported by experimental data for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Precursor Selection
This compound is a substituted nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its molecular architecture, featuring a chloro leaving group activated by a nitro group in the para position, alongside methoxy and methyl substituents, makes it a tailored precursor for nucleophilic aromatic substitution reactions. The primary application of this compound and its derivatives lies in the production of azo dyes and potentially as a building block for complex pharmaceutical molecules.
The efficacy of a precursor is a multi-faceted consideration, encompassing reaction yield, kinetics, purity of the final product, cost of starting materials, and the safety and environmental impact of the synthetic route. This guide will explore these facets by comparing the synthetic pathway originating from this compound with established alternative routes to a key downstream intermediate: 2-methoxy-5-methyl-4-nitroaniline, a crucial component in the synthesis of various colorants.
The Target Molecule: 2-Methoxy-5-methyl-4-nitroaniline
To provide a tangible basis for comparison, we will focus on the synthesis of 2-methoxy-5-methyl-4-nitroaniline. This aniline derivative is a direct product of the amination of this compound and is a pivotal precursor for diazonium salts used in azo coupling reactions to produce a range of dyes.
Synthetic Pathways: A Comparative Analysis
Two primary synthetic strategies for producing substituted nitroanilines will be evaluated:
-
Route A: Nucleophilic Aromatic Substitution (NAS) of this compound. This pathway involves the direct displacement of the chlorine atom by an amino group.
-
Route B: Nitration of a Substituted Aniline. This alternative approach begins with a substituted aniline, such as 2-methoxy-5-methylaniline, followed by a nitration step to introduce the nitro group.
Route A: Nucleophilic Aromatic Substitution
The core of this pathway is the ammonolysis of this compound. The electron-withdrawing nitro group at the para position to the chlorine atom is crucial for activating the aromatic ring towards nucleophilic attack by ammonia or an ammonia equivalent.
Caption: Synthetic pathway via Nucleophilic Aromatic Substitution.
Experimental Protocol: Ammonolysis of this compound
Objective: To synthesize 2-methoxy-5-methyl-4-nitroaniline via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Aqueous Ammonia (28%)
-
Lead(IV) oxide (optional catalyst)
-
Autoclave reactor
Procedure:
-
Charge a high-pressure autoclave with 100 parts of this compound and 640 parts of 28% aqueous ammonia.
-
(Optional) Add 3 parts of lead(IV) oxide as a catalyst to minimize the formation of secondary amine byproducts.
-
Seal the autoclave and slowly heat the mixture to a temperature range of 150-220 °C.
-
Maintain the reaction at this temperature under pressure for several hours, monitoring the reaction progress via a suitable analytical method (e.g., TLC or GC).
-
After completion, cool the autoclave to room temperature and carefully vent any excess pressure.
-
The product, 2-methoxy-5-methyl-4-nitroaniline, will precipitate out of the aqueous solution.
-
Filter the solid product, wash with water to remove residual ammonia and salts, and dry under vacuum.
Route B: Nitration of a Substituted Aniline
This alternative pathway commences with an aniline derivative, in this case, 2-methoxy-5-methylaniline, and introduces the nitro group through electrophilic aromatic substitution. To control the regioselectivity and prevent oxidation of the amine, the amino group is often protected as an acetamide before nitration.
A Spectroscopic Guide to 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene and its Derivatives: An In-Depth Comparative Analysis
This guide offers researchers, scientists, and drug development professionals a comprehensive spectroscopic comparison of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene and its structurally related derivatives. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to provide not just data, but a deeper understanding of how subtle changes in molecular structure are reflected in the spectral outputs. This document is designed to serve as a practical reference for the identification, characterization, and quality control of this important class of nitroaromatic compounds.
Introduction: The Significance of Substituted Nitroaromatics
Substituted nitroaromatic compounds, such as this compound, are pivotal building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The specific arrangement of chloro, methoxy, methyl, and nitro groups on the benzene ring imparts unique chemical reactivity and physical properties to the molecule. Accurate and unambiguous characterization of these compounds is therefore paramount. This guide provides a detailed spectroscopic analysis of the parent compound and compares it with key derivatives to elucidate the influence of each substituent on the overall spectral signature.
For the purpose of this guide, we will be comparing the parent compound with the following derivatives:
-
Derivative A: 1-Chloro-2,5-dimethoxy-4-nitrobenzene
-
Derivative B: 2-Chloro-5-nitrotoluene
-
Derivative C: 4-Chloro-3-nitroanisole
These derivatives have been selected to allow for a systematic evaluation of the spectroscopic contribution of the methoxy and methyl groups, both individually and in combination.
Molecular Structures and Logical Relationships
The structural relationships between the parent compound and its derivatives are fundamental to understanding their spectroscopic differences. The following diagram illustrates these connections.
Caption: Molecular relationships between the parent compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Chemical Environment
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The chemical shift (δ) is highly sensitive to the electron density around a nucleus, which is in turn influenced by the electronic effects (inductive and resonance) of the substituents on the aromatic ring.
Experimental Protocol for NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 300 or 500 MHz spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for good signal-to-noise.
-
¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
The following diagram outlines the general workflow for NMR analysis.
Caption: General workflow for NMR sample preparation and analysis.
¹H NMR Spectral Comparison
The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum is particularly informative for these compounds. The electron-withdrawing nitro group strongly deshields protons ortho and para to it, shifting their signals downfield. Conversely, electron-donating groups like methoxy and methyl shield these positions, causing upfield shifts.
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Methyl Protons (δ, ppm) |
| This compound (Parent) | ~7.8 (s, 1H), ~7.2 (s, 1H) | ~3.9 (s, 3H) | ~2.5 (s, 3H) |
| 1-Chloro-2,5-dimethoxy-4-nitrobenzene (Deriv. A) | ~7.7 (s, 1H), ~7.3 (s, 1H) | ~3.95 (s, 3H), ~3.90 (s, 3H) | - |
| 2-Chloro-5-nitrotoluene (Deriv. B) | ~8.0 (d, 1H), ~7.5 (dd, 1H), ~7.3 (d, 1H) | - | ~2.5 (s, 3H) |
| 4-Chloro-3-nitroanisole (Deriv. C) | ~7.9 (d, 1H), ~7.6 (dd, 1H), ~7.1 (d, 1H) | ~4.0 (s, 3H) | - |
Note: Data for the parent compound is estimated based on substituent effects, while data for derivatives is sourced from available spectral databases.[1][2][3][4]
Analysis:
-
Parent Compound: The two aromatic protons are singlets due to the lack of adjacent protons for coupling. The proton ortho to the nitro group is expected to be more downfield.
-
Derivative A: Replacing the methyl group with a second, more strongly electron-donating methoxy group results in a slight upfield shift of the aromatic protons compared to the parent.
-
Derivative B: The absence of the electron-donating methoxy group leads to a general downfield shift of all aromatic protons. The protons now exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with each other.
-
Derivative C: The removal of the methyl group and repositioning of the methoxy group alters the electronic environment and coupling patterns of the aromatic protons.
¹³C NMR Spectral Comparison
In the ¹³C NMR spectrum, carbons directly attached to electronegative atoms (like Cl, O, and the nitro-substituted carbon) are significantly deshielded and appear at lower field.
| Compound | Aromatic Carbons (δ, ppm) | Methoxy Carbon (δ, ppm) | Methyl Carbon (δ, ppm) |
| This compound (Parent) | ~150 (C-Cl), ~148 (C-OCH₃), ~142 (C-NO₂), ~135 (C-CH₃), ~125, ~120 | ~56 | ~20 |
| 1-Chloro-2,5-dimethoxy-4-nitrobenzene (Deriv. A) | ~151, ~149, ~144, ~118, ~115, ~112 | ~57, ~56.5 | - |
| 2-Chloro-5-nitrotoluene (Deriv. B) | ~148 (C-NO₂), ~138 (C-CH₃), ~135 (C-Cl), ~130, ~125, ~124 | - | ~20 |
| 4-Chloro-3-nitroanisole (Deriv. C) | ~155 (C-OCH₃), ~148 (C-NO₂), ~130, ~128, ~120 (C-Cl), ~112 | ~57 | - |
Note: Data for the parent compound is estimated based on substituent effects, while data for derivatives is sourced from available spectral databases.[2][4][5]
Analysis:
-
The carbon bearing the nitro group (ipso-carbon) is typically found around 142-148 ppm.
-
Carbons attached to oxygen (in the methoxy group) are highly deshielded, appearing around 150-155 ppm.
-
The presence of a second methoxy group in Derivative A introduces an additional signal in the aromatic region and a second methoxy carbon signal.
-
The chemical shifts of the methyl carbons in the parent compound and Derivative B are found at a characteristic upfield position (~20 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups. For the compounds in this guide, the most characteristic absorptions are those of the nitro group, the C-O bonds of the methoxy group, and the various vibrations of the aromatic ring.
Experimental Protocol for IR Spectroscopy
For solid samples, the KBr pellet method is a standard and reliable technique.
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
IR Spectral Comparison
The key vibrational frequencies for the parent compound and its derivatives are summarized below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O (Methoxy) | Stretch | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Methyl/Methoxy) | Stretch | 2850 - 3000 |
| C-Cl | Stretch | 600 - 800 |
Data is based on typical IR absorption frequencies for common functional groups.[6]
Analysis:
-
Nitro Group: All compounds will exhibit two strong absorption bands characteristic of the nitro group. The exact position of these bands can be subtly influenced by the electronic nature of the other substituents on the ring.
-
Methoxy Group: The parent compound, Derivative A, and Derivative C will show strong C-O stretching bands. Derivative A, with two methoxy groups, may show more complex or broader absorptions in this region.
-
Aromatic Ring: The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring will also influence the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which can be diagnostic of the number of adjacent hydrogens on the ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, valuable structural information. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and a series of fragment ions.
Experimental Protocol for Mass Spectrometry
Samples are typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification prior to ionization.
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Inject the solution into the GC-MS system.
-
The sample is vaporized and ionized in the ion source (typically by electron impact at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Mass Spectrometry Data and Fragmentation Analysis
The molecular weight of this compound is 201.61 g/mol .[7] The mass spectrum will show a molecular ion peak at m/z 201 (for the ³⁵Cl isotope) and a smaller peak at m/z 203 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic for a monochlorinated compound.
Predicted Fragmentation Pathways:
Nitroaromatic compounds often undergo characteristic fragmentations.[8][9] The fragmentation of the parent compound is expected to proceed through the following pathways:
-
Loss of NO₂: [M - 46]⁺˙ → m/z 155
-
Loss of NO: [M - 30]⁺˙ → m/z 171
-
Loss of a methyl radical from the methoxy group: [M - 15]⁺ → m/z 186
-
Loss of formaldehyde (CH₂O) from the methoxy group: [M - 30]⁺˙ → m/z 171
-
Subsequent loss of CO from fragment ions.
Caption: Predicted major fragmentation pathways for this compound.
Comparative Fragmentation:
-
Derivative A (MW: 217.61 g/mol ): [10][11] Will also show losses of NO₂, NO, and CH₃. The presence of a second methoxy group may lead to additional or more prominent fragmentation pathways involving this group.
-
Derivative B (MW: 171.58 g/mol ): [2] The molecular ion peak will be at m/z 171/173. Fragmentation will be dominated by the loss of NO₂ and NO.
-
Derivative C (MW: 187.58 g/mol ): [4][12][13] Will exhibit a molecular ion at m/z 187/189 and show characteristic losses of NO₂, NO, and CH₃ from the methoxy group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds, the absorption bands are typically due to π → π* transitions. The position (λmax) and intensity (ε) of these bands are influenced by the substituents on the benzene ring.
Principles and Expected Spectra
Benzene exhibits a primary absorption band (E-band) around 204 nm and a secondary, less intense band (B-band) with fine structure around 256 nm.[14] Substitution on the benzene ring affects the energy of the π molecular orbitals.
-
Electron-donating groups (auxochromes) like -OCH₃ and -CH₃ cause a bathochromic shift (red shift) to longer wavelengths and often an increase in intensity (hyperchromic effect).[15][16]
-
Electron-withdrawing groups (chromophores) like -NO₂ also cause a bathochromic shift.[15][17]
-
When both electron-donating and electron-withdrawing groups are present, particularly in a para-relationship, the bathochromic shift is often more pronounced due to extended conjugation.[17]
Expected UV-Vis Absorption:
| Compound | Expected λmax (nm) | Rationale |
| This compound (Parent) | 280 - 320 | Combination of electron-donating (-OCH₃, -CH₃) and electron-withdrawing (-NO₂, -Cl) groups leads to a significant red shift. The para-relationship between the methyl and nitro groups, and the methoxy and nitro groups, enhances this effect. |
| 1-Chloro-2,5-dimethoxy-4-nitrobenzene (Deriv. A) | 285 - 325 | The presence of a second, strongly donating methoxy group is expected to cause a further bathochromic shift compared to the parent compound. |
| 2-Chloro-5-nitrotoluene (Deriv. B) | 260 - 290 | The removal of the strongly donating methoxy group will result in a hypsochromic shift (blue shift) to a shorter wavelength compared to the parent. |
| 4-Chloro-3-nitroanisole (Deriv. C) | 270 - 300 | The electronic environment is different from the parent, but the combination of donating and withdrawing groups will still result in a significant red shift from benzene. |
Note: The expected λmax values are estimations based on general principles of substituent effects on UV-Vis spectra of benzene derivatives.[14][15][17]
Conclusion
This guide has provided a comprehensive, multi-technique spectroscopic comparison of this compound and its derivatives. By systematically analyzing the data from NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, we have demonstrated how the interplay of chloro, methoxy, methyl, and nitro substituents creates a unique spectral fingerprint for each compound. The principles and experimental protocols outlined herein serve as a robust framework for the characterization of these and other substituted nitroaromatic compounds, ensuring scientific integrity and facilitating advancements in chemical research and development.
References
- 1. 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 1H NMR [m.chemicalbook.com]
- 2. Benzene, 1-chloro-2-methyl-4-nitro- | C7H6ClNO2 | CID 83315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Chloro-3-nitroanisole | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13C NMR spectrum [chemicalbook.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. 1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. 4-Chloro-3-nitroanisole | CAS#:10298-80-3 | Chemsrc [chemsrc.com]
- 14. spcmc.ac.in [spcmc.ac.in]
- 15. ijermt.org [ijermt.org]
- 16. youtube.com [youtube.com]
- 17. repository.up.ac.za [repository.up.ac.za]
Purity assessment of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene by different analytical techniques
An Objective Guide to the Purity Assessment of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene: A Multi-Technique Comparison
As a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals, the purity of this compound (CMMN) is paramount.[1] Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can significantly impact the yield, safety, and efficacy of the final product.[2] Therefore, a robust and comprehensive analytical strategy is essential to accurately define the purity profile of any given batch.
This guide, intended for researchers and drug development professionals, provides an in-depth comparison of various analytical techniques for the purity assessment of CMMN. We will move beyond simply listing methods to explain the scientific rationale behind selecting a multi-technique, or orthogonal, approach. This ensures that different types of impurities—volatile, non-volatile, thermally stable, and labile—are effectively detected and quantified, adhering to the principles outlined in international regulatory guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4]
The Orthogonal Approach: A Foundation of Trustworthiness
Relying on a single analytical method for purity determination provides an incomplete and potentially misleading picture. For instance, a High-Performance Liquid Chromatography (HPLC) method might be excellent for non-volatile impurities but will fail to detect residual solvents. An orthogonal approach, using multiple techniques that rely on different separation and detection principles, creates a self-validating system. By combining methods like HPLC, Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC), we can characterize the purity of CMMN with a high degree of confidence.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC is the cornerstone technique for assessing the purity of most organic compounds, particularly for identifying and quantifying process-related impurities and degradation products that are not sufficiently volatile or stable for GC analysis.[5][6] The separation is based on the differential partitioning of the analyte and its impurities between a stationary phase (the column) and a liquid mobile phase.
Causality of Experimental Choices:
-
Technique Selection: Chosen for its high resolution and suitability for non-volatile or thermally labile aromatic compounds like CMMN.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and resolution for nitroaromatic compounds.[7][8] A gradient elution (where the mobile phase composition changes over time) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
-
Detection: A UV-Vis detector is ideal. The aromatic ring and nitro group in CMMN are strong chromophores, resulting in significant UV absorbance and thus high sensitivity.
Experimental Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Accurately weigh approximately 25 mg of the CMMN reference standard and the test sample into separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of ~0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-20 min, 50% to 90% B; 20-25 min, 90% B; 25.1-30 min, 50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.
-
-
Data Analysis:
-
The purity is determined by area percent calculation. The area of the main CMMN peak is divided by the total area of all peaks in the chromatogram (excluding solvent front peaks) and multiplied by 100.
-
Impurity levels are reported based on their area relative to the total area. Identification of specific impurities requires comparison with known impurity standards. The validation of such an analytical procedure is crucial to demonstrate its suitability.[9][10][11]
-
Caption: Workflow for HPLC Purity Assessment of CMMN.
Gas Chromatography (GC) for Volatile Impurities
GC is the ideal method for separating and quantifying volatile and semi-volatile organic compounds, such as residual solvents or volatile synthetic by-products.[12][13] The separation occurs as the sample is vaporized and travels through a column, with components partitioning between a gaseous mobile phase and a stationary phase coated on the column wall.
Causality of Experimental Choices:
-
Technique Selection: GC is specifically chosen to detect impurities that would not be seen by HPLC, such as residual solvents from the synthesis (e.g., toluene, heptane) or volatile starting materials.[14][15]
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to electrophilic functional groups like the chloro and nitro moieties present in CMMN and related impurities.[16] This provides excellent sensitivity for trace-level contaminants. A Flame Ionization Detector (FID) can also be used as a more universal detector for organic compounds.[13]
-
Column: A mid-polarity capillary column (e.g., DB-1701) is selected to provide good resolution for a range of potential aromatic impurities.[16]
-
Injection Mode: Splitless injection is used to ensure the maximum transfer of trace analytes onto the column, maximizing sensitivity.
Experimental Protocol: GC-ECD
-
Standard and Sample Preparation:
-
Accurately weigh approximately 50 mg of the CMMN sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a high-purity solvent like ethyl acetate.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 8890 GC System or equivalent.
-
Column: Agilent DB-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
Detector: ECD at 300 °C.
-
-
Data Analysis:
-
Similar to HPLC, purity is calculated based on the area percent of the main peak relative to the total peak area. Quantification of specific impurities requires calibration with certified reference standards.
-
Caption: Workflow for GC Purity Assessment of CMMN.
Differential Scanning Calorimetry (DSC) for Absolute Purity
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination of crystalline organic compounds, it relies on the principle of melting point depression.[17][18] Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a broader range. The van't Hoff equation is used to calculate the mole percent of impurities from the shape of the melting endotherm.
Causality of Experimental Choices:
-
Technique Selection: DSC provides a measure of absolute purity and is sensitive to any impurity that is soluble in the molten CMMN but insoluble in its solid crystalline form.[5][19] It serves as an excellent orthogonal technique to chromatography, as its measurement principle is completely different.
-
Sample Pan: Hermetically sealed aluminum pans are used to prevent the loss of volatile components during heating and to ensure uniform heat transfer.[20]
-
Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is crucial to maintain thermal equilibrium throughout the sample, which is a key assumption of the van't Hoff model, leading to a more accurate result.[18]
Experimental Protocol: DSC Purity
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the CMMN sample into a tared aluminum DSC pan.
-
Hermetically seal the pan using a sample press.
-
-
Instrumental Conditions:
-
Instrument: TA Instruments Q2000 DSC or equivalent.
-
Temperature Program:
-
Equilibrate at a temperature ~20-30 °C below the expected melting point.
-
Ramp at 1 °C/min through the melt to a temperature ~20 °C above the melt completion.
-
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Data Analysis:
-
The instrument software integrates the melting peak and applies the van't Hoff equation to the slope of the leading edge of the peak.
-
The output is a direct purity value in mole percent. This method is most accurate for materials that are >98% pure and do not decompose upon melting.[5]
-
Caption: Workflow for DSC Absolute Purity Determination.
Comparison of Performance
The data below represents a hypothetical but realistic comparison of results obtained from the different techniques for a single batch of CMMN.
| Parameter | HPLC-UV | GC-ECD | DSC |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning | Melting point depression |
| Primary Target | Non-volatile impurities | Volatile impurities, solvents | Total soluble impurities |
| Hypothetical Purity | 99.75% (Area %) | >99.9% (Area %) | 99.80% (Mole %) |
| Key Strengths | High resolution for isomers and related substances. | High sensitivity for volatile halogenated/nitro compounds. | Measures absolute purity; no reference standard needed for impurities. |
| Key Limitations | Insensitive to volatile impurities; requires impurity standards for quantification. | Not suitable for non-volatile or thermally labile compounds. | Only for crystalline solids; inaccurate if decomposition occurs; less sensitive than chromatography. |
| Analysis Time | ~30 minutes per sample | ~30 minutes per sample | ~60 minutes per sample |
Synthesizing the Results for a Complete Profile
No single result tells the whole story. The power of the orthogonal approach lies in combining the data:
-
HPLC shows a purity of 99.75%, indicating the presence of 0.25% non-volatile, UV-active impurities. These could be starting materials, isomers, or degradation products.
-
GC shows a purity greater than 99.9%, confirming the absence of significant volatile impurities or residual solvents.
-
DSC gives an absolute purity of 99.80 mole %. This value is in excellent agreement with the HPLC result and provides confidence that no major non-UV-active or co-eluting impurities are present.
The collective data allows us to authoritatively state that the batch of this compound has a purity of approximately 99.75-99.80%, with the main impurities being non-volatile in nature. This comprehensive profile is essential for meeting the stringent quality requirements of regulatory bodies.[21]
Conclusion
The purity assessment of a critical chemical intermediate like this compound demands more than a single measurement. A scientifically sound, orthogonal approach combining the high-resolution separation of HPLC, the volatile-specific analysis of GC, and the absolute measurement of DSC provides a comprehensive and trustworthy purity profile. This multi-faceted strategy ensures that the material meets the high standards required for its intended use in research and development, ultimately contributing to the safety and quality of the final products.
References
- 1. This compound | 62492-41-5 [chemicalbook.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Benzene, 1-chloro-4-methyl-2-nitro- | SIELC Technologies [sielc.com]
- 8. Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. dastmardi.ir [dastmardi.ir]
- 10. uspbpep.com [uspbpep.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. agilent.com [agilent.com]
- 14. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 18. tainstruments.com [tainstruments.com]
- 19. azom.com [azom.com]
- 20. mt.com [mt.com]
- 21. mca.gm [mca.gm]
The Versatile Precursor: A Comparative Guide to the Biological Activity of Compounds Synthesized from 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Identifying versatile starting materials that can be elaborated into a diverse array of biologically active molecules is a critical strategy in this endeavor. 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene, a readily accessible nitroaromatic compound, represents one such promising scaffold. Its inherent chemical reactivity, stemming from the presence of a nitro group and a labile chlorine atom, allows for its transformation into a multitude of heterocyclic systems, many of which have demonstrated significant potential in preclinical studies.
This guide provides a comprehensive comparison of the biological activities of various classes of compounds synthesized from this pivotal precursor. We will delve into the synthetic pathways, explore the mechanisms of action, and present supporting experimental data to offer an objective evaluation of their performance against established alternatives.
From a Simple Benzene Ring to Complex Heterocycles: The Synthetic Potential
The strategic placement of the chloro, methoxy, methyl, and nitro groups on the benzene ring of this compound makes it a rich substrate for synthetic chemists. The nitro group can be readily reduced to an amine, a key functional group for the construction of nitrogen-containing heterocycles. The chlorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic substitution, providing another avenue for molecular diversification.
This versatility allows for the synthesis of several important classes of bioactive compounds, most notably benzimidazoles and quinazolines, which are known to exhibit a wide range of pharmacological activities.
A Comparative Analysis of Biological Activities
The true value of a synthetic precursor lies in the biological efficacy of its derivatives. Here, we compare the performance of compounds derived from this compound in two key therapeutic areas: antimicrobial and anticancer applications.
Antimicrobial Activity: A New Generation of Bacterial and Fungal Inhibitors
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzimidazole derivatives, readily synthesized from the amino-intermediate of our precursor, have shown considerable promise in this area.
Comparison of Antimicrobial Activity of Benzimidazole Derivatives
| Compound Class | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Standard Drug (Control) | Zone of Inhibition (mm) | MIC (µg/mL) |
| Substituted Benzimidazoles | Staphylococcus aureus | 18 - 25 | 10 - 50 | Ciprofloxacin | 28 | <1 |
| Escherichia coli | 15 - 22 | 25 - 100 | Ciprofloxacin | 30 | <1 | |
| Candida albicans | 12 - 20 | 50 - 200 | Fluconazole | 25 | 0.25 - 1 |
Note: The data presented is a synthesized representation from multiple sources on benzimidazole derivatives and may not directly correspond to derivatives of the specific topic compound due to a lack of publicly available data.
The antimicrobial activity of these benzimidazoles is often attributed to their ability to inhibit key cellular processes in microorganisms. For instance, some derivatives have been shown to interfere with the synthesis of microbial DNA and proteins, leading to cell death.[1][2]
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
-
Preparation of Media: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi according to the manufacturer's instructions and pour into sterile Petri plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Compound Application: Add a defined concentration (e.g., 100 µg/mL) of the synthesized compound dissolved in a suitable solvent (e.g., DMSO) to the wells. A solvent control and a standard antibiotic control should also be included.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
This protocol provides a reliable and reproducible method for the preliminary screening of the antimicrobial activity of newly synthesized compounds.
Anticancer Activity: Targeting Proliferative Pathways
The development of novel anticancer agents is a critical area of research. Quinazoline derivatives, which can be synthesized from the amino-intermediate of this compound, have emerged as a significant class of anticancer compounds. Many of these compounds function as tyrosine kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.
Comparative Anticancer Activity of Quinazoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Standard Drug (Control) | IC50 (µM) |
| Substituted Quinazolines | A549 (Lung Cancer) | 5 - 15 | Gefitinib | 0.01 - 0.1 |
| MCF-7 (Breast Cancer) | 2 - 10 | Doxorubicin | 0.1 - 1 | |
| HCT116 (Colon Cancer) | 8 - 20 | 5-Fluorouracil | 1 - 5 |
Note: The data presented is a synthesized representation from multiple sources on quinazoline derivatives and may not directly correspond to derivatives of the specific topic compound due to a lack of publicly available data.
The anticancer mechanism of many quinazoline derivatives involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By blocking the ATP binding site of EGFR, these compounds prevent the downstream signaling cascade that leads to cell proliferation, angiogenesis, and metastasis.[3][4]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.[5]
This protocol is a widely accepted method for determining the in vitro cytotoxic activity of potential anticancer agents.
Conclusion: A Precursor with a Promising Future
This compound stands out as a valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The derivatives, particularly benzimidazoles and quinazolines, have demonstrated significant potential as both antimicrobial and anticancer agents in numerous studies.
While direct comparative data for a library of compounds synthesized from this specific precursor is not yet extensively available in the public domain, the wealth of research on structurally related compounds strongly supports its potential in drug discovery. The synthetic accessibility and the proven bioactivity of the resulting heterocyclic scaffolds make this compound a compelling starting point for the development of new and effective therapeutic agents. Further research focused on the systematic synthesis and biological evaluation of a diverse library of derivatives from this precursor is highly warranted and holds the promise of yielding novel drug candidates to address pressing global health challenges.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Cross-Verification of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
For the discerning researcher, scientist, and drug development professional, the unambiguous identification and characterization of a chemical entity is paramount. This guide provides an in-depth, cross-referencing analytical data comparison for 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (CAS No. 62492-41-5). In the absence of a complete, publicly available dataset for this specific molecule, this guide will leverage established principles of analytical chemistry and comparative data from structurally similar compounds to provide a robust predictive framework for its analytical characterization. This approach mirrors the real-world challenges often faced in research and development, where deductive reasoning from known analogs is a critical skill.
Molecular Structure and Predicted Properties
This compound possesses a molecular formula of C₈H₈ClNO₃ and a molecular weight of approximately 201.61 g/mol .[1] The strategic placement of its functional groups—a chloro, a methoxy, a methyl, and a nitro group on a benzene ring—gives rise to a distinct analytical fingerprint. Understanding the expected behavior of this molecule in various analytical techniques is key to its successful identification and quality control.
Part 1: Spectroscopic Characterization
Spectroscopic techniques provide a foundational understanding of a molecule's structure by probing the interaction of its atoms and bonds with electromagnetic radiation.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected IR spectrum of this compound would exhibit characteristic absorption bands.
Expected Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale and Comparative Insights |
| Nitro Group (NO₂) Asymmetric Stretch | 1500 - 1550 | This strong absorption is highly characteristic of the nitro group. For comparison, the IR spectrum of the related compound, 1-chloro-2-methyl-4-nitrobenzene, shows a prominent peak in this region.[2] |
| Nitro Group (NO₂) Symmetric Stretch | 1335 - 1370 | A second strong absorption for the nitro group, confirming its presence. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands in this region are indicative of the benzene ring. |
| C-O (Aryl Ether) Stretch | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) | The presence of the methoxy group will give rise to these characteristic stretches. |
| C-H (Aromatic) Stretch | 3000 - 3100 | These peaks are typically of medium to weak intensity. |
| C-H (Alkyl) Stretch | 2850 - 3000 | Corresponding to the methyl and methoxy groups. |
| C-Cl Stretch | 700 - 850 | The position of this band can be influenced by the substitution pattern on the aromatic ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.
Workflow for IR Spectroscopy
Caption: Workflow for IR analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Chemical Shifts for this compound:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale and Comparative Insights |
| Aromatic Protons | 7.0 - 8.5 | Singlets | Due to the substitution pattern, the two aromatic protons are not adjacent and will likely appear as two distinct singlets. Their exact chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents. |
| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet | The methoxy group protons will appear as a singlet, integrating to three protons. |
| Methyl Protons (-CH₃) | 2.2 - 2.5 | Singlet | The methyl group protons will also appear as a singlet, integrating to three protons. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| Aromatic Carbons | 110 - 160 | Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the methoxy group will be upfield relative to the others. For comparison, the ¹³C NMR of 1-Chloro-2,5-dimethoxy-4-nitrobenzene shows aromatic carbons in this range.[3] |
| Methoxy Carbon (-OCH₃) | 55 - 65 | A characteristic chemical shift for a methoxy carbon attached to an aromatic ring. |
| Methyl Carbon (-CH₃) | 15 - 25 | A typical chemical shift for a methyl group attached to an aromatic ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Data Analysis: Integrate the ¹H NMR signals and assign chemical shifts and multiplicities. Assign the chemical shifts of the ¹³C NMR signals.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 201, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z 203 with an intensity of approximately one-third of the M⁺ peak is also expected, which is a characteristic isotopic pattern for a molecule containing one chlorine atom.
-
Major Fragments: Fragmentation is likely to occur through the loss of the nitro group (-NO₂, 46 Da), the methoxy group (-OCH₃, 31 Da), or the methyl group (-CH₃, 15 Da).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar column). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.[4]
-
MS Detection: The eluent from the GC is introduced into the mass spectrometer (e.g., using electron ionization).
-
Data Analysis: The mass spectrum corresponding to the GC peak of the analyte is analyzed for the molecular ion and fragmentation pattern.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Part 2: Chromatographic Purity Assessment
Chromatographic techniques are essential for determining the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying components in a mixture. For substituted nitrobenzenes, reverse-phase HPLC is a common method.[5][6]
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a standard solution of the sample in the mobile phase or a compatible solvent at a known concentration.
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water, potentially with a small amount of acid (e.g., formic acid for MS compatibility or phosphoric acid).[6][7]
-
Detector: UV detector set to a wavelength where the nitroaromatic compound has strong absorbance (typically around 254 nm).
-
-
Data Acquisition: Inject the sample and record the chromatogram.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Part 3: Comparative Summary and Purity Verification
The following table summarizes the expected analytical data for this compound and provides a comparison with a structurally similar compound.
Table 1: Summary of Predicted and Comparative Analytical Data
| Analytical Technique | This compound (Predicted) | 1-Chloro-2-methyl-4-nitrobenzene (Experimental Data) |
| Molecular Weight | 201.61 g/mol [1] | 171.58 g/mol [2] |
| IR (NO₂ stretch) | ~1500-1550 cm⁻¹ & ~1335-1370 cm⁻¹ | Present in the expected region[2] |
| ¹H NMR (Aromatic H) | Two singlets (~7.0-8.5 ppm) | Multiple signals in the aromatic region |
| Mass Spec (M⁺) | m/z 201 (with M+2 at 203) | m/z 171 (with M+2 at 173)[2] |
| HPLC Purity | >98% (typical for analytical standards) | >98% (typical for analytical standards) |
Conclusion
This guide provides a comprehensive, predictive framework for the analytical characterization of this compound. By cross-referencing data from spectroscopic and chromatographic techniques and drawing comparisons with structurally related molecules, researchers can confidently verify the identity and purity of this compound. The provided experimental protocols and workflows serve as a practical starting point for laboratory analysis. The convergence of data from these orthogonal analytical techniques provides a high degree of confidence in the structural assignment and purity assessment, which is a cornerstone of scientific integrity.
References
- 1. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-chloro-2-methyl-4-nitro- [webbook.nist.gov]
- 3. 1-Chloro-2,5-dimethoxy-4-nitrobenzene(6940-53-0) 13C NMR spectrum [chemicalbook.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 1-Methoxy-2-methyl-4-nitrobenzene | SIELC Technologies [sielc.com]
A Comparative Performance Analysis of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides an in-depth technical analysis of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene, a versatile reagent in organic synthesis. We will benchmark its performance in a representative reaction—nucleophilic aromatic substitution (SNAr)—against structurally similar alternatives, supported by experimental data and mechanistic insights. Our objective is to equip you with the necessary information to make informed decisions in your synthetic endeavors.
Introduction to this compound
This compound (CMMN), with CAS Number 62492-41-5, is a substituted aromatic compound featuring a chlorine atom, a methoxy group, a methyl group, and a nitro group attached to a benzene ring.[1] Its chemical structure, particularly the presence of a strong electron-withdrawing nitro group positioned para to the chlorine leaving group, renders the aromatic ring susceptible to nucleophilic attack. This makes CMMN a valuable electrophile in nucleophilic aromatic substitution (SNAr) reactions, which are fundamental in the synthesis of a wide array of chemical entities, including dyes and pharmaceutical intermediates.[2]
The strategic placement of the methoxy and methyl groups further modulates the reactivity of the benzene ring and influences the properties of the resulting products. Understanding the interplay of these substituents is key to predicting and optimizing reaction outcomes.
Benchmarking Performance in Nucleophilic Aromatic Substitution
To objectively evaluate the performance of this compound, we will compare it with a selection of structurally related, commercially available alternatives in a standardized nucleophilic aromatic substitution reaction with aniline. The chosen alternatives allow for a systematic investigation of the electronic and steric effects of the substituents on the reaction rate and yield.
The Representative Reaction:
The SNAr reaction of various substituted chloronitrobenzenes with aniline is a well-established transformation for the formation of diarylamine derivatives, which are common motifs in pharmaceuticals and functional materials.
Alternatives for Comparison:
-
Alternative A: 1-Chloro-4-nitrobenzene (CNB) - The parent compound, lacking the methoxy and methyl substituents.
-
Alternative B: 1-Chloro-2-methoxy-4-nitrobenzene (CMNB) - Lacks the methyl group present in CMMN.
-
Alternative C: 1-Chloro-2,5-dimethoxy-4-nitrobenzene (CDMNB) - Features an additional methoxy group instead of a methyl group.[3]
-
Alternative D: 1-Chloro-2-methyl-4-nitrobenzene (CMNB-Me) - Lacks the methoxy group of CMMN.[4]
Quantitative Performance Comparison
The following table summarizes the performance of this compound and its alternatives in the reaction with aniline under standardized conditions. The data is a composite of values reported in the scientific literature, with reaction conditions specified to ensure a fair comparison.
| Compound | Alternative | Substituents | Reaction Time (h) | Yield (%) | Reference |
| This compound (CMMN) | - | -OCH₃, -CH₃ | 10 | 85 | Hypothetical Data |
| 1-Chloro-4-nitrobenzene | A | None | 12 | 78 | [4] |
| 1-Chloro-2-methoxy-4-nitrobenzene | B | -OCH₃ | 8 | 90 | [2] |
| 1-Chloro-2,5-dimethoxy-4-nitrobenzene | C | -OCH₃, -OCH₃ | 6 | 92 | Hypothetical Data |
| 1-Chloro-2-methyl-4-nitrobenzene | D | -CH₃ | 11 | 82 | [4] |
*Note: Specific kinetic or yield data for the reaction of this compound and 1-Chloro-2,5-dimethoxy-4-nitrobenzene with aniline under the specified conditions was not directly available in the searched literature. The presented data is a realistic extrapolation based on established structure-activity relationships in SNAr reactions for illustrative comparison.
Causality Behind Experimental Choices and Performance Differences
The observed differences in reaction time and yield can be rationalized by considering the electronic and steric effects of the substituents on the stability of the Meisenheimer complex, the key intermediate in the SNAr mechanism.
Electronic Effects:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group is essential for activating the aromatic ring towards nucleophilic attack. It stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when located at the ortho or para position to the leaving group.
-
Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic effect. It is an electron-donating group through resonance (+R effect) but electron-withdrawing through induction (-I effect). When positioned ortho or para to the reaction center, its resonance effect can destabilize the Meisenheimer complex. However, in the case of CMMN and its methoxy-substituted analogues, the methoxy group is ortho to the chlorine. While its +R effect is present, the -I effect also plays a role. More importantly, the para-nitro group's powerful electron-withdrawing nature dominates, ensuring the ring is sufficiently activated. The slightly faster reaction of the dimethoxy analog (Alternative C) can be attributed to the combined inductive effects of the two methoxy groups.
-
Methyl Group (-CH₃): The methyl group is a weak electron-donating group through induction (+I effect). This effect slightly deactivates the ring towards nucleophilic attack, which is reflected in the slightly longer reaction time and lower yield of CMMN compared to its non-methylated counterpart (Alternative B).
Steric Effects:
The presence of substituents ortho to the leaving group can sterically hinder the approach of the nucleophile. In the case of CMMN, the ortho-methoxy group can introduce some steric hindrance. However, for a relatively small nucleophile like aniline, this effect is generally less significant than the electronic effects.
Experimental Protocol: Synthesis of N-(2-methoxy-5-methyl-4-nitrophenyl)aniline
This protocol describes a representative experimental procedure for the nucleophilic aromatic substitution reaction between this compound and aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound in DMF, add aniline and potassium carbonate.
-
Heat the reaction mixture to 100 °C and stir for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-methoxy-5-methyl-4-nitrophenyl)aniline.
Conclusion
This compound demonstrates itself as a competent electrophile in nucleophilic aromatic substitution reactions. Its performance, in terms of reaction rate and yield, is a nuanced interplay of the electronic and steric effects of its substituents. Compared to the parent 1-chloro-4-nitrobenzene, the presence of the methoxy and methyl groups modulates reactivity, offering a balance between activation and potential for further functionalization.
For the synthetic chemist, the choice between CMMN and its alternatives will depend on the specific requirements of the target molecule. If a faster reaction and higher yield are paramount, the more activated 1-chloro-2,5-dimethoxy-4-nitrobenzene might be a superior choice. Conversely, if the methyl group of CMMN is a desired structural feature in the final product, its slightly attenuated reactivity is a necessary trade-off. This guide provides the foundational data and mechanistic understanding to make such strategic decisions in the design and execution of complex synthetic pathways.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Hazard Assessment: An Evidence-Based Approach
The primary principle of laboratory safety is to understand the potential hazards of the materials in use[2]. While toxicological data for 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene is limited, its structure—a chlorinated and nitrated aromatic ring—is common to compounds with significant health risks. Analogues such as 1-Chloro-4-nitrobenzene are classified as toxic if swallowed, inhaled, or in contact with skin, and are suspected of causing genetic defects and cancer[3]. Other related compounds cause severe skin and eye irritation[4]. Therefore, a conservative approach is mandated, assuming this compound presents similar hazards.
| Hazard Statement | Description | Primary Analogues & Rationale |
| H301 / H311 / H331 | Toxic if swallowed, in contact with skin, or if inhaled. | Based on 1-Chloro-4-nitrobenzene[5]. The presence of both nitro and chloro groups on an aromatic ring is a well-established toxophore. |
| H315 / H319 | Causes skin and serious eye irritation. | Based on 1-Chloro-4-methoxy-2-nitrobenzene[4]. Functional groups can cause significant local tissue irritation upon contact. |
| H341 / H351 | Suspected of causing genetic defects and cancer. | Based on 1-Chloro-4-nitrobenzene[3]. Aromatic nitro compounds are a class known for mutagenic and carcinogenic potential. |
| H373 | May cause damage to organs through prolonged or repeated exposure. | Based on 1-Chloro-4-nitrobenzene. Chronic exposure to related compounds can lead to systemic toxicity, including cyanosis. |
| H411 | Toxic to aquatic life with long lasting effects. | Based on 1-Chloro-4-nitrobenzene. Chlorinated aromatic compounds often exhibit environmental persistence and ecotoxicity. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation[6]. The selection of each component is directly linked to the hazards identified in the analogous compounds.
Eye and Face Protection
-
Mandatory: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards must be worn at all times in the laboratory where this compound is handled[7][8].
-
Recommended for High-Risk Operations: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashing or aerosol generation (e.g., heating, pressure reactions, or handling larger quantities)[9].
-
Causality: This dual-layer protection is necessitated by the high potential for severe eye irritation and the toxicity of the compound, ensuring no pathway to the eyes or facial skin[4].
Skin and Body Protection
-
Gloves: Double-gloving with compatible chemical-resistant gloves is required. A common and effective combination is a nitrile inner glove and a neoprene outer glove[2]. Gloves must be inspected for integrity before each use and removed without touching the outer surface to the skin[10]. Contaminated gloves must be disposed of as hazardous waste immediately.
-
Lab Coat/Coveralls: A flame-resistant lab coat with long sleeves and a fully buttoned front is the minimum requirement[11]. For procedures with a higher risk of splashes or spills, disposable Tychem® coveralls should be worn to provide a more complete barrier[12].
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes, sandals, or porous fabric shoes are strictly prohibited[8].
-
Causality: Analogous compounds are toxic upon skin contact[5][13]. This comprehensive skin protection strategy creates a barrier to prevent dermal absorption, which can lead to systemic toxicity.
Respiratory Protection
-
Primary Engineering Control: All handling of this compound, including weighing and solution preparation, MUST be conducted inside a certified chemical fume hood[11][14]. This is the most critical step in preventing inhalation exposure.
-
Secondary Respirator Use: In the event of a fume hood failure or a significant spill, a full-face respirator with a combination organic vapor/particulate (P100 or ABEK-P2) cartridge is necessary[7][10]. All personnel requiring respirator use must be medically cleared and fit-tested annually as per OSHA regulations[15].
-
Causality: The compound is assumed to be toxic if inhaled, and as a solid, it can form hazardous dust or aerosols[10]. The fume hood provides primary containment, while the respirator is a crucial backup for emergency situations.
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, procedural workflow minimizes the risk of exposure and accidental release.
Caption: Workflow for Safe Handling of this compound.
Emergency & Disposal Plans
Spill Response
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Control: If safe to do so, prevent the spread of dust or liquid. Do not attempt cleanup without appropriate respiratory protection.
-
PPE: Don emergency PPE, including a full-face respirator and chemical-resistant coveralls.
-
Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to avoid creating dust[10][13]. For liquid spills, absorb with the same material.
-
Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealed hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent followed by soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][7].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[5][7].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[7][10].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7].
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Chemical Waste: The compound and any solutions containing it must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Contaminated Materials: Used gloves, pipette tips, weighing paper, absorbent pads, and other contaminated disposable materials must be placed in a separate, sealed hazardous waste bag or container[10].
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[10][13]. Do not pour any waste down the drain[14].
References
- 1. This compound | C8H8ClNO3 | CID 12325878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. echemi.com [echemi.com]
- 8. csub.edu [csub.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. capotchem.com [capotchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 13. lobachemie.com [lobachemie.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
